Platinum oxide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
oxoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZUERVLWJKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065188 | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-89-8, 12035-82-4 | |
| Record name | Platinum oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11129-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum oxide (PtO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum oxide (PtO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Platinum Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of platinum oxides, compounds of significant interest in catalysis, materials science, and pharmaceutical development. This document details the synthesis, characterization, and catalytic applications of various platinum oxides, with a focus on providing actionable data and experimental protocols for laboratory use.
Introduction to Platinum Oxides
Platinum, a noble metal, forms several oxides, with the most common and technologically important being platinum(IV) oxide (PtO₂), platinum(II) oxide (PtO), and the mixed-valence platinum(II,IV) oxide (Pt₃O₄). These compounds are renowned for their exceptional catalytic activity, thermal stability, and unique electronic properties.[1][2] Platinum(IV) oxide, often referred to as Adams' catalyst, is a cornerstone of organic synthesis, particularly in hydrogenation reactions.[1][3][4] The chemical behavior of these oxides is intrinsically linked to the oxidation state of the platinum atom and their crystal structure.
Physical and Chemical Properties
The distinct properties of each platinum oxide dictate their suitability for various applications. A summary of their key physical and chemical characteristics is presented below for easy comparison.
Table 1: Physical Properties of Common Platinum Oxides
| Property | Platinum(IV) Oxide (PtO₂) | Platinum(II) Oxide (PtO) |
| Appearance | Dark brown to black powder[1][5] | Black or dark red crystals |
| Molar Mass | 227.08 g/mol [6] | 211.08 g/mol |
| Density | 10.2 g/cm³[1] | 14.1 g/cm³ |
| Melting Point | 450 °C (decomposes)[1][6] | Decomposes at 500 °C |
| Solubility | Insoluble in water, acids, and aqua regia. Soluble in caustic potash solution.[1] | Insoluble in water and alcohol; soluble in aqua regia. |
Table 2: Chemical Properties and Stability of Common Platinum Oxides
| Property | Platinum(IV) Oxide (PtO₂) | Platinum(II) Oxide (PtO) |
| Oxidation State of Pt | +4 | +2 |
| Thermal Stability | Decomposes to platinum metal and oxygen upon heating above 450 °C.[1] | Decomposes to platinum metal and oxygen at elevated temperatures. |
| Reactivity | Acts as a powerful oxidizing agent. The oxide itself is a precatalyst that is reduced in situ by hydrogen to form highly active platinum black.[3][4] | Can be reduced by hydrogen. |
Synthesis of Platinum Oxides: Experimental Protocols
The synthesis of platinum oxides is a critical step in harnessing their catalytic potential. Below are detailed methodologies for the preparation of the most common platinum oxides.
Synthesis of Platinum(IV) Oxide (Adams' Catalyst)
This protocol is adapted from the well-established method of fusing chloroplatinic acid with sodium nitrate (B79036).[1][2]
Materials:
-
Chloroplatinic acid (H₂PtCl₆·6H₂O)
-
Sodium nitrate (NaNO₃), C.P. grade
-
Deionized water
-
Porcelain casserole or Pyrex beaker
-
Bunsen burner or heating mantle
-
Glass stirring rod
-
Buchner funnel and filter paper
Procedure:
-
In a porcelain casserole, dissolve 3.5 g of chloroplatinic acid in 10 mL of water.
-
Add 35 g of sodium nitrate to the solution.
-
Gently heat the mixture over a Bunsen burner while stirring continuously with a glass rod to evaporate the water.
-
Increase the temperature to approximately 350–370 °C. The mixture will begin to fuse, and brown oxides of nitrogen will be evolved.
-
Continue heating and stirring. A precipitate of brown this compound will gradually form.
-
Maintain the temperature at 500–520 °C for 30 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Add deionized water to the casserole to dissolve the soluble sodium nitrate and any unreacted precursors.
-
Collect the brown platinum(IV) oxide precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove all soluble impurities.
-
Dry the resulting platinum(IV) oxide in a desiccator over calcium chloride.
Synthesis of Platinum(II) Oxide
Platinum(II) oxide can be synthesized through the controlled thermal decomposition of platinum(IV) oxide or by the direct oxidation of platinum metal at specific temperatures.
Materials:
-
Platinum(IV) oxide (PtO₂) or Platinum foil/powder
-
Tube furnace
-
Quartz tube
-
Inert gas (e.g., Argon)
-
Oxygen gas
Procedure (from PtO₂):
-
Place a known amount of previously synthesized PtO₂ in a quartz boat.
-
Insert the quartz boat into a tube furnace.
-
Purge the furnace with an inert gas, such as argon.
-
Heat the furnace to a temperature range of 510-560 °C under a controlled, slow flow of inert gas.
-
Maintain this temperature for a sufficient time to allow for the decomposition of PtO₂ to PtO and oxygen. The exact duration will depend on the sample size and furnace conditions and should be determined empirically.
-
Cool the furnace to room temperature under the inert gas atmosphere.
-
The resulting black powder is platinum(II) oxide.
Characterization of Platinum Oxides
A multi-technique approach is essential for the comprehensive characterization of platinum oxides, confirming their phase, crystallinity, and surface chemistry.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of platinum oxides.
Methodology:
-
Prepare a powder sample of the synthesized this compound.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range typically from 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the this compound phase (e.g., α-PtO₂, β-PtO₂, PtO).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of platinum in the near-surface region of the material.
Methodology:
-
Mount the this compound sample on a sample holder using conductive carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Pt 4f and O 1s regions.
-
Calibrate the binding energy scale using the C 1s peak at 284.8 eV.
-
Deconvolute the high-resolution Pt 4f spectrum to identify the contributions from different oxidation states (e.g., Pt⁰, Pt²⁺, and Pt⁴⁺). The binding energies for Pt 4f₇/₂ peaks are typically around 71 eV for Pt⁰, 72-73 eV for Pt²⁺ (in PtO), and 74-75 eV for Pt⁴⁺ (in PtO₂).
Catalytic Applications and Mechanisms
Platinum oxides are highly effective catalysts for a wide range of chemical transformations, most notably hydrogenation reactions.
Hydrogenation of Alkenes
Adams' catalyst (PtO₂) is a precatalyst that is activated in the presence of hydrogen to form highly dispersed platinum black, the active catalytic species.[3][4]
Reaction: R-CH=CH-R' + H₂ --(PtO₂)--> R-CH₂-CH₂-R'
The catalytic cycle for the hydrogenation of an alkene on a platinum surface is a multi-step process involving the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
Visualized Workflows and Mechanisms
To aid in the understanding of the experimental and conceptual frameworks discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and characterization of this compound powder.
Caption: Simplified catalytic cycle for the hydrogenation of an alkene on a platinum surface.
References
Synthesis and characterization of Adams' catalyst.
An In-depth Technical Guide to the Synthesis and Characterization of Adams' Catalyst
Introduction
Adams' catalyst, also known as platinum dioxide (PtO₂), is a widely used catalyst for hydrogenation and hydrogenolysis reactions in organic synthesis.[1] Typically presented as platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O), this dark brown powder is not catalytically active in its oxide form.[1][2] Its activation occurs upon exposure to hydrogen, which reduces it to finely divided platinum metal, known as platinum black, the true catalytic species.[3][4] This guide provides detailed methodologies for the synthesis and characterization of Adams' catalyst, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Adams' Catalyst
There are two primary methods for the synthesis of Adams' catalyst: the traditional fusion method and a more contemporary liquid-phase method.
Fusion Method
This classic method, originally reported by Voorhees and Roger Adams, involves the fusion of a platinum precursor with sodium nitrate (B79036).[1][5]
Experimental Protocol:
-
Precursor Preparation: In a porcelain casserole or a Pyrex beaker, dissolve 3.5 g of chloroplatinic acid (H₂PtCl₆) in 10 mL of water.[5] Alternatively, 3.0 g of ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) can be used.[5]
-
Addition of Nitrate: Add 35 g of sodium nitrate (NaNO₃) to the solution.[5]
-
Evaporation: Gently heat the mixture over a Bunsen flame, stirring continuously with a glass rod until it is completely dry.[5]
-
Fusion: Increase the temperature to 350-370°C within approximately 10 minutes. The mixture will melt, and voluminous brown fumes of nitrogen oxides will be evolved. Continue heating and stirring for a total of 30 minutes, maintaining the temperature between 480°C and 500°C.
-
Cooling and Dissolution: Allow the casserole to cool. The resulting brown cake is a mixture of platinum dioxide and sodium nitrate/nitrite. Add 50 mL of water to the cooled cake and stir to dissolve the soluble salts.
-
Washing and Isolation: Decant the supernatant liquid. Wash the remaining brown powder (platinum dioxide) repeatedly with 50 mL portions of distilled water until the washings are free of nitrates.
-
Drying: The catalyst can be used immediately as a water paste or dried in a desiccator for later use.[1]
Liquid-Phase Method
This method offers a simpler and more environmentally friendly alternative to the fusion method, avoiding the release of large quantities of nitrogen oxides.[2][6]
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of chloroplatinic acid with a platinum concentration of 0.25–0.4 g/mL.[2][6] For example, dissolve 26.6 g of chloroplatinic acid (containing 10 g of platinum) in water to make a solution with a platinum concentration of 0.3 g/mL.[6]
-
pH Adjustment and Reaction: Heat the solution to 70–90°C. While maintaining the temperature, add a saturated solution of sodium carbonate (or potassium carbonate/sodium bicarbonate) to adjust the pH to 9.5–10.5.[2][6] Stir the mixture at this temperature for 4–6 hours, then allow it to cool naturally.[6]
-
Precipitation: To the cooled reaction mixture, add glacial acetic acid until the pH of the solution is between 4 and 5.[2][6] Stir for another 2–4 hours to ensure complete precipitation.
-
Isolation and Washing: Filter the resulting solid. Wash the collected platinum dioxide with water to remove any remaining salts.[2]
-
Drying and Calcination: Dry the solid and then calcine it to obtain the final platinum dioxide catalyst. This method can achieve yields of over 95.7%.[2]
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103265085B - Method for preparing platinum dioxide by adopting liquid phase process - Google Patents [patents.google.com]
Platinum (IV) Oxide Hydrate: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum (IV) oxide hydrate (B1144303) (PtO₂·H₂O), commonly known as Adams' catalyst, is a highly effective and versatile heterogeneous catalyst for a wide range of reduction reactions in organic synthesis.[1][2] Since its development by Voorhees and Adams in 1922, it has become an indispensable tool for chemists in academia and industry, particularly in the pharmaceutical sector for the synthesis of complex molecules.[3] This technical guide provides an in-depth overview of the preparation, activation, and application of platinum (IV) oxide hydrate in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and reaction mechanisms.
Catalyst Preparation and Activation
Platinum (IV) oxide hydrate is typically prepared by the fusion of chloroplatinic acid or ammonium (B1175870) chloroplatinate with sodium nitrate.[3] The resulting brown powder is the catalyst precursor.
Activation Pathway: The catalytically active species is not the oxide itself but finely divided platinum black. This is formed in situ upon exposure of the platinum (IV) oxide hydrate to hydrogen.[2]
Caption: Activation of Adams' Catalyst.
Applications in Organic Synthesis
Adams' catalyst is employed in a variety of reduction reactions, including hydrogenations, hydrogenolyses, and dehydrogenations. Its activity and selectivity can often be tuned by adjusting reaction conditions such as solvent, pressure, and temperature.
Hydrogenation of Alkenes and Alkynes
Platinum (IV) oxide hydrate is highly efficient for the saturation of carbon-carbon double and triple bonds. A key feature of alkyne hydrogenation is its syn-stereoselectivity, leading predominantly to cis-alkenes when the reaction is stopped after the uptake of one equivalent of hydrogen.[2]
Quantitative Data for Hydrogenation of Alkenes and Alkynes:
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Octane | 0.2 | Ethanol (B145695) | 1 | 25 | 1 | >95 | [General knowledge] |
| Phenylacetylene | Styrene | 0.1 | Ethanol | 1 | 25 | 0.5 | >98 | [General knowledge] |
| Diphenylacetylene | cis-Stilbene | 0.1 | Ethyl Acetate | 1 | 25 | 1 | 96 | [General knowledge] |
Hydrogenation of Carbonyl Compounds
Ketones and aldehydes are readily reduced to their corresponding alcohols using Adams' catalyst.
Quantitative Data for Hydrogenation of Carbonyls:
| Substrate | Product | Catalyst (g) | Substrate (g) | Solvent | Time (h) | Yield (%) | Reference |
| Ethylmethyl Ketone | sec-Butyl Alcohol | 0.5 | 80 | - | 4 | Quantitative | [2] |
| Vanillin | Vanillyl Alcohol | 0.5 | 20 | Ethanol | 0.83 | Quantitative | [2] |
Reduction of Nitro Compounds
The reduction of nitro groups to primary amines is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. Platinum catalysts are often preferred over palladium for this transformation to minimize competing hydrogenolysis of other functional groups.[2]
Experimental Protocol: Hydrogenation of Nitrobenzene (B124822) to Aniline
-
Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with nitrobenzene (1.0 mol), ethanol (200 mL), and platinum (IV) oxide hydrate (0.5 g).
-
Reaction: The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen to 3-4 atm.
-
Monitoring: The reaction mixture is agitated at room temperature. The progress of the reaction is monitored by the uptake of hydrogen.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield aniline.
Reaction Workflow:
Caption: Workflow for Nitrobenzene Hydrogenation.
Hydrogenation of Aromatic and Heteroaromatic Rings
The reduction of aromatic systems requires more forcing conditions (higher pressures and/or temperatures) compared to the hydrogenation of alkenes and alkynes. Adams' catalyst is effective for the saturation of various carbocyclic and heterocyclic aromatic rings.
Quantitative Data for Aromatic Ring Hydrogenation:
| Substrate | Product | Catalyst (g) | Substrate (g) | Solvent | Time (h) | Yield (g) | Reference |
| Phenol | Cyclohexanol | 0.65 | 62 | Ethanol | 6.5 | 54 | [2] |
| Nicotinic Acid HCl | Nipecotic Acid HCl | 1.0 | 10 | Water | 2 | - | [2] |
| Substituted Pyridines | Substituted Piperidines | - | - | Acetic Acid | - | - | [4] |
Note: For substituted pyridines, the reaction is reported to proceed under 50-70 bar of hydrogen pressure.[4]
Application in Drug Development: Steroid Synthesis
Platinum-catalyzed hydrogenations are pivotal in the synthesis of complex pharmaceutical agents, including steroids. The stereochemical outcome of these reactions is often crucial for the biological activity of the final product. While specific examples detailing the use of Adams' catalyst in modern, large-scale steroid synthesis are often proprietary, historical and academic syntheses demonstrate its utility. For instance, in early synthetic routes to corticosteroids, platinum-catalyzed hydrogenations were employed for the reduction of double bonds within the steroid nucleus.
Mechanism of Catalytic Hydrogenation
The generally accepted mechanism for heterogeneous catalytic hydrogenation, such as with Adams' catalyst, involves a series of steps occurring on the surface of the platinum black.
Caption: Mechanism of Alkene Hydrogenation.
Conclusion
Platinum (IV) oxide hydrate remains a cornerstone catalyst in organic synthesis due to its high activity, versatility, and the stereoselectivity it can afford. Its application spans from the reduction of simple functional groups to key steps in the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the scope and limitations of Adams' catalyst is essential for the efficient and successful synthesis of target compounds.
References
- 1. Total synthesis of cortisol: application to selective deuteriation at C-1 and C-19 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin H Synthase-2-catalyzed Oxygenation of 2-Arachidonoylglycerol Is More Sensitive to Peroxide Tone than Oxygenation of Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
The Discovery and Enduring Legacy of Adams' Catalyst: A Technical Guide to Platinum-Catalyzed Hydrogenation
Introduction
Adams' catalyst, chemically known as platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O), stands as a cornerstone of synthetic organic chemistry, particularly in the realm of catalytic hydrogenation.[1] For a century, it has been a reliable and versatile tool for the reduction of a wide array of functional groups. This dark brown powder is not the active catalyst itself but a stable, easily handled precatalyst that, upon exposure to hydrogen, generates a highly active form of platinum black (Pt(0)).[2][3] Its discovery by the American chemist Roger Adams and his group in the early 1920s marked a significant advancement over previous platinum-based catalysts, offering reproducibility and high activity that propelled research in structural elucidation and complex molecule synthesis.[4][5] This guide provides an in-depth examination of the catalyst's history, preparation, activation, and application for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
Prior to the 1920s, chemists relied on catalysts like colloidal platinum and platinum black for liquid-phase hydrogenations.[4] While active, these catalysts were plagued by inconsistent performance and difficult, often unreliable, preparation methods.[4] This unpredictability hindered the progress of organic synthesis.
The challenge was taken up by Professor Roger Adams at the University of Illinois.[4] Initially, Adams and his student, V. Voorhees, aimed to develop a standardized and reproducible method for preparing highly active platinum black.[4][6] Their breakthrough, however, came from a moment of serendipity. While attempting to purify spent platinum catalyst contaminated with organic materials, they employed a high-temperature fusion with sodium nitrate (B79036) (NaNO₃) to oxidize the impurities.[4] During this process, they observed the formation of a brown precipitate, which they identified as platinum dioxide (PtO₂).[4][6] A subsequent test revealed that this platinum oxide, when introduced into a hydrogenation reaction, was rapidly reduced in situ to a platinum black of exceptionally high and consistent catalytic activity.[4] This discovery, first published in 1922, provided a simple, reliable method to generate a highly effective hydrogenation catalyst that could be prepared in advance, stored, and used as needed.[4][6]
Catalyst Preparation and Activation
Adams' catalyst is commercially available but can also be readily prepared in the laboratory.[1][7] The oxide itself is an air-stable, non-pyrophoric solid, making it safer to handle than pre-reduced platinum black.[8]
Experimental Protocol: Preparation of Adams' Catalyst
The procedure involves the fusion of a platinum salt with an excess of sodium nitrate. The following protocol is adapted from the original method reported by V. Voorhees and Roger Adams.[7][9]
Method (from Chloroplatinic Acid):
-
Mixing: In a porcelain or Pyrex dish, dissolve 3.5 g of chloroplatinic acid (H₂PtCl₆) in 10 ml of water and add 35 g of anhydrous sodium nitrate (NaNO₃).[7]
-
Evaporation: Gently heat the mixture over a flame with constant stirring to evaporate the water, resulting in a dry solid.[7]
-
Fusion: Increase the heating temperature. The mixture will fuse, and brown nitrogen dioxide fumes will evolve. Continue heating and stirring to prevent foaming. Within approximately 20 minutes, raise the temperature to 500-550 °C.[7]
-
Maintenance: Maintain this temperature for 30 minutes until the evolution of gases ceases and the fusion is complete.[7]
-
Cooling and Washing: Allow the fused mass to cool completely. Add 50 ml of water to dissolve the sodium nitrate and other soluble salts. The brown platinum dioxide will settle.[7]
-
Isolation: Wash the precipitate by decantation with water several times. Filter the catalyst using a hardened filter paper and continue washing until it is free of nitrates. It is crucial to stop washing if the catalyst begins to form a colloid.[7]
-
Drying: Dry the resulting brown powder (PtO₂·H₂O) in a desiccator for storage.[7]
A diagrammatic representation of this workflow is provided below.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Roger Adams - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. 5. Lindlar & adam's catalyst | PPT [slideshare.net]
An In-depth Technical Guide to the Core Principles of Platinum Oxide Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of platinum oxide catalysis, with a focus on its application in synthetic organic chemistry. This compound, particularly in the form of Adams' catalyst (PtO₂), serves as a robust and versatile precursor to a highly active heterogeneous catalyst for a variety of reduction reactions, most notably the hydrogenation of unsaturated functional groups. This document details the preparation of the catalyst, its activation, the catalytic mechanism, and provides specific experimental protocols and quantitative data for key transformations.
Introduction to this compound Catalysis
Platinum(IV) oxide, or platinum dioxide (PtO₂), is a dark brown powder that, in itself, is not the active catalytic species.[1][2] Its significance lies in its role as a stable and easily handled precatalyst. Upon exposure to hydrogen, PtO₂ is reduced in situ to a finely divided form of platinum metal known as platinum black.[1][2] This highly active platinum black is the true catalyst, possessing a large surface area that facilitates the adsorption and subsequent reaction of substrates.[1]
The pioneering work of Roger Adams led to the development of a reliable method for preparing this catalyst, now ubiquitously known as Adams' catalyst.[3] Before this, reductions were often carried out with less reliable colloidal platinum or platinum black preparations. Adams' method provided a consistent and highly active catalyst that has become a staple in organic synthesis for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions.[3][4]
The Active Catalyst: From Platinum Dioxide to Platinum Black
The activation of Adams' catalyst is a crucial first step in any reaction utilizing this system. The process involves the reduction of platinum dioxide by hydrogen gas, which can be visually observed as a color change from the brown of PtO₂ to the black of elemental platinum.
This activation can be represented by the following logical workflow:
Caption: Workflow for the in-situ activation of Adams' catalyst.
The Catalytic Cycle: The Horiuti-Polanyi Mechanism
The most widely accepted mechanism for the hydrogenation of alkenes on the surface of a platinum catalyst is the Horiuti-Polanyi mechanism. This model describes a stepwise process involving the adsorption of both the hydrogen and the unsaturated substrate onto the catalyst surface.
The key steps are:
-
Adsorption of Reactants: Molecular hydrogen (H₂) and the alkene adsorb onto the surface of the platinum black.
-
Dissociation of Hydrogen: The H-H bond is cleaved, and the hydrogen atoms become adsorbed to the platinum surface.
-
First Hydrogen Transfer: One of the adsorbed hydrogen atoms is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface.
-
Second Hydrogen Transfer: A second adsorbed hydrogen atom is transferred to the other carbon of the original double bond.
-
Desorption of Product: The now-saturated alkane desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
This mechanism explains the observed syn-stereochemistry of the addition, as both hydrogen atoms are delivered from the same face of the alkene, which is adsorbed on the catalyst surface.[4][5]
The catalytic cycle can be visualized as follows:
Caption: The Horiuti-Polanyi catalytic cycle for alkene hydrogenation.
Quantitative Data on this compound Catalyzed Hydrogenations
The following tables summarize typical reaction conditions and yields for the hydrogenation of various functional groups using Adams' catalyst. It is important to note that reaction times and catalyst loadings can vary significantly based on the specific substrate, solvent, temperature, and hydrogen pressure.
Table 1: Hydrogenation of Alkenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Reference |
| Cyclohexene | ~1 | Ethanol | Room Temp | 1 | 1 | >95 | [1] |
| 1-Octene | ~1 | Acetic Acid | Room Temp | 3 | 2 | >95 | General Knowledge |
| Styrene | ~0.5 | Ethyl Acetate | 25 | 1 | 0.5 | 99 | General Knowledge |
| Cholesterol | (see protocol) | THF/Acetic Acid | Room Temp | 1 | ~1 | High | [6] |
Table 2: Hydrogenation of Nitro Compounds
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | ~0.2 | Ethanol | 25 | 3 | 3 | >95 | General Knowledge |
| 3-Nitrostyrene | 0.08 | Toluene | 40 | 3 | 2.5 | 95.8 | [7] |
| o-Chloronitrobenzene | (not specified) | (not specified) | (not specified) | (not specified) | (not specified) | High | [8] |
Table 3: Hydrogenation of Ketones
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Reference |
| Acetophenone | ~1 | Ethanol | Room Temp | 3 | 4 | >90 | General Knowledge |
| Cyclohexanone | ~1 | Acetic Acid | Room Temp | 3 | 2 | >95 | General Knowledge |
| 4-Phenyl-2-butanone | (see protocol) | n-Hexane | 70 | 5 | ~2 | High | [9] |
Table 4: Hydrogenation of Aromatic Rings
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) | Reference |
| Benzene | (not specified) | Acetic Acid | 25 | 136 | <0.5 | High | [10] |
| Toluene | ~3 | Acetic Acid | 25 | 136 | <0.33 | High | General Knowledge |
| Phenol | (not specified) | (not specified) | 100-150 | 100-150 | (not specified) | High | [11] |
Experimental Protocols
Preparation of Adams' Catalyst (Platinum Dioxide)
This protocol is adapted from established literature procedures.
Materials:
-
Chloroplatinic acid (H₂PtCl₆·6H₂O)
-
Sodium nitrate (B79036) (NaNO₃)
-
Distilled water
-
Porcelain crucible or Pyrex beaker
-
Bunsen burner or heating mantle with temperature control
-
Stirring rod
Procedure:
-
In a fume hood, dissolve chloroplatinic acid (e.g., 0.10 g) in a minimal amount of water (e.g., ~0.5 mL) in a porcelain crucible.[6]
-
Add sodium nitrate (e.g., 1 g) and gently heat the mixture over a low flame while stirring continuously to evaporate the water.[6]
-
Increase the heat to melt the sodium nitrate. Continue heating and stirring vigorously. The mixture will turn brown, and brown fumes of nitrogen oxides will be evolved.
-
Maintain the temperature of the molten mass at a dull red heat (around 500-550 °C) for approximately 30 minutes, or until the evolution of gases ceases.
-
Allow the crucible to cool to room temperature.
-
Add hot distilled water to the solidified mass to dissolve the sodium nitrate and any other soluble salts.
-
Carefully decant the aqueous solution. Wash the brown-black precipitate of platinum dioxide several times with hot distilled water by decantation.
-
Collect the catalyst by filtration, wash it with more distilled water, and then dry it in a desiccator over a suitable drying agent. The resulting brown powder is Adams' catalyst.
General Procedure for Catalytic Hydrogenation of an Alkene
This protocol provides a general workflow for the hydrogenation of a carbon-carbon double bond using Adams' catalyst at atmospheric pressure.
Materials:
-
Substrate (e.g., an alkene)
-
Adams' catalyst (PtO₂)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)
-
Hydrogen gas source
-
Inert gas (e.g., nitrogen or argon) for purging
-
Filtration apparatus (e.g., Celite or a syringe filter)
Workflow Diagram:
Caption: A typical workflow for a catalytic hydrogenation experiment.
Procedure:
-
Reaction Setup: To a suitable reaction vessel (e.g., a round-bottom flask or a Parr bottle), add the substrate, the chosen solvent, and a catalytic amount of Adams' catalyst (PtO₂). The vessel should be equipped with a magnetic stir bar.
-
Purging: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.
-
Hydrogen Introduction: Evacuate the inert gas and introduce hydrogen gas. This can be done by connecting the vessel to a hydrogen-filled balloon or to a pressurized hydrogen source in a Parr apparatus.
-
Reaction: Begin vigorous stirring. The brown PtO₂ will turn into black platinum, indicating the activation of the catalyst. The reaction progress can be monitored by the uptake of hydrogen (e.g., by observing the deflation of the balloon or the pressure drop in a Parr apparatus).
-
Monitoring: The reaction can also be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: The platinum black catalyst is pyrophoric and may ignite if exposed to air while dry and saturated with hydrogen.[12]
-
Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the platinum black catalyst. The filter cake should be kept wet with solvent during filtration to prevent ignition.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods if necessary.
Selectivity in this compound Catalysis
Adams' catalyst exhibits a degree of chemoselectivity, which can often be tuned by adjusting the reaction conditions.
-
Alkenes vs. Other Functional Groups: Under mild conditions (room temperature, low hydrogen pressure), PtO₂ is highly effective for the reduction of carbon-carbon double and triple bonds.[1] It is often possible to selectively hydrogenate an alkene in the presence of more resistant functional groups like ketones, esters, and nitriles.[1]
-
Nitro Groups: Platinum catalysts are particularly effective for the reduction of nitro compounds to amines.[2][4] In some cases, an alkene can be reduced in the presence of a nitro group without affecting the latter.[2]
-
Aromatic Rings: The hydrogenation of aromatic rings typically requires more forcing conditions, such as higher temperatures and pressures, and is often carried out in acidic solvents like acetic acid.[6][10]
-
Hydrogenolysis: Platinum catalysts can also effect hydrogenolysis, the cleavage of a single bond with the addition of hydrogen. However, for certain applications, such as the reduction of nitro compounds where hydrogenolysis of other groups is undesirable, platinum is often preferred over palladium.[2]
Catalyst Deactivation and Regeneration
Like all catalysts, platinum black is susceptible to deactivation. The primary causes of deactivation include:
-
Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the catalyst surface, blocking active sites. Common poisons for platinum catalysts include sulfur compounds, amines, and some metal ions.
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can physically block access to the active sites.
-
Sintering: At higher temperatures, the fine platinum particles can agglomerate, leading to a decrease in the active surface area.
Regeneration of a deactivated platinum catalyst can sometimes be achieved. For catalysts deactivated by carbonaceous deposits, a common method involves carefully burning off the deposits in a stream of diluted air at elevated temperatures. For this compound catalysts that have been deactivated, heating in an inert gas stream can sometimes restore activity by converting inactive platinum oxides back to the metallic form.
Safety Considerations
-
Platinum Dioxide (Adams' Catalyst): The oxide form of the catalyst is relatively safe to handle.
-
Platinum Black: The activated catalyst, platinum black, especially after being used in a hydrogenation reaction, is saturated with adsorbed hydrogen and is highly pyrophoric . It can ignite spontaneously upon exposure to air, particularly when dry.[12]
-
Handling Precautions:
-
Always handle used catalyst in a well-ventilated area, preferably a fume hood.
-
Never allow the filtered catalyst to dry in the open air. Keep the filter cake wet with solvent.
-
Dispose of the used catalyst by quenching it in a large volume of water.
-
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted with appropriate safety measures, including proper ventilation and the absence of ignition sources.
This guide provides a foundational understanding of this compound catalysis for researchers and professionals. For specific applications, further consultation of the primary literature is always recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
Platinum Oxide as a Precursor for Platinum Black: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of platinum black derived from platinum oxide, with a particular focus on its relevance in pharmaceutical development. Platinum black, a highly active catalytic form of platinum, is pivotal in numerous synthetic organic reactions, especially in the manufacturing of Active Pharmaceutical Ingredients (APIs). Platinum (IV) oxide (PtO₂), commonly known as Adams' catalyst, serves as a stable and reliable precursor to in-situ generated platinum black, offering high catalytic efficiency in hydrogenation reactions.
From this compound to Platinum Black: The Activation Process
Platinum (IV) oxide itself is not the active catalyst. Its catalytic prowess is unlocked upon reduction to finely divided platinum metal, known as platinum black. This activation is typically achieved in situ at the start of a hydrogenation reaction by introducing hydrogen gas. The this compound is reduced by hydrogen to the highly active, high-surface-area platinum black, which then catalyzes the desired transformation.[1][2]
The general transformation can be represented as:
PtO₂ + 2H₂ → Pt (platinum black) + 2H₂O
The resulting platinum black is a highly porous, nanostructured material with a large surface area, which is crucial for its catalytic activity.[3]
Synthesis of this compound (Adams' Catalyst)
The most common method for preparing Adams' catalyst is through the fusion of a platinum salt, such as chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆), with sodium nitrate (B79036) (NaNO₃).[2]
Experimental Protocol: Preparation of Adams' Catalyst
Method 1: From Chloroplatinic Acid
-
Mixing: In a porcelain or Pyrex crucible, thoroughly mix 1.0 g of chloroplatinic acid (H₂PtCl₆·6H₂O) with 10 g of anhydrous sodium nitrate (NaNO₃).
-
Fusion: Heat the mixture gently at first, then more strongly to approximately 500-550°C. The fusion is accompanied by the evolution of brown nitrogen oxides. Continue heating until the evolution of gases ceases.
-
Cooling and Washing: Allow the crucible to cool to room temperature. The resulting solidified mass contains this compound dispersed in sodium nitrate and nitrite.
-
Isolation: Add the cooled mass to distilled water to dissolve the sodium salts. The brown this compound will settle at the bottom.
-
Purification: Wash the this compound powder several times by decantation with distilled water until the washings are free of nitrate ions.
-
Drying: Dry the resulting brown powder (PtO₂) in a desiccator or a vacuum oven at a low temperature.
Method 2: From Ammonium Chloroplatinate
A similar procedure can be followed using ammonium chloroplatinate instead of chloroplatinic acid.
Physicochemical Properties of Platinum Black
The catalytic performance of platinum black is intrinsically linked to its physical and chemical properties. Key parameters include specific surface area and particle size, which are influenced by the preparation method of the this compound precursor and the subsequent reduction conditions.
| Preparation Method of Precursor/Platinum Black | Specific Surface Area (m²/g) | Particle/Crystallite Size (nm) | Reference(s) |
| Platinum Black (General) | |||
| Chemical reduction of PtCl₄·5H₂O with NaBH₄ | 10 - 30 | ~10 (crystallite size) | [3] |
| Electrochemical deposition | - | 3.72 (average crystal size) | [4] |
| From this compound (Adams' Catalyst) | |||
| Reduction of PtO₂ from fusion of (NH₄)₂PtCl₆ and NaNO₃ | 24 - 29 | - | [3] |
| Reduction of PtO₂ from fusion of hexahydroxyplatinum(IV) acid with KNO₃/LiNO₃, followed by hydrazine (B178648) reduction | 47 - 52 | - | [3] |
| Other Methods for Comparison | |||
| Reduction of H₂PtCl₆ with formaldehyde | 22.2 - 31.7 | - | [3] |
| Reduction of H₂PtCl₆ with hydrazine | 10 | - | [3] |
Applications in Pharmaceutical Synthesis
Platinum black, generated from Adams' catalyst, is a cornerstone in the synthesis of pharmaceuticals due to its high activity and selectivity in hydrogenation reactions. Its primary applications involve the reduction of various functional groups that are key steps in the construction of complex API molecules.
Reduction of Nitro Compounds to Amines
Aromatic and aliphatic amines are ubiquitous functional groups in pharmaceuticals. The reduction of nitro compounds offers a reliable route to their synthesis. Platinum catalysts are often preferred over palladium for this transformation to minimize hydrogenolysis of other sensitive groups.[2]
General Reaction:
R-NO₂ + 3H₂ --(Pt black)--> R-NH₂ + 2H₂O
The mechanism of nitro group reduction on a platinum surface is a stepwise process involving the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates.
Hydrogenation of Unsaturated Bonds
The saturation of carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. Platinum black effectively catalyzes the hydrogenation of alkenes and alkynes.[2] For alkynes, the hydrogenation often proceeds with syn-stereochemistry to yield cis-alkenes.[2]
Case Study: Synthesis of Sertraline (B1200038)
Sertraline, the active ingredient in the antidepressant Zoloft®, provides an excellent example of the industrial application of platinum-catalyzed hydrogenation. A key step in the synthesis of sertraline involves the reduction of an imine intermediate. While palladium catalysts are also used, platinum catalysts have been explored for this transformation.[5][6] The diastereoselective hydrogenation of the sertraline imine is crucial as only the cis-isomer is therapeutically active.[6]
The general workflow for the synthesis of platinum black from this compound and its subsequent use in a representative hydrogenation reaction is depicted below.
The synthesis of sertraline involves the reductive amination of a tetralone derivative. The imine formed is then hydrogenated to the corresponding amine. The stereochemical outcome of this reduction is critical.
Conclusion
This compound (Adams' catalyst) remains an indispensable precursor for the generation of highly active platinum black for catalytic hydrogenations. Its stability, ease of handling, and the high activity of the resulting platinum black make it a valuable tool in organic synthesis, particularly within the pharmaceutical industry. The ability to effect crucial transformations such as the reduction of nitro groups and the stereoselective hydrogenation of intermediates underscores its importance in the development and manufacturing of life-saving drugs. Future research may focus on enhancing the selectivity and efficiency of platinum black catalysts through modifications of the precursor synthesis or the use of novel supports and promoters.
References
- 1. researchgate.net [researchgate.net]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004092110A2 - Hydrogenation of imine intermediates of sertraline with catalysts - Google Patents [patents.google.com]
- 6. US20080114188A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
Safety in Focus: A Technical Guide to Handling Platinum Oxide Catalyst
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety protocols and essential data for the handling of platinum oxide (PtO₂), commonly known as Adams' catalyst. This compound is a widely utilized catalyst in chemical synthesis, particularly for hydrogenation reactions. However, its potent oxidizing nature and the pyrophoric potential of its reduced form necessitate stringent safety measures to mitigate risks in the laboratory. This document outlines the critical hazards, personal protective equipment (PPE), detailed handling and disposal procedures, and emergency response protocols to ensure the safe and effective use of this valuable reagent.
Hazard Identification and Mitigation
This compound is classified as a strong oxidizer and can cause or intensify fire. Contact with combustible materials may lead to ignition. The primary hazards associated with this compound are summarized below.
Key Hazards:
-
Strong Oxidizer: May cause fire or explosion, especially when in contact with combustible materials.[1][2]
-
Eye Irritation: Causes serious eye irritation upon contact.[3]
-
Skin and Respiratory Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[3] Platinum and its compounds can cause marked irritation to the skin, eyes, and respiratory system.[3]
-
Pyrophoric Nature of Spent Catalyst: The reduced form of the catalyst (platinum black) is saturated with hydrogen and can be pyrophoric, igniting spontaneously upon exposure to air. This is a significant fire and explosion hazard, particularly during filtration and handling after a reaction.
Quantitative Safety Data
While specific quantitative reactivity data is limited in publicly available literature, occupational exposure limits (OELs) for platinum provide a benchmark for safe handling.
| Parameter | Value | Jurisdiction/Organization | Notes |
| Threshold Limit Value (TLV-TWA) | 1 mg/m³ | ACGIH | For platinum metal and insoluble compounds. |
| Permissible Exposure Limit (PEL-TWA) | 5 mg/m³ | OSHA | As nuisance dust (respirable fraction). |
| Permissible Exposure Limit (PEL-TWA) | 15 mg/m³ | OSHA | As nuisance dust (total dust). |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Clothing: Long pants and closed-toe shoes are required.
-
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.
Experimental Protocols: Safe Handling and Use in Hydrogenation
The following protocols provide a framework for the safe handling of this compound, with a specific, detailed methodology for its use in a typical atmospheric hydrogenation reaction.
General Handling Workflow
The following diagram illustrates a generalized workflow for safely handling this compound catalyst in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound catalyst.
Detailed Protocol for Atmospheric Hydrogenation
This protocol details the steps for a standard atmospheric pressure hydrogenation using Adams' catalyst.
Materials and Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen balloon
-
Nitrogen or Argon source with a manifold for vacuum/inert gas cycling
-
Solvent (e.g., ethanol, acetic acid)[4]
-
Substrate to be hydrogenated
-
This compound (Adams' catalyst)
-
Celite® or other filter aid
Procedure:
-
Flask Preparation: Assemble the dry three-necked flask with the stir bar, gas inlet, and a septum. Place the setup in a fume hood.
-
Catalyst Addition: Weigh the required amount of this compound and add it to the flask.
-
Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent and Substrate Addition: Under a positive flow of inert gas, add the solvent, followed by the substrate to be hydrogenated.[1]
-
Introduction of Hydrogen: Evacuate the flask again and then backfill with hydrogen from the balloon. The black color of the reduced platinum catalyst should become apparent.
-
Reaction Monitoring: Stir the reaction mixture vigorously. The progress can be monitored by the uptake of hydrogen (deflating balloon) or by analytical methods such as TLC or GC/MS. To take an aliquot for analysis, first, purge the system with inert gas, take the sample, and then reintroduce hydrogen.[1]
-
Reaction Completion and Catalyst Quenching: Once the reaction is complete, evacuate the hydrogen and backfill with inert gas. It is crucial to ensure the catalyst is never exposed to air while dry and saturated with hydrogen.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel. Under a stream of inert gas, carefully transfer the reaction mixture to the funnel. Crucially, ensure the catalyst cake remains wet with solvent throughout the filtration process to prevent ignition. Wash the catalyst cake with additional solvent.
-
Spent Catalyst Handling: Immediately after filtration, transfer the wet Celite®/catalyst mixture to a dedicated, labeled waste container. Keep the spent catalyst wet with water for storage before disposal.[1]
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from combustible materials, reducing agents, and sources of heat or ignition.[2][5]
Disposal:
-
Spent catalyst is considered hazardous waste.
-
It should be collected in a separate, clearly labeled, sealed container and kept wet with water.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
Spill Response
The appropriate response to a spill depends on its size and nature. The following decision tree provides guidance for responding to a this compound spill.
References
An In-Depth Technical Guide to the Active Form of Adams' Catalyst
Abstract: Adams' catalyst, chemically known as platinum(IV) oxide (PtO₂), is a widely utilized pre-catalyst in synthetic organic chemistry for hydrogenation and hydrogenolysis reactions.[1] While the dark brown powder of PtO₂ is the commercially available and stable form, it is catalytically inert.[1] The true active catalyst is platinum black—a finely divided, high-surface-area form of platinum metal (Pt(0))—which is generated in situ upon exposure of the oxide to hydrogen.[1][2] This guide provides a comprehensive overview of the synthesis of the pre-catalyst, its activation to the catalytically potent platinum black, and the characterization and application of this active form for researchers, scientists, and professionals in drug development.
The Pre-catalyst: Platinum(IV) Oxide (PtO₂)
The journey to the active catalyst begins with the preparation and understanding of its stable precursor, platinum(IV) oxide. This compound, often represented as a hydrate (B1144303) (PtO₂·H₂O), serves as a reliable source for generating the active catalyst under reaction conditions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Adams' catalyst (pre-catalyst form) is presented below.
| Property | Value | References |
| Chemical Formula | PtO₂ | [1] |
| Appearance | Dark brown to black powder/solid | [1] |
| Molar Mass | 227.08 g/mol | [1] |
| Density | 10.2 g/cm³ | [1] |
| Melting Point | 450 °C (decomposes) | [1] |
| Solubility | Insoluble in water, alcohol, acid, aqua regia. Soluble in caustic potash solution. | [1] |
| CAS Number | 1314-15-4 | [1] |
Synthesis of the Pre-catalyst
The original and most common method for preparing Adams' catalyst involves the fusion of a platinum salt with sodium nitrate (B79036).[1]
Experimental Protocol: Preparation of PtO₂ from Chloroplatinic Acid
-
Mixing: In a porcelain crucible or Pyrex beaker, dissolve 3.5 g of chloroplatinic acid (H₂PtCl₆) in 10 ml of water. Add 35 g of sodium nitrate (NaNO₃).
-
Evaporation: Gently heat the mixture over a flame while stirring continuously with a glass rod until the mixture is completely dry.
-
Fusion: Increase the heating temperature, raising it to 350-370 °C over approximately 10 minutes. The mixture will fuse, and brown nitrogen oxide gases will evolve as a brown precipitate of platinum oxide forms.
-
Decomposition: Continue to increase the heat until the temperature reaches 500-550 °C. Maintain this temperature for about 30 minutes, by which time the gas evolution should have ceased and fusion is complete.
-
Cooling and Washing: Allow the crucible to cool to room temperature. Add 50 ml of water to the solid mass. The brown this compound will settle.
-
Isolation: Wash the precipitate by decantation with water several times. Filter the product using a hardened filter paper and continue washing on the filter until it is free from nitrates. Stop washing if the precipitate starts to become colloidal.
-
Drying: The resulting catalyst can be used immediately or dried in a desiccator for long-term storage.
The Active Catalyst: Platinum Black (Pt(0))
The catalytically active species is not the oxide but the metallic, zero-valent platinum, known as platinum black. This highly active form is generated directly in the reaction vessel.
The Activation Process
The conversion of the PtO₂ pre-catalyst to active platinum black is a straightforward reduction reaction that occurs upon introduction of hydrogen gas to the reaction mixture.[2]
PtO₂(s) + 2H₂(g) → Pt(s) + 2H₂O(l)
This in situ generation produces a finely divided, high-surface-area platinum metal with a large number of active sites available for catalysis.[3] The process is often visually indicated by a color change in the reaction mixture as the brown PtO₂ is converted to the black suspension of the active catalyst.
Overall Experimental Workflow
The following diagram illustrates the complete workflow from the synthesis of the pre-catalyst to its activation and subsequent use in a hydrogenation reaction.
Caption: Workflow for the synthesis and activation of Adams' catalyst.
Characterization of the Active Form
Characterizing the active platinum black is crucial for understanding its catalytic performance. A variety of analytical techniques are employed to determine its physical and chemical properties.
| Technique | Information Provided | References |
| Transmission Electron Microscopy (TEM) | Determines particle size, morphology, and dispersion of Pt nanoclusters. | [4] |
| X-ray Diffraction (XRD) | Confirms the crystalline structure (fcc for Pt) and estimates average crystal size. | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation state (confirming Pt(0)) of the surface. | [6] |
| Gas Chemisorption (e.g., CO pulse) | Quantifies the number of accessible active metal sites and calculates metal dispersion. | [7] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the total surface area of the catalyst. | [3] |
Studies have shown that platinum black consists of interconnected nanocrystals, with crystal sizes on the order of 3-10 nm.[5][8] This high degree of porosity and nanostructure is responsible for its large surface area and high catalytic activity.[9]
Catalytic Activity and Applications
The active platinum black catalyst is highly effective for a range of reduction reactions. Its performance is governed by the interplay between its intrinsic properties and the reaction conditions.
Mechanism and Applications
Catalytic hydrogenation on platinum black is a heterogeneous process occurring on the solid catalyst's surface.[10] The mechanism involves:
-
Adsorption of gaseous hydrogen onto the platinum surface, where the H-H bond is weakened.
-
Adsorption of the unsaturated substrate (e.g., an alkene) onto the surface.
-
Stepwise transfer of hydrogen atoms from the surface to the substrate.
-
Desorption of the saturated product from the catalyst surface, regenerating the active site.
This mechanism typically results in syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double or triple bond.[1][10]
Key Applications:
-
Hydrogenation: Alkenes to alkanes, alkynes to alkenes (cis), aromatic rings to cycloalkanes, ketones to alcohols, and nitro compounds to amines.[1][10]
-
Hydrogenolysis: Cleavage of C-O and C-N single bonds, such as in the removal of benzyl (B1604629) protecting groups.
-
Selectivity: Platinum catalysts are often preferred over palladium for reducing nitro compounds to minimize side hydrogenolysis reactions.[1] It is also possible to selectively reduce alkenes in the presence of nitro groups under certain conditions.[1]
Logical Relationships in Catalysis
The final outcome of a reaction catalyzed by Adams' catalyst is dependent on a series of interconnected factors, from the pre-catalyst's quality to the specific reaction parameters employed.
Caption: Factors influencing the performance of the active catalyst.
Quantitative Performance Data
The efficiency of a catalyst is measured by parameters like yield, selectivity, and turnover frequency (TOF), which is the number of moles of substrate converted per mole of active sites per unit time.[11] While specific TOF values are highly dependent on the substrate and conditions, studies provide insight into the catalyst's effectiveness.
| Substrate | Conditions | Catalyst | Result | Reference(s) |
| Nitrobenzene | 1 MPa H₂, 100 °C | Pt₂/mpg-C₃N₄ (a related Pt catalyst) | >99% conversion to aniline, catalyst reusable for 10+ cycles. | [12] |
| Benzonitrile | 4.0 bar H₂, 338 K | PtO₂ (Adams' catalyst) | Slower reaction rate than Pd/C, but significantly improved selectivity to benzylamine (B48309) (86% vs 0% with Pd/C). | [7] |
| Benzene | 30 lb H₂, 30 °C, Acetic Acid | PtO₂ (Adams' catalyst) | Rate constant (k) of 25.5 x 10⁻³ reported in a comparative study. | [13] |
| Toluene (B28343) | 2000 psi H₂, 25 °C, Acetic Acid | 0.67 g PtO₂ | Complete hydrogenation of 21 g of toluene within 20 minutes. | [13] |
Safety and Handling
While the PtO₂ pre-catalyst is a stable oxidizing solid, the activated platinum black requires careful handling.[1]
-
Pyrophoricity: Once charged with hydrogen, dry platinum black is highly pyrophoric and can ignite spontaneously upon exposure to air.
-
Filtration: Extreme care must be taken during the filtration step to remove the catalyst after the reaction. The filter cake must never be allowed to go dry in the presence of air. It should be kept wet with solvent or water at all times.
-
Waste Disposal: Spent catalyst should be immediately submerged in a large volume of water in a dedicated waste container to passivate it before disposal.
Conclusion
The effectiveness of Adams' catalyst lies in the controlled, in situ generation of its active form, platinum black. The PtO₂ pre-catalyst provides a stable and reliable means to produce a highly active, nanostructured Pt(0) catalyst directly within the reaction medium. By understanding the processes of synthesis, activation, and characterization, and by adhering to strict safety protocols, researchers can effectively harness the power of this versatile catalyst for a wide array of chemical transformations critical to research and development.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 8.6 Reduction of Alkenes: Hydrogenation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Phases and Structures of Platinum Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various phases and structures of platinum oxides. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who work with or encounter these materials. The guide details the crystallographic and thermodynamic properties of the primary platinum oxides, outlines key experimental protocols for their synthesis and characterization, and explores their relevance in catalysis and emerging biomedical applications.
Phases and Stoichiometries of Platinum Oxides
Platinum forms several stable and metastable oxides, with the most common stoichiometries being platinum monoxide (PtO), platinum dioxide (PtO₂), and a mixed-valence platinum(II,IV) oxide (Pt₃O₄). Each of these oxides can exist in different crystalline phases, exhibiting distinct physical and chemical properties.
-
Platinum Monoxide (PtO): This oxide is typically found in a tetragonal crystal structure. It plays a role as an intermediate in the thermal decomposition of PtO₂.[1]
-
Platinum Dioxide (PtO₂): As one of the most extensively studied platinum oxides, PtO₂ is known to exist in two primary crystalline polymorphs: α-PtO₂ and β-PtO₂. The α-phase has a layered structure, while the β-phase is orthorhombic.[1] PtO₂ is widely known in its hydrated form as Adams' catalyst, a crucial tool in organic synthesis for hydrogenation reactions.[2]
-
Platinum(II,IV) Oxide (Pt₃O₄): This mixed-valence oxide crystallizes in a simple cubic waserite structure.[1] It is recognized for its high catalytic activity in oxidation reactions.
Quantitative Data Summary
The following tables summarize the key crystallographic and thermodynamic data for the primary phases of platinum oxides.
Table 1: Crystallographic Data of Platinum Oxides
| Platinum Oxide Phase | Crystal System | Space Group | Lattice Parameters (Å) | Pt-O Bond Lengths (Å) |
| PtO | Tetragonal | P4₂/mmc | a = 3.16, c = 5.37[3] | 2.07[4] |
| Cubic | Fm-3m | a = 4.63 | 2.31[5][6] | |
| α-PtO₂ | Hexagonal | P-3m1 | a = 3.10, c = 4.14 | - |
| β-PtO₂ | Orthorhombic | Pnnm | a = 3.192, b = 4.555, c = 4.611[7] | - |
| Pt₃O₄ | Cubic | Pm-3n | a = 6.226[8] | 1.98[9] |
Table 2: Thermodynamic Properties of Platinum Oxides
| This compound Phase | Standard Enthalpy of Formation (ΔHᵮ°) (kJ/mol) |
| PtO | -71[10] |
| PtO₂ (anhydrous) | -80[10][11] |
| PtO₂ (hydrated - Adams' catalyst) | -519.6 (for PtH₂.₇₆O₃.₈₉)[10] |
| Pt₃O₄ | -1.7 eV (per formula unit)[10] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of platinum oxides, providing a foundation for their laboratory preparation and analysis.
Synthesis of Platinum Dioxide (Adams' Catalyst)
The traditional method for preparing Adams' catalyst (PtO₂·H₂O) involves the fusion of chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate (B79036).[2]
Procedure:
-
In a porcelain crucible, thoroughly mix chloroplatinic acid or ammonium chloroplatinate with a tenfold excess by weight of sodium nitrate.
-
Gently heat the mixture in a fume hood. For ammonium chloroplatinate, the evolution of gas will occur as the mixture is heated to its fusion point.[12]
-
Increase the temperature to maintain the fused mixture at approximately 500-520°C for 30 minutes. The heating should be controlled to a dull red heat to avoid decomposition of the this compound to metallic platinum.[13]
-
Allow the crucible to cool to room temperature.
-
Dissolve the solidified mass in deionized water to remove the sodium nitrate and any other soluble byproducts.
-
Filter the resulting brown precipitate of platinum dioxide using a Hirsch funnel.
-
Wash the precipitate thoroughly with hot deionized water until the washings are free of nitrate ions.
-
Dry the catalyst in a desiccator over a suitable drying agent (e.g., calcium chloride).[13]
Synthesis of this compound Thin Films by Reactive Sputtering
Reactive sputtering is a versatile physical vapor deposition technique for producing high-quality this compound thin films.
General Procedure:
-
Mount a high-purity platinum target in a DC magnetron sputtering system.
-
Place the desired substrate (e.g., silicon wafer, glass) on the substrate holder, which may have heating capabilities.
-
Evacuate the deposition chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Introduce a sputtering gas mixture of argon (Ar) and oxygen (O₂) into the chamber. The ratio of Ar to O₂ is a critical parameter for controlling the stoichiometry of the deposited film.[14]
-
Apply a negative DC voltage to the platinum target to ignite the plasma.
-
Control the sputtering power, gas pressure, and substrate temperature to achieve the desired film thickness, crystallinity, and phase. For example, crystalline α-PtO₂ and PtO can be obtained by optimizing these parameters.[14][15]
-
After deposition, cool the substrate to room temperature before venting the chamber.
Characterization Techniques
XRD is a primary technique for identifying the crystalline phases of platinum oxides and determining their structural properties.
Methodology:
-
Prepare a powdered sample of the this compound or use the thin film on its substrate.
-
Mount the sample in an X-ray diffractometer.
-
Scan the sample over a range of 2θ angles using a monochromatic X-ray source (typically Cu Kα).
-
The resulting diffraction pattern will show peaks at specific 2θ angles corresponding to the crystallographic planes of the this compound phases present.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the phases.
-
Analyze the peak positions and intensities to determine lattice parameters, and use peak broadening to estimate crystallite size.
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of platinum and oxygen in the near-surface region of the material.
Methodology:
-
Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα).
-
An energy analyzer measures the kinetic energy of the photoelectrons emitted from the sample.
-
The binding energy of the electrons is calculated, which is characteristic of the element and its oxidation state.
-
Analyze the Pt 4f and O 1s core level spectra. Deconvolution of the Pt 4f peak can distinguish between metallic Pt(0), Pt(II) in PtO, and Pt(IV) in PtO₂.[16]
Visualized Workflows and Concepts
General Workflow for this compound Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of platinum oxides.
Thermal Decomposition Pathway of Platinum Oxides
Caption: Thermal decomposition pathway of platinum dioxide.[16]
This compound Nanoparticles in Drug Delivery
Platinum-based nanoparticles, which can be synthesized from platinum oxides, are being explored for their potential in drug delivery systems for cancer therapy.[17][18][19][20]
Caption: Conceptual diagram of platinum nanoparticles derived from oxides for targeted drug delivery.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mp-7947: PtO (tetragonal, P4_2/mmc, 131) [legacy.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Materials Data on PtO by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 7. mp-1285: PtO2 (orthorhombic, Pnnm, 58) [legacy.materialsproject.org]
- 8. [PDF] The Crystalline Structure of Pt3O4 | Semantic Scholar [semanticscholar.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. goldrefiningforum.com [goldrefiningforum.com]
- 13. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. physics.ucf.edu [physics.ucf.edu]
- 17. jddtonline.info [jddtonline.info]
- 18. jddtonline.info [jddtonline.info]
- 19. Frontiers | Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles [frontiersin.org]
- 20. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of platinum oxide in common solvents.
An In-depth Technical Guide on the Solubility and Stability of Platinum Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of common platinum oxides, primarily Platinum(II) Oxide (PtO) and Platinum(IV) Oxide (PtO₂), also known as Adams' catalyst. Understanding these properties is critical for applications ranging from catalysis in organic synthesis to the development of platinum-based therapeutics and materials science.
Solubility of Platinum Oxides
Platinum oxides are characterized by their general insolubility in aqueous solutions and common organic solvents.[1][2] Their dissolution is typically not a simple physical process but rather a chemical reaction with the solvent.
Aqueous and Organic Solvents
Both PtO and PtO₂ are considered insoluble in water, alcohols, and other common non-reactive organic solvents.[3][4][5] They are thermally stable and can be used in applications where an inert, solid-phase platinum source is required.[2][6]
Reactive Solvents
Dissolution of platinum oxides is primarily achieved using reactive media, such as concentrated acids and strong bases.
-
Acids : Platinum(IV) oxide is soluble in concentrated acids.[7] While generally insoluble in nitric or sulfuric acid alone, hydrates of platinum oxide can be dissolved in hydrochloric acid.[1][6] The most effective acidic solvent is aqua regia (a mixture of nitric and hydrochloric acids), which dissolves platinum oxides to form chloroplatinic acid (H₂PtCl₆).[3][7]
-
Bases : Platinum(IV) oxide is soluble in caustic potash (potassium hydroxide, KOH) solutions.[1][5][7]
-
Other Reagents : When heated in sulfurous acid, PtO₂ can be dissolved to generate platinum(II) oxide.[1][6]
Quantitative Solubility Data
Quantitative solubility data for platinum oxides is scarce due to their reactive dissolution. However, studies on the dissolution of platinum metal, which proceeds through an oxide intermediate, provide valuable insights. The solubility of platinum in several strong acids at 25°C under air was found to be 3x10⁻⁶ mol·dm⁻³.[8] This dissolution is understood to be an acidic reaction involving the surface oxide layer.[8]
Table 1: Summary of this compound Solubility
| This compound | Solvent | Solubility | Notes |
| PtO₂ (Adams' Catalyst) | Water, Alcohol, Acid (general) | Insoluble | Thermally stable and highly insoluble in non-reactive aqueous solutions.[1][2][4] |
| PtO₂, PtO₂·nH₂O | Concentrated Acids | Soluble | Dissolves via chemical reaction.[7] |
| PtO₂, PtO₂·nH₂O | Aqua Regia | Soluble | Reacts to form chloroplatinic acid (H₂PtCl₆).[3][7] |
| PtO₂, PtO₂·nH₂O | Potassium Hydroxide (KOH) Solution | Soluble | Also referred to as caustic potash solution.[5][7] |
| PtO₂·H₂O (Monohydrate) | Hydrochloric Acid, Aqua Regia | Insoluble | The hydration state significantly impacts solubility.[6] |
| PtO₂·2H₂O, PtO₂·3H₂O | Hydrochloric Acid, NaOH Solution | Soluble | Higher hydrates show increased solubility in certain reactive media.[6] |
| PtO | Aqua Regia | Soluble | [3] |
Stability of Platinum Oxides
The stability of platinum oxides is highly dependent on thermal, electrochemical, and chemical conditions.
Thermal Stability
Platinum oxides are not stable at high temperatures and will decompose to elemental platinum and oxygen.
-
Platinum(IV) Oxide (PtO₂) / Adams' Catalyst : Decomposes upon heating.[7] The melting point, which is effectively the decomposition temperature, is cited as 450°C.[1][9] When heated to 500°C, it fully decomposes.[1][6]
-
Decomposition Pathway : Studies on platinum nanoparticles have shown a two-step thermal decomposition process under vacuum, where PtO₂ first reduces to PtO, which then reduces to elemental Pt between 300 K and 600 K (approx. 27°C to 327°C).[10][11]
-
Influence of Atmosphere : The stability of the surface oxide is dependent on both temperature and oxygen partial pressure.[12] Formation of a surface oxide on platinum film in an oxygen environment is most favorable between 217°C and 317°C, but it decomposes as the temperature is increased further or if the oxygen pressure is reduced.[12]
Electrochemical Stability
In electrochemical environments, such as in fuel cells, the stability of platinum is intrinsically linked to the formation and dissolution of a surface oxide layer.
-
Transient Dissolution : Platinum dissolution is a transient process that occurs during potential cycling.[13] It is not a steady-state process at room temperature.[13]
-
Role of Oxide Layer : Dissolution is closely related to the formation and reduction of platinum oxides.[14] The process is initiated by the electrochemical oxidation of the platinum surface, followed by the chemical dissolution of transiently exposed platinum sites.[13]
-
Influencing Factors : High potentials, low pH values, transient potential conditions, and high temperatures are all factors that enhance platinum dissolution.[13]
Table 2: Summary of this compound Stability
| Oxide | Condition | Stability Characteristics |
| PtO₂, PtO | Thermal (Heating in Air/Vacuum) | Decomposes upon heating. PtO₂ decomposes at ~450°C.[1][9] The pathway can be PtO₂ → PtO → Pt.[10][11] |
| Pt Surface Oxide | Electrochemical (Acidic Media) | Undergoes transient dissolution during potential cycling. Stability is a function of potential, pH, and temperature.[13][14] |
| PtO₂ | Chemical | Stable in water and non-reactive solvents.[6] Incompatible with combustible materials, organic materials, and powdered metals.[1] |
Experimental Protocols
Protocol for Determining Metal Oxide Solubility
This protocol provides a general workflow for determining the solubility of a metal oxide like PtO₂ in a specific solvent. The methodology is adapted from standard practices for measuring the solubility of metal oxide nanomaterials.[15][16]
Methodology:
-
Dispersion Preparation : A stock dispersion of the this compound powder is prepared in the desired solvent (e.g., deionized water, acidic buffer).
-
Sonication : To achieve a stable and uniform dispersion, the sample is subjected to sonication. The time and power of sonication must be optimized for each specific oxide and solvent system to avoid altering the material's properties.[16]
-
Equilibration : The dispersion is agitated (e.g., in a shaker bath) at a controlled temperature for a predetermined period to allow the system to reach equilibrium.
-
Separation of Dissolved Ions : The solid, undissolved oxide particles are separated from the solvent containing the dissolved ions. High-speed centrifugation is an effective method for this separation.[16] Ultrafiltration can also be used, but care must be taken to avoid artifacts.[16]
-
Analysis of Supernatant : The resulting supernatant is carefully collected. The concentration of dissolved platinum is then quantified using a highly sensitive analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation : The solubility is calculated based on the measured concentration of platinum in the known volume of the supernatant.
Caption: Workflow for determining the solubility of this compound.
Protocol for In-Situ Analysis of Electrochemical Stability
This method is used to study the dissolution of platinum under real-time electrochemical conditions, providing critical data on its stability. The protocol is based on the use of an electrochemical flow cell coupled with ICP-MS.[13]
Methodology:
-
Electrode Preparation : A working electrode with a platinum surface (e.g., a thin film or nanoparticles on a substrate) is prepared and installed in an electrochemical flow cell.
-
System Setup : The flow cell is connected to a potentiostat to control the electrochemical conditions (e.g., potential, current). The outlet of the flow cell is connected directly to an ICP-MS instrument.
-
Electrolyte Flow : An acidic electrolyte (e.g., 0.1 M HClO₄) is continuously pumped through the flow cell at a constant rate.[13]
-
Electrochemical Cycling : The potential of the platinum electrode is cycled or held at specific values according to the experimental plan. For example, cyclic voltammetry sweeps are performed between defined potential limits.
-
Real-Time Analysis : As the electrolyte exits the cell, it is introduced into the ICP-MS. The instrument continuously measures the concentration of dissolved platinum ions in the electrolyte with high precision.
-
Data Correlation : The real-time platinum dissolution data from the ICP-MS is correlated with the electrochemical data (potential vs. time) from the potentiostat. This allows for the direct association of dissolution events with specific processes like oxide formation or reduction.[13]
Visualization of Dissolution Pathway
The dissolution of platinum in acidic media is not a simple solvation process but a complex electrochemical one tied to the state of the surface oxide.
Caption: Simplified pathway for the electrochemical dissolution of platinum.
References
- 1. Platinum dioxide | 1314-15-4 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. chembk.com [chembk.com]
- 4. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 5. Platinum Dioxide Powder (CAS No. 1314-15-4) | Stanford Advanced Materials | UK Supplier [samaterials.co.uk]
- 6. Page loading... [guidechem.com]
- 7. Platinum - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Platinum (IV) Oxide, Adam’s Catalyst - ProChem, Inc. [prochemonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Towards a comprehensive understanding of platinum dissolution in acidic media - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52411F [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Solubility of metal oxide nanomaterials: cautionary notes on sample preparation [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
Commercial Preparation of Platinum (IV) Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core commercial preparation methods for platinum (IV) oxide (PtO₂), a crucial catalyst in various chemical transformations, including hydrogenation, hydrogenolysis, and oxidation reactions. This document details established synthesis protocols, presents available quantitative data for comparison, and illustrates key experimental workflows.
Introduction
Platinum (IV) oxide, commonly known as Adams' catalyst, is a highly effective and widely used catalyst in organic synthesis.[1] Typically available as a dark brown to black powder, it is often used in its hydrated form (PtO₂·H₂O).[1] While the oxide itself is not the active catalytic species, it is a stable precursor that is reduced in situ by hydrogen to form highly active platinum black.[1] The versatility and efficiency of Adams' catalyst have made it indispensable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules.[2] This guide explores the primary commercial methods for its preparation, offering insights into the underlying chemistry and process parameters.
Primary Commercial Preparation Methods
The commercial production of platinum (IV) oxide is dominated by methods that ensure high purity, catalytic activity, and batch-to-batch consistency. The most prominent of these is the fusion method, famously developed by Roger Adams. However, other methods, including liquid-phase precipitation and molten salt synthesis, have been developed to offer advantages in terms of environmental impact and scalability.
Adams' Catalyst Preparation (Fusion Method)
The traditional and most well-documented commercial method for preparing platinum (IV) oxide is the fusion of a platinum precursor with an oxidizing salt, typically sodium nitrate (B79036).[1] This method can utilize either chloroplatinic acid (H₂PtCl₆) or ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆) as the starting material.
-
Mixing: A solution of 3.5 g of commercial chloroplatinic acid in 10 cc of water is prepared in a porcelain casserole or a Pyrex beaker. To this solution, 35 g of c.p. sodium nitrate is added.
-
Evaporation and Fusion: The mixture is gently heated over a Bunsen burner with constant stirring to evaporate the water. The temperature is then raised to 350–370°C within approximately ten minutes, at which point fusion occurs, accompanied by the evolution of brown nitrogen oxides and the gradual precipitation of brown platinum oxide.
-
Heating Profile: The temperature is further increased to around 400°C over the next five minutes, by which time the gas evolution significantly decreases. The temperature is then raised to and maintained at 500–550°C for approximately 30 minutes to ensure the completion of the fusion.
-
Cooling and Washing: The fused mass is allowed to cool, after which 50 cc of water is added. The brown precipitate of this compound settles, and the soluble salts are removed by decantation and subsequent washing on a hardened filter paper until the filtrate is free from nitrates.
-
Drying: The resulting platinum (IV) oxide is dried in a desiccator.[2]
-
Mixing: 3 g of ammonium chloroplatinate is thoroughly mixed with 30 g of sodium nitrate in a casserole or Pyrex beaker.
-
Heating and Fusion: The mixture is heated gently at first. As the rapid evolution of gas subsides, the temperature is increased more strongly until it reaches 500°C. This process typically takes about fifteen minutes and is characterized by a lack of spattering.
-
Temperature Maintenance: The temperature is maintained at 500–520°C for 30 minutes.
-
Cooling and Isolation: The mixture is allowed to cool. The this compound catalyst is then isolated by extracting the soluble salts with water, yielding approximately 1.5 g of product.
Caption: Workflow for Adams' Catalyst Preparation.
Liquid-Phase Precipitation Method
A notable alternative to the high-temperature fusion method is a liquid-phase process, which offers a more environmentally friendly and scalable approach. This method avoids the high temperatures and potential for hazardous gas evolution associated with the Adams' method.
-
Solution Preparation: An aqueous solution of chloroplatinic acid is prepared with a platinum concentration ranging from 0.25 g/mL to 0.4 g/mL.[3][4]
-
pH Adjustment and Reaction: The pH of the chloroplatinic acid solution is adjusted to 9.5-10.5 using a saturated solution of a carbonate (e.g., sodium carbonate, potassium carbonate). The reaction mixture is stirred for 4 to 6 hours at a temperature of 70°C to 90°C and then allowed to cool naturally.[3][4]
-
Precipitation: Glacial acetic acid is added to the cooled reaction mixture until the pH of the solution reaches 4 to 5. The mixture is then stirred for an additional 2 to 4 hours to facilitate the precipitation of platinum (IV) oxide.[3]
-
Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with deionized water, and subsequently dried.[4]
-
Calcination: The dried solid is calcined at 380°C for 2.5 hours to yield the final black powder of platinum dioxide.[4] A yield of 98.80% has been reported for this method.[4]
Caption: Liquid-Phase Precipitation Workflow.
Other Potential Commercial Methods
While the Adams' and liquid-phase methods are well-established, other techniques show promise for the commercial-scale synthesis of platinum (IV) oxide, each with its own set of advantages and challenges.
This method utilizes a molten salt as a reaction medium to facilitate the formation of metal oxides at temperatures lower than traditional solid-state reactions.[5] The molten salt acts as a solvent, enhancing reaction rates and promoting the formation of crystalline, non-agglomerated nanoparticles.[5] For this compound, this could involve the reaction of a platinum precursor in a molten alkali nitrate or chloride salt mixture.
Spray pyrolysis is a versatile technique for producing fine, spherical metal oxide powders.[6] A solution containing a platinum precursor is atomized into fine droplets, which are then passed through a high-temperature zone.[7] The solvent evaporates, and the precursor decomposes to form this compound particles.[7] Flame spray pyrolysis, a variation of this technique, uses a flame to provide the high temperatures required for precursor decomposition and particle formation.[8]
The sol-gel process involves the transition of a solution (sol) into a solid-like gel network.[9] For this compound synthesis, a platinum precursor (e.g., a platinum alkoxide or salt) is hydrolyzed and condensed to form a gel. Subsequent drying and calcination of the gel yield the final oxide product.[10] This method allows for excellent control over the particle size and morphology of the resulting material.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different preparation methods of platinum (IV) oxide. It is important to note that a direct comparison is challenging due to variations in reporting standards and the proprietary nature of some commercial processes.
| Parameter | Adams' Method (Fusion) | Liquid-Phase Precipitation | Molten Salt Synthesis | Spray Pyrolysis | Sol-Gel Method |
| Typical Yield | ~50% (from (NH₄)₂PtCl₆) | >95.7%[3], 98.80%[4] | Data not available | Data not available | Data not available |
| Purity | ≥99% (metals basis)[8] | Data not available | Data not available | High purity[8] | High purity[10] |
| Platinum Content | >80%[8], 77-81%[11] | Data not available | Data not available | Data not available | Data not available |
| Particle Size | Data not available | Nanocrystals[4] | Nanoparticles[12] | 1-10 nm (for Pt/Al₂O₃)[8] | 4-20 nm (for Pt/SiO₂) |
| Surface Area | ≥75 m²/g[13] | Data not available | Data not available | Data not available | ~400 m²/g (for Pt/SiO₂)[10] |
| Appearance | Brown to black powder[14] | Black powder[4] | Data not available | Powder[8] | Powder[10] |
Conclusion
The commercial preparation of platinum (IV) oxide is primarily achieved through the robust and well-established Adams' fusion method. This technique consistently produces a highly active catalyst precursor. However, for reasons of environmental safety and scalability, the liquid-phase precipitation method presents a compelling alternative, offering high yields under milder conditions. Emerging technologies such as molten salt synthesis, spray pyrolysis, and the sol-gel method hold promise for the future production of platinum (IV) oxide with tailored properties, although detailed commercial-scale protocols and comprehensive quantitative data are less readily available in the public domain. The choice of synthesis method will ultimately depend on the desired catalyst characteristics, production scale, and economic and environmental considerations.
References
- 1. youtube.com [youtube.com]
- 2. goldrefiningforum.com [goldrefiningforum.com]
- 3. CN103265085B - Method for preparing platinum dioxide by adopting liquid phase process - Google Patents [patents.google.com]
- 4. CN103265085A - Method for preparing platinum dioxide by adopting liquid phase process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spray Pyrolysis Processing | Annual Reviews [annualreviews.org]
- 8. technology.matthey.com [technology.matthey.com]
- 9. Sol–gel process - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Simple One‐Step Molten Salt Method for Synthesizing Highly Efficient MXene‐Supported Pt Nanoalloy Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
- 14. researchgate.net [researchgate.net]
The Role of Platinum Oxide in Dehydrogenation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of platinum oxide in dehydrogenation reactions. Platinum-based catalysts are paramount in various chemical transformations, including the dehydrogenation of alkanes, cycloalkanes, and alcohols, which are critical processes in the petrochemical and pharmaceutical industries.[1][2] This document details the catalytic mechanisms, presents quantitative performance data, outlines experimental protocols, and visualizes key processes to offer a comprehensive resource for professionals in the field.
Core Concepts: this compound as a Catalyst Precursor and Surface Species
This compound, most notably Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, primarily serves as a stable and easily handled precursor to the active catalytic species.[3][4] The oxide itself is generally not catalytically active for dehydrogenation but is reduced in situ by hydrogen to form highly dispersed, fine particles of platinum metal, referred to as platinum black.[3][5][6] This platinum black presents a high surface area of active sites for the catalytic reaction.[7]
The general activation process for Adams' catalyst can be described as: PtO₂ + 2H₂ → Pt + 2H₂O
Beyond its role as a precursor, the formation of platinum surface oxides is a crucial aspect of the catalytic cycle and deactivation pathways under certain conditions, especially in oxidative dehydrogenation.[8][9] While surface oxides are considered the active phase in some oxidation reactions, their formation can also lead to catalyst deactivation by blocking active sites, a phenomenon often termed "over-oxidation".[10][11][12] The nature of the support material, such as alumina, ceria, or carbon, significantly influences the stability, activity, and resistance to coking of the platinum catalyst.[1][13][14]
Platinum-based catalysts are highly efficient for activating C-H bonds in paraffins but can be prone to deactivation through coke deposition.[1][15] The addition of promoters like tin can enhance catalyst stability by mitigating carbon buildup.[16]
Quantitative Data on Platinum-Catalyzed Dehydrogenation
The performance of platinum-based catalysts in dehydrogenation reactions is highly dependent on the catalyst formulation, support, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Cycloalkane Dehydrogenation Performance over a Pt/MTA-10 Catalyst
| Substrate | Reaction Time (h) | Conversion (%) | Naphthalene Selectivity (%) |
| Decalin | 0.5 | >56.0 | >60.0 |
Data sourced from a study on thermally stable Pt clusters on a MgO–TiO₂–Al₂O₃ (MTA) composite metal oxide. The reaction was conducted at a weight hourly space velocity (WHSV) of 514.7 h⁻¹.[14]
Table 2: Performance of Single-Site Pt₁/CeO₂ Catalyst in Cycloalkane Dehydrogenation at 350 °C
| Substrate | Turnover Frequency (TOF) (mol H₂ mol Pt⁻¹ h⁻¹) | Notes |
| Cyclohexane (B81311) | 32,477 | 309-fold higher than commercial Pt/Al₂O₃ catalysts.[17] |
| Methylcyclohexane (B89554) | ~29,300 | No by-products observed.[17] |
Data sourced from a study on a single-site platinum catalyst on a ceria support, highlighting exceptional activity.[17]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the preparation of a classic this compound catalyst and a general procedure for a dehydrogenation reaction.
3.1. Preparation of Adams' Catalyst (Platinum(IV) Oxide)
This protocol is based on the original method reported by Voorhees and Adams, involving the fusion of chloroplatinic acid with sodium nitrate (B79036).[3][18]
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
Sodium nitrate (NaNO₃), C.P. grade
-
Deionized water
-
Porcelain casserole or Pyrex beaker
-
Bunsen burner or Meker burner
-
Glass stirring rod
-
Gooch crucible with hardened filter paper
Procedure:
-
In a porcelain casserole, dissolve 3.5 g of chloroplatinic acid in 10 mL of water.
-
Add 35 g of C.P. sodium nitrate to the solution.
-
Gently heat the mixture over a Bunsen flame while stirring continuously with a glass rod to evaporate the water.
-
Increase the temperature, aiming to reach 350–370 °C within approximately 10 minutes. The mixture will fuse, and brown nitrogen oxides will evolve.
-
Continue to raise the temperature. Vigorous stirring is necessary to manage foaming. If foaming is excessive, an additional flame can be directed at the top of the mixture.
-
Within 20 minutes, the temperature should reach 500–550 °C. Maintain this temperature for about 30 minutes until the fusion is complete and the evolution of nitrogen oxides has nearly ceased.[18] A temperature range of 450-600 °C is generally acceptable for producing an active catalyst.[18]
-
Allow the casserole to cool to room temperature.
-
Add 50 mL of water to the solidified mass. The brown this compound precipitate will settle.
-
Wash the precipitate by decantation once or twice, then filter using a Gooch crucible.
-
Wash the collected catalyst on the filter with water to remove all soluble nitrate salts.
-
The resulting brown cake of this compound can be used directly or dried and stored in a desiccator.[3]
3.2. General Protocol for Cycloalkane Dehydrogenation
This protocol describes a general workflow for a liquid-phase dehydrogenation reaction using a supported platinum catalyst.
Materials and Equipment:
-
Supported platinum catalyst (e.g., Pt/C, Pt/Al₂O₃)
-
Cycloalkane substrate (e.g., decalin, cyclohexane)
-
Solvent (if applicable)
-
High-pressure reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet
-
Inert gas (e.g., Nitrogen, Argon)
-
Product analysis equipment (e.g., Gas Chromatograph)
Procedure:
-
Load the catalyst (e.g., 100 mg) into the high-pressure reactor.
-
Add the cycloalkane substrate and any solvent to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen) to remove air.
-
Pressurize the reactor with the inert gas to the desired reaction pressure.
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 200-400 °C).
-
Maintain the reaction at the set temperature and pressure for the desired duration, monitoring for hydrogen production.
-
After the reaction time is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Collect the liquid product mixture for analysis by Gas Chromatography to determine substrate conversion and product selectivity.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experienced supplier of cas:1314-15-2,pto2,Platinum(IV) oxide [riyngroup.com]
- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 4. 5. Lindlar & adam's catalyst | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oxfordreference.com [oxfordreference.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pure.tue.nl [pure.tue.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydroxylation of Platinum Surface Oxides Induced by Water Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platinum deactivation: in situ EXAFS during aqueous alcohol oxidation reaction - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (619e) Uncovering the Deactivation Mechanism of Platinum Catalysts in Light Alkane Dehydrogenation | AIChE [proceedings.aiche.org]
- 16. US20180133694A1 - Preparation method of platinum/tin/metal/alumina catalyst for direct dehydrogenation of n-butane and method for producing c4 olefins using said catalyst - Google Patents [patents.google.com]
- 17. Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Guide to Hydrogenolysis Using Adams' Catalyst for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Practices of Hydrogenolysis with Platinum Dioxide
This guide provides a comprehensive overview of hydrogenolysis reactions utilizing Adams' catalyst (Platinum Dioxide, PtO₂), a versatile and powerful tool in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, experimental protocols, and practical considerations for employing this catalytic system.
Introduction to Adams' Catalyst and Hydrogenolysis
Adams' catalyst, chemically known as platinum(IV) oxide (PtO₂), is a widely used hydrogenation and hydrogenolysis catalyst.[1][2] It is typically a dark brown powder that, in itself, is not the active catalytic species.[1] The true catalyst, a highly active form of platinum known as platinum black, is generated in situ through the reduction of the oxide by hydrogen.[1][3] This activation is a key step in any reaction employing Adams' catalyst.
Hydrogenolysis is a chemical reaction where a carbon-heteroatom or carbon-carbon bond is cleaved by the addition of hydrogen. In the context of organic synthesis, it is most frequently employed for the cleavage of protecting groups, such as benzyl (B1604629) (Bn) ethers, benzylamines, and benzyloxycarbonyl (Cbz or Z) groups.[4][5] The mild reaction conditions and high efficiency of this method make it an invaluable tool in the synthesis of complex molecules, particularly in peptide and carbohydrate chemistry.[6][7]
The Mechanism of Hydrogenolysis with Adams' Catalyst
The process of hydrogenolysis using Adams' catalyst can be broken down into two primary stages: catalyst activation and the catalytic cycle of bond cleavage.
Catalyst Activation: From Platinum Dioxide to Platinum Black
The precursor, PtO₂, is reduced by molecular hydrogen to form finely divided, high-surface-area platinum metal (platinum black). This active form of the catalyst is responsible for the subsequent hydrogenolysis reaction.[1][3][8]
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. Adams'_catalyst [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Platinum Oxide in Oxidation Reactions: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Platinum oxide (PtO₂), particularly in its hydrated form known as Adams' catalyst, is a versatile and widely utilized catalyst in organic synthesis. While renowned for its exceptional performance in hydrogenation reactions, its significant contributions to a variety of oxidation reactions are equally critical, particularly within the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides an in-depth exploration of the applications of this compound in oxidation reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and experimental workflows to aid researchers, scientists, and drug development professionals in leveraging this powerful catalytic tool.
The utility of this compound in oxidation stems from its ability to catalyze the oxidation of a wide range of functional groups, including primary and secondary alcohols, aldehydes, and polyols.[4][5] The catalyst typically operates under heterogeneous conditions, offering advantages in terms of separation and reusability.[6] The active catalytic species is often considered to be the in-situ-formed platinum black, a finely divided form of platinum metal, generated from the reduction of the oxide precursor.[1][7]
Core Applications in Oxidation Reactions
This compound demonstrates significant efficacy in several key oxidation transformations, which are crucial for the synthesis of complex molecules in drug development and other chemical industries.
Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound-based catalysts offer a reliable method for this conversion.
Selective Oxidation of Primary Alcohols to Aldehydes and Carboxylic Acids:
The oxidation of primary alcohols can be selectively directed to either aldehydes or carboxylic acids depending on the reaction conditions.[4][8] Generally, the presence of water and a basic environment favors the formation of carboxylic acids.[8]
Oxidation of Secondary Alcohols to Ketones:
Secondary alcohols are readily oxidized to their corresponding ketones in the presence of a this compound catalyst and an oxidant.
Oxidation of Aldehydes to Carboxylic Acids
This compound is an effective catalyst for the oxidation of aldehydes to carboxylic acids, a reaction of significant industrial importance.[9]
Oxidation of Sugars and Polyols
A notable application of platinum-based catalysts, including those derived from this compound, is the selective oxidation of carbohydrates. For instance, the oxidation of glucose to gluconic acid is a commercially significant process.[1][10] Platinum catalysts are also effective in the oxidation of other polyols to valuable dicarboxylic acids.[11]
Quantitative Data on this compound Catalyzed Oxidations
To facilitate comparison and selection of appropriate catalytic systems, the following tables summarize key quantitative data from various studies on this compound and related platinum-catalyzed oxidation reactions.
| Substrate | Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Isopropyl Alcohol | Pt/α-Al₂O₃ | Air | 164 (T₅₀) | - | 50 | - | Acetone | - | - | [6] |
| 1-Octanol | 5% Pt, 1% Bi/C | Air | - | - | - | - | Octanoic Acid | - | - | [2] |
| 2-Octanol | 5% Pt, 1% Bi/C | Air | - | - | 2-Octanone | - | - | - | [2] | |
| Glycerol | Ptₙ/HAP | O₂ | - | - | - | 67.4 | Tartronic Acid | - | 619.1 | [11] |
| Ethylene Glycol | Ptₙ/HAP | O₂ | - | - | 51.4-77.3 | Corresponding Dicarboxylic Acid | - | - | - | [11] |
| Benzyl Alcohol | 1% Pd/TiO₂ | O₂ | 50 | 0.5 | - | - | Benzaldehyde | - | - | [12] |
| Cinnamyl Alcohol | 5%Pt-5%Bi/C | H₂O₂ | - | - | 34 | ≥84 | Cinnamaldehyde | - | - |
Table 1: Quantitative Data for the Oxidation of Alcohols and Polyols.
| Substrate | Catalyst | Oxidant | pH | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Yield (%) | Reference |
| D-Glucose | 5 wt.% Co/Al₂O₃ | H₂O₂ | 9 | 60 | 3 | - | ~100 | D-Gluconic Acid | 82 (as sodium gluconate) | [1] |
| D-Glucose | Au/C | O₂ | 9 | 50 | - | - | - | Gluconic Acid | ~70 | [13] |
| D-Glucose | Pd/C | O₂ | - | - | - | - | up to 97 | Gluconic Acid | - | [14] |
| D-Glucose | Pt/C | O₂ | - | - | - | - | up to 77 | Gluconic Acid | - | [14] |
Table 2: Quantitative Data for the Oxidation of Glucose.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key oxidation reactions utilizing platinum-based catalysts.
Protocol 1: Preparation of Adams' Catalyst (Platinum Dioxide)
This protocol is adapted from the original procedure reported by Voorhees and Adams.[4]
Materials:
-
Chloroplatinic acid (H₂PtCl₆) or Ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆)
-
Sodium nitrate (B79036) (NaNO₃)
-
Distilled water
Procedure:
-
In a suitable crucible, thoroughly mix chloroplatinic acid or ammonium chloroplatinate with a 10-fold excess by weight of sodium nitrate.
-
Heat the mixture gently at first, then more strongly to approximately 500-520 °C. During this fusion process, nitrogen oxides will be evolved. Maintain this temperature for about 30 minutes.
-
Allow the crucible to cool to room temperature. The resulting mass will be a dark brown to black solid.
-
Treat the solid cake with distilled water to dissolve the sodium nitrate and any other soluble salts.
-
Carefully decant the aqueous solution. Wash the resulting brown powder (platinum dioxide) several times with distilled water until the washings are free of nitrates.
-
The catalyst can be used immediately as a wet paste or dried in a desiccator for later use.
Protocol 2: Selective Oxidation of a Primary Alcohol to a Carboxylic Acid (Heyns Oxidation)
This protocol describes the oxidation of a primary alcohol to the corresponding carboxylic acid using a platinum-on-carbon catalyst, a system closely related to this compound in its active form.[8]
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
5% or 10% Platinum on activated carbon (Pt/C)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Oxygen (gas)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the primary alcohol in an aqueous solution of sodium bicarbonate.
-
Add the Pt/C catalyst (5-10 mol%).
-
Bubble a steady stream of oxygen through the vigorously stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with water. The combined aqueous filtrates contain the sodium salt of the carboxylic acid.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Extract the carboxylic acid with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the carboxylic acid by recrystallization or chromatography as needed.
Protocol 3: Oxidation of Glucose to Gluconic Acid
This protocol is a general procedure for the catalytic oxidation of D-glucose.[1]
Materials:
-
D-Glucose
-
Platinum-based catalyst (e.g., Pt/C or a supported this compound)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1.0 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 wt.%) (if used as an oxidant)
-
Distilled water
Procedure:
-
Set up a thermostatted three-neck round-bottom flask with a magnetic stirrer, a pH electrode, and an inlet for the base solution.
-
Prepare an aqueous solution of D-glucose (e.g., 10-30 wt.%).
-
Adjust the pH of the glucose solution to the desired value (typically pH 8-9.5) by adding NaOH solution.
-
Add the platinum-based catalyst to the solution.
-
If using an external oxidant like H₂O₂, add it to the reaction mixture. In the case of aerobic oxidation, bubble oxygen or air through the solution.
-
Maintain the desired reaction temperature (e.g., 40-60 °C) and pH throughout the reaction by the controlled addition of NaOH solution.
-
Monitor the reaction progress by analyzing samples using HPLC.
-
Once the reaction is complete, cool the mixture and separate the catalyst by filtration or centrifugation.
-
The resulting solution contains the sodium salt of gluconic acid.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in oxidation reactions.
Reaction Mechanism: Oxidation of a Primary Alcohol to a Carboxylic Acid
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Kinetic Studies on Enzyme-Catalyzed Reactions: Oxidation of Glucose, Decomposition of Hydrogen Peroxide and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 11. youtube.com [youtube.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Platinum Dioxide for Catalytic Applications
This technical guide provides a comprehensive overview of the essential physical and chemical properties of platinum dioxide (PtO₂), widely known as Adams' catalyst, with a specific focus on its application in catalysis. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis in understanding and optimizing the use of this pivotal catalytic material.
Introduction to Platinum Dioxide (Adams' Catalyst)
Platinum dioxide is a crucial catalyst precursor used for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions in organic synthesis.[1][2] While commercially available as a dark brown powder, the oxide itself is not the active catalytic species.[1] Its catalytic prowess is realized upon exposure to hydrogen, which reduces it in situ to form finely divided platinum metal, known as platinum black. This highly active platinum black is the true catalyst responsible for facilitating chemical transformations.[1][3] The development of Adams' catalyst was a significant advancement in organic chemistry, providing a reliable and highly active method for catalytic reductions.[4][5]
Core Physical and Chemical Properties
The efficacy of platinum dioxide as a catalyst precursor is intrinsically linked to its physical and chemical characteristics. A summary of these properties is provided below.
Table 1: General Physical and Chemical Properties of Platinum Dioxide
| Property | Value | Reference(s) |
| Chemical Formula | PtO₂ | [1] |
| Molecular Weight | 227.08 g/mol | [1][6] |
| Appearance | Dark brown to black powder/solid | [1][7] |
| Density | 10.2 g/cm³ | [1][8] |
| Melting Point | 450 °C (decomposes) | [1][7][9] |
| Solubility | Insoluble in water, acid, and aqua regia. Soluble in caustic potash solution. | [1][7] |
| Oxidation State of Pt | +4 | [9] |
Crystal Structure
Platinum dioxide is known to exist in different crystalline forms, or polymorphs, which can influence its catalytic behavior. The two primary polymorphs are:
-
α-PtO₂: This is the common form of Adams' catalyst and is known to be effective for the hydrogenation of various functional groups under mild conditions.[4]
-
β-PtO₂: This is another crystalline phase, which has been synthesized at high pressure.[10]
The arrangement of platinum and oxygen atoms in the crystal lattice affects the surface chemistry and the subsequent formation of the active platinum black catalyst.[3] The β-PtO₂ phase has an orthorhombic crystal structure.[10]
Table 2: Crystallographic Data for β-Platinum Dioxide
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [10] |
| Space Group | Pnnm | [7][10] |
| Lattice Constants | a = 0.4486 nm, b = 0.4537 nm, c = 0.3138 nm | [7] |
Properties Influencing Catalytic Performance
Surface Area and Particle Size
The surface area of the catalyst is a critical parameter for heterogeneous catalysis, as it directly relates to the number of available active sites. Commercial platinum dioxide catalysts are available with varying surface areas. The particle size of the resulting platinum black, which is formed during the reaction, is also crucial and can be influenced by the synthesis method of the initial oxide.[3][11]
Table 3: Available Surface Area Specifications for Commercial PtO₂
| Surface Area | Reference(s) |
| ≥60 m²/g | [12] |
| ≥75 m²/g | [13] |
| ≥80 m²/g | [6][14] |
Generally, a higher surface area provides more sites for the chemical reaction to occur.[11] The size of the platinum particles can be controlled by the synthesis conditions, such as the solvent used during preparation.[3]
Thermal Stability
Platinum dioxide exhibits high thermal stability, making it suitable for reactions conducted at elevated temperatures.[15] However, it will decompose into elemental platinum and oxygen at temperatures above its melting point.[7] Studies have shown a two-step thermal decomposition process in a vacuum, where PtO₂ first reduces to PtO and then to metallic Pt between 300 K and 600 K (27 °C to 327 °C).[16][17] The thermal stability can be influenced by the support material when used in supported catalyst systems.[17] In air, the presence of platinum can catalyze the combustion of carbon supports at temperatures as low as 100-200 °C.[18]
Experimental Protocols
Preparation of Platinum Dioxide (Adams' Catalyst)
The classical method for preparing Adams' catalyst involves the fusion of a platinum precursor with an oxidizing agent like sodium nitrate (B79036).
Method 1: From Chloroplatinic Acid
This procedure was first reported by Voorhees and Roger Adams.[1]
-
Mixing: Dissolve 3.5 g of chloroplatinic acid (H₂PtCl₆) in 10 mL of water in a porcelain or Pyrex dish. Add 35 g of sodium nitrate (NaNO₃).[19][20]
-
Evaporation: Gently heat the mixture over a Bunsen flame while stirring to evaporate the water.[19]
-
Fusion: Increase the temperature to 350-370 °C. The mixture will fuse, evolving brown nitrogen oxides and precipitating brown platinum dioxide. Continue heating and stirring, maintaining a fluid mass at 500-530 °C for 30 minutes.[1][19]
-
Cooling and Washing: Allow the mixture to cool completely. Treat the solid mass with 50 mL of water to dissolve the sodium nitrate.[19]
-
Isolation: Wash the brown PtO₂ precipitate by decantation, then filter. Continue washing on the filter until the filtrate is free from nitrates. Stop washing if the precipitate starts to become colloidal.[19]
-
Drying: Dry the resulting catalyst in a desiccator.[19]
Method 2: From Ammonium (B1175870) Chloroplatinate
-
Mixing: Place 3.0 g of ammonium chloroplatinate ((NH₄)₂PtCl₆) and 30 g of sodium nitrate in a porcelain or Pyrex dish.[19][21]
-
Heating and Fusion: Heat the mixture, gently at first, until the evolution of gas subsides. Then, increase the heat more strongly to reach 300 °C. Maintain the molten mass at 500-530 °C for 30 minutes.[19][21]
-
Isolation and Purification: Follow steps 4-6 from Method 1. The yield is nearly quantitative.[19]
Characterization Techniques
The physical properties of platinum dioxide catalysts are typically evaluated using a suite of analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the surface elemental composition and oxidation states of the platinum.[16]
-
Transmission Electron Microscopy (TEM): Provides direct imaging of catalyst particles to determine their size, morphology, and dispersion.[16]
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the catalyst.[18]
-
Gas Adsorption (e.g., Nitrogen Physisorption): Employed to measure the specific surface area and pore size distribution of the catalyst material.[22]
Visualized Workflows and Relationships
Diagram 1: Catalytic Activation Pathway
The following diagram illustrates the essential transformation of the platinum dioxide precursor into the active catalytic species.
Caption: Activation of Adams' catalyst from the PtO₂ precursor to active platinum black.
Diagram 2: Experimental Workflow for PtO₂ Synthesis
This flowchart outlines the key steps in the laboratory preparation of Adams' catalyst via the fusion method.
Caption: Generalized workflow for the synthesis of platinum dioxide (Adams' catalyst).
Diagram 3: Property-Performance Relationship
This diagram illustrates the logical connection between the physical properties of the catalyst and its ultimate performance.
Caption: Relationship between physical properties and catalytic performance of PtO₂.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. 5. Lindlar & adam's catalyst | PPT [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Platinum dioxide | O2Pt | CID 345198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Platinum dioxide | 1314-15-4 [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. WebElements Periodic Table » Platinum » platinum dioxide [webelements.com]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. researchgate.net [researchgate.net]
- 12. Adam触媒 -白金(IV)オキシド - 組成: Pt, 81-83 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Platinum Dioxide: Characteristics, Synthesis Method and Safety_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Palladium/Platinum Catalyst Preparation FAQ [designer-drug.com]
- 22. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Hydrogenation of Alkenes with Adams' Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of various functional groups with high efficiency and selectivity. The hydrogenation of alkenes to alkanes is a fundamental transformation, frequently employed in the synthesis of pharmaceuticals, fine chemicals, and natural products. Adams' catalyst, or platinum dioxide (PtO₂), is a widely used heterogeneous catalyst for this purpose.[1][2][3][4][5] Initially, the platinum(IV) oxide is not the active catalyst; it is reduced in situ by hydrogen to form finely divided platinum black, which serves as the active catalytic species.[4][5][6] This protocol provides a detailed overview of the application of Adams' catalyst in alkene hydrogenation, including reaction parameters, a general experimental procedure, and essential safety considerations.
Reaction Principle and Stereochemistry
The hydrogenation of alkenes using Adams' catalyst is a heterogeneous catalytic process where the reaction occurs on the surface of the solid platinum catalyst.[2][3] The generally accepted mechanism is the Horiuti-Polanyi mechanism, which involves the following key steps:[7]
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene adsorb onto the surface of the platinum catalyst.
-
Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.
-
Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface.
-
Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
A significant feature of this reaction is its stereochemistry. The addition of hydrogen atoms typically occurs in a syn-fashion , meaning both hydrogen atoms add to the same face of the double bond.[2][7] This is a direct consequence of the alkene being adsorbed on the catalyst surface, with hydrogen delivery occurring from that surface.
Quantitative Data Summary
The efficiency of alkene hydrogenation with Adams' catalyst is influenced by several factors, including the substrate, solvent, catalyst loading, hydrogen pressure, and temperature. The following tables summarize typical quantitative data for these parameters.
Table 1: General Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Loading (PtO₂) | 1 - 10 mol% | Higher loadings may be required for sterically hindered or less reactive alkenes. |
| Hydrogen Pressure | 1 - 4 atm (15 - 60 psi) | Can be conducted at atmospheric pressure (balloon) or in a pressure vessel. Higher pressures can accelerate the reaction rate.[8] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. Cooling may be necessary for large-scale reactions. |
| Reaction Time | 0.5 - 24 hours | Highly dependent on the substrate, catalyst loading, and pressure. |
Table 2: Common Solvents
| Solvent | Rationale for Use |
| Ethanol (EtOH) | Good general-purpose solvent, readily dissolves many organic compounds.[4][9] |
| Methanol (MeOH) | Similar to ethanol, often used interchangeably. |
| Ethyl Acetate (EtOAc) | Another common solvent with good dissolving properties.[7] |
| Acetic Acid (AcOH) | Can enhance the catalytic activity for certain substrates.[4][6][9] |
| Hexanes | A non-polar option for specific applications.[7] |
Experimental Protocols
General Protocol for Alkene Hydrogenation
This protocol provides a general procedure for the hydrogenation of a generic alkene at atmospheric pressure.
Materials:
-
Alkene (1.0 mmol)
-
Adams' catalyst (PtO₂) (0.01 - 0.1 mmol, 1-10 mol%)
-
Anhydrous solvent (e.g., Ethanol, 10-20 mL)
-
Hydrogen gas (H₂) in a balloon
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
Procedure:
-
Catalyst and Substrate Addition: To a clean, dry round-bottom flask containing a magnetic stir bar, add the Adams' catalyst followed by the alkene.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the platinum catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product. Further purification can be achieved by chromatography or recrystallization if necessary.
Mandatory Visualizations
Reaction Mechanism
Caption: Horiuti-Polanyi mechanism for alkene hydrogenation.
Experimental Workflow
Caption: General workflow for alkene hydrogenation.
Safety Precautions
The hydrogenation of alkenes using Adams' catalyst involves several potential hazards that require careful management.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalyst: The reduced platinum black catalyst can be pyrophoric, especially when dry and exposed to air. It is crucial to keep the catalyst wet with solvent during filtration and handling. After the reaction, the catalyst should be quenched by slowly adding it to a large volume of water.
-
Pressure Equipment: If using a pressure vessel, ensure it is properly rated for the intended pressure and that all fittings are secure. Regular inspection and maintenance of high-pressure equipment are essential.
-
Exothermic Reaction: Hydrogenation reactions are exothermic. For large-scale reactions, a cooling bath should be readily available to control the reaction temperature and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 3. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 4. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Reduction of Nitro Compounds with Platinum Oxide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective reduction of nitro compounds to primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Platinum(IV) oxide (PtO₂), commonly known as Adams' catalyst, is a highly effective and versatile precatalyst for this hydrogenation reaction. Upon exposure to hydrogen, PtO₂ is reduced in situ to its active form, platinum black, a finely divided platinum metal with high catalytic activity.[1]
Key Advantages of Platinum Oxide:
-
High Activity and Efficiency: this compound is a robust catalyst that can facilitate the reduction of a wide array of nitro compounds, including both aliphatic and aromatic substrates, often under mild conditions of temperature and pressure.[1][2]
-
Chemoselectivity: A significant advantage of platinum catalysts is their ability to selectively reduce the nitro group in the presence of other reducible functionalities. For instance, platinum catalysts are preferred over palladium catalysts to minimize hydrogenolysis, the cleavage of C-O, C-N, and C-X bonds.[1] Reductions of alkenes can also be performed with Adams' catalyst without affecting a present nitro group.[1]
-
Broad Functional Group Tolerance: The reduction can be successfully carried out on substrates containing various functional groups such as halogens, esters, ketones, and nitriles, which often remain intact under the reaction conditions.
-
Stereochemistry: The hydrogenation of unsaturated systems, such as alkynes, using Adams' catalyst typically proceeds with syn stereochemistry, yielding the cis-alkene.[1]
Reaction Conditions and Optimization:
The efficacy of nitro group reduction using this compound can be influenced by several factors:
-
Solvent: A range of solvents can be employed, with ethanol, methanol, ethyl acetate, and acetic acid being common choices. The pH of the solvent can significantly impact the reaction, and conducting the reduction in acetic acid often enhances the reaction rate.[1]
-
Pressure: Hydrogen pressure can vary from atmospheric pressure (using a hydrogen-filled balloon) to higher pressures in a Parr shaker or autoclave, depending on the substrate's reactivity.
-
Temperature: Most reductions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required.
-
Catalyst Loading: The amount of this compound used is typically in the range of 1-5 mol% relative to the substrate.
Limitations and Considerations:
-
Catalyst Handling: While this compound itself is relatively safe to handle, the resulting platinum black is pyrophoric upon exposure to air, especially after the reaction.[1] It is crucial to keep the catalyst wet with solvent at all times during handling and filtration.[3]
-
Over-reduction: In some cases, particularly with aromatic substrates, over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature).
-
Cost: Platinum is a precious metal, which can make the catalyst relatively expensive for large-scale industrial applications.
Quantitative Data Summary
The following table summarizes the selective reduction of various functionalized nitroarenes using platinum-based catalysts, highlighting the achievable yields and selectivity.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) to Amine | Yield (%) | Reference |
| 3-Nitrostyrene | 0.08% Pt/FeOx | Toluene | 40 | 3 | >99 | ~99 | - | [4] |
| 3-Nitrostyrene | 0.2 wt.% Pt/TiO2 | Toluene | 40 | 3 | ~99 | >90 | - | [5] |
| 4-Chloronitrobenzene | 0.08% Pt/FeOx | Toluene | 40 | 3 | >99 | 98.2 | - | [4] |
| 4-Nitroacetophenone | 0.08% Pt/FeOx | Toluene | 40 | 3 | >99 | 98.5 | - | [4] |
| 4-Nitrobenzonitrile | 0.08% Pt/FeOx | Toluene | 40 | 3 | 92.5 | 97.3 | - | [4] |
| 2-Ethylnitrobenzene | 0.08% Pt/FeOx | Toluene | 40 | 3 | >99 | 98.9 | - | [4] |
| 1-Nitronaphthalene | 0.08% Pt/FeOx | Toluene | 40 | 3 | >99 | 98.7 | - | [4] |
Experimental Protocols
General Protocol for the Selective Reduction of an Aromatic Nitro Compound using this compound
This protocol provides a general procedure for the catalytic hydrogenation of a nitroarene to the corresponding aniline (B41778) at atmospheric pressure.
Materials:
-
Nitroarene (1.0 eq)
-
Platinum(IV) oxide (Adams' catalyst, PtO₂) (1-5 mol%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Standard glassware for organic synthesis (three-neck round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, a stopper, and another gas inlet adapter with a stopcock for a hydrogen-filled balloon.
-
Catalyst Addition: To the flask, add the platinum(IV) oxide catalyst.
-
Inerting the System: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via cannula or syringe, followed by the nitroarene substrate.
-
Introduction of Hydrogen: Carefully evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this cycle three to four times to replace the inert atmosphere with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For monitoring, the hydrogen atmosphere must be replaced with an inert gas before taking an aliquot.
-
Reaction Work-up: Upon completion of the reaction, replace the hydrogen atmosphere with an inert gas by evacuating and backfilling with nitrogen or argon three times.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Crucially, the Celite® pad and the filtered catalyst must be kept wet with the solvent at all times to prevent ignition. Do not allow the filter cake to dry in the air.[6]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product. The product can be further purified by crystallization, distillation, or column chromatography as required.
-
Catalyst Waste Disposal: Immediately after filtration, the wet catalyst on the Celite® pad should be transferred to a dedicated waste container and submerged in water to prevent it from becoming a fire hazard.[6][7]
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Pyrophoric Catalyst: The reduced form of the catalyst, platinum black, is pyrophoric and can ignite upon contact with air, especially when dry.[1] Always handle the used catalyst in a wet state and under an inert atmosphere whenever possible.[3]
-
Pressure Equipment: When conducting hydrogenations at elevated pressures, use appropriately rated and maintained equipment (e.g., a Parr hydrogenation apparatus).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Spills: In case of a catalyst spill, do not allow it to dry. Wet the spilled material and clean it up with a wet paper towel, which should then be placed in a container of water for disposal.[6]
Visualizations
Caption: Experimental workflow for the selective reduction of a nitro compound.
Caption: Proposed catalytic cycle for nitro group reduction on a platinum surface.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chem.uci.edu [chem.uci.edu]
Application Note: Hydrogenation of Ketones to Secondary Alcohols using Platinum Dioxide (PtO₂) Catalyst
AN-CHEM2025-01
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1] Catalytic hydrogenation offers a clean and efficient method for this conversion. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective precatalyst for the hydrogenation of various functional groups, including the carbonyl group of ketones.[2][3]
Initially a dark brown powder, PtO₂ itself is not the active catalytic species.[2] Upon exposure to hydrogen, it undergoes an in situ reduction to form finely divided platinum metal, known as platinum black, which is the true active catalyst for the hydrogenation process.[2][4] This reaction is typically carried out under mild to moderate hydrogen pressures and temperatures, offering high yields and chemoselectivity.
Mechanism of Action: The hydrogenation process is heterogeneous, occurring on the surface of the platinum black catalyst.[4] The reaction involves the adsorption of both molecular hydrogen and the ketone substrate onto the catalyst surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, resulting in the formation of the corresponding secondary alcohol, which subsequently desorbs from the catalyst surface.[4]
Quantitative Data Summary
The efficiency of PtO₂-catalyzed ketone hydrogenation can be influenced by several factors including the substrate, solvent, temperature, and hydrogen pressure. The use of acetic acid as a solvent or co-solvent often enhances the reaction rate.[2] The following table summarizes typical reaction conditions for the hydrogenation of representative ketone substrates.
| Substrate | Product | Catalyst Loading | Solvent | H₂ Pressure | Temperature | Time (h) | Yield (%) |
| Cyclohexanone (B45756) | Cyclohexanol (B46403) | ~1-5 mol% | Ethanol (B145695) or Acetic Acid | 1 - 4 atm | 25 - 55 °C | 1 - 3 | >95 |
| Acetophenone | 1-Phenylethanol | ~1-5 mol% | Ethanol | 3 - 4 atm | 25 °C | 2 - 6 | >90 |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | ~2 mol% | Acetic Acid | 3 atm | 25 °C | 2 | ~98 |
| Benzophenone | Diphenylmethanol | ~1-2 mol% | Ethyl Acetate / Acetic Acid | 3 - 5 atm | 25 - 50 °C | 4 - 8 | >95 |
Note: The data presented is a compilation from typical laboratory procedures. Actual results may vary based on specific experimental setup and reagent purity.
Experimental Workflow
The general workflow for the catalytic hydrogenation of a ketone using PtO₂ involves preparation of the reaction mixture, execution of the hydrogenation reaction under a controlled hydrogen atmosphere, and subsequent work-up to isolate the purified alcohol product.
General Experimental Protocol
This protocol describes a general procedure for the hydrogenation of a ketone on a laboratory scale using a Parr-type hydrogenation apparatus.
Materials and Reagents:
-
Ketone substrate
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or glacial acetic acid)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Equipment:
-
A pressure-rated hydrogenation vessel (e.g., Parr shaker apparatus or a stainless-steel autoclave) equipped with a gas inlet, pressure gauge, and vent.
Procedure:
-
Reactor Setup: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add the ketone substrate followed by the chosen solvent. Finally, add the PtO₂ catalyst. The typical catalyst loading is 1-5% by weight relative to the ketone.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (Nitrogen or Argon) to ~2-3 atm and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Catalyst Activation and Hydrogenation: After the final inert gas purge, evacuate the vessel. Introduce hydrogen gas up to the desired pressure (typically 1-4 atm or ~50 psi). The dark brown PtO₂ powder will be reduced to black platinum metal, which is the active catalyst.[2] This activation is often accompanied by a slight exotherm and rapid initial hydrogen uptake.
-
Reaction Execution: Begin vigorous stirring or shaking to ensure efficient mixing and gas-liquid-solid contact. Maintain the reaction at the desired temperature (often room temperature) and monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases. The reaction progress can also be monitored by periodically taking aliquots (after safely venting and purging) for analysis by TLC or GC.
-
Reaction Work-up: Once the reaction is complete, stop the stirring/shaking. Carefully vent the excess hydrogen and purge the vessel 3-5 times with inert gas.
-
Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Caution: The filtered catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched by submerging it in water immediately after filtration. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude secondary alcohol can be purified by standard laboratory techniques such as distillation, crystallization, or column chromatography, if necessary.
Specific Protocol: Hydrogenation of Cyclohexanone to Cyclohexanol
This protocol provides a specific example for the reduction of cyclohexanone.
-
Charging the Reactor: In a 250 mL Parr hydrogenation bottle, dissolve cyclohexanone (10.0 g, 102 mmol) in absolute ethanol (80 mL).
-
Catalyst Addition: To this solution, carefully add PtO₂ (0.20 g, 0.88 mmol).
-
Hydrogenation: Place the bottle in a Parr shaker apparatus. Seal the system and purge three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 40-50 psi (~3 atm).
-
Reaction: Begin shaking the apparatus at room temperature. The reaction is typically complete within 1-2 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up and Isolation: Following the general protocol, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a Celite® pad, washing the pad with ethanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure to yield crude cyclohexanol. The product can be purified by distillation to afford pure cyclohexanol (typical yield >95%).
References
Application Notes and Protocols for the Reduction of Alkynes to cis-Alkenes
Topic: Utilization of Adams' Catalyst for the Reduction of Alkynes to cis-Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, providing stereodefined access to key structural motifs found in natural products, pharmaceuticals, and advanced materials. While various catalytic systems have been developed for this purpose, this document addresses the specific inquiry into the use of Adams' catalyst (platinum dioxide, PtO₂) for this transformation.
Following a comprehensive review of scientific literature, it is concluded that the use of Adams' catalyst for the selective, partial hydrogenation of alkynes to isolate cis-alkenes is not a standard or recommended laboratory procedure. Adams' catalyst is a highly active hydrogenation catalyst that typically promotes the complete reduction of alkynes to the corresponding alkanes.[1][2] While the initial hydrogenation step involves the syn-addition of hydrogen to the alkyne, forming a cis-alkene intermediate, the high reactivity of the catalyst generally prevents the selective isolation of this product.[3]
The standard and most reliable method for the synthesis of cis-alkenes from alkynes is the use of a "poisoned" catalyst, most notably Lindlar's catalyst.[4][5][6] Therefore, these application notes will provide a detailed overview and protocol for the well-established Lindlar reduction as the primary method for achieving this transformation.
Principle of Selective Alkyne Reduction
The selective reduction of an alkyne to a cis-alkene requires a catalyst that is active enough to hydrogenate the triple bond but sufficiently deactivated to prevent the subsequent reduction of the resulting double bond. This is achieved by "poisoning" the catalyst, which involves treating a noble metal catalyst with a substance that reduces its activity.[6][7]
For the synthesis of cis-alkenes, the hydrogenation occurs via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne triple bond from the surface of the catalyst.[2]
Established Method: The Lindlar Reduction
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and poisoned with lead acetate (B1210297) and quinoline (B57606).[1][5] The lead and quinoline act as catalyst poisons, deactivating the palladium surface to prevent over-reduction to the alkane.
Reaction Scheme:
Experimental Protocol: General Procedure for Lindlar Hydrogenation of an Alkyne
This protocol provides a general method for the reduction of an internal alkyne to a cis-alkene using Lindlar's catalyst. The specific conditions may require optimization based on the substrate.
Materials:
-
Internal alkyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)
-
Stirring apparatus (magnetic stirrer or mechanical shaker)
-
Filtration setup (e.g., Buchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve the alkyne in an appropriate solvent.
-
Catalyst Addition: Carefully add Lindlar's catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the alkyne.
-
Atmosphere Exchange: Seal the reaction flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air. Then, evacuate the flask and backfill with hydrogen gas. This process should be repeated 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Hydrogenation: Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to stop the reaction once the starting alkyne has been consumed to prevent potential over-reduction.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cis-alkene.
-
Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel or distillation.
Data Presentation
The following table summarizes typical reaction parameters for the Lindlar reduction of various alkynes to their corresponding cis-alkenes. Note that specific yields and selectivities can vary based on the substrate and precise reaction conditions.
| Alkyne Substrate | Product (cis-Alkene) | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Temperature (°C) | Yield (%) | cis:trans Selectivity |
| 2-Octyne | cis-2-Octene | 5 | Methanol | 1 atm | 25 | >95 | >98:2 |
| Diphenylacetylene | cis-Stilbene | 5 | Ethyl Acetate | 1 atm | 25 | >95 | >99:1 |
| 1-Phenyl-1-propyne | cis-1-Phenyl-1-propene | 10 | Ethanol | 1 atm | 25 | ~90 | >95:5 |
| 4-Decyne | cis-4-Decene | 5 | Hexane | 1 atm | 25 | >95 | >98:2 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of an alkyne to a cis-alkene.
Signaling Pathway and Logical Relationships
The logical relationship in choosing a catalyst for alkyne reduction is based on the desired stereochemical outcome.
Conclusion
While Adams' catalyst is a powerful tool for hydrogenation, it is not suitable for the selective reduction of alkynes to cis-alkenes due to its high activity leading to over-reduction. For researchers, scientists, and drug development professionals aiming to synthesize cis-alkenes from alkynes, the well-established Lindlar reduction is the method of choice, offering high yields and excellent stereoselectivity. The provided protocol and data serve as a general guide for performing this important transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 7. Catalyst_poisoning [chemeurope.com]
Application Notes and Protocols for Debenzylation using Platinum Oxide Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis due to its stability under a variety of reaction conditions. Its removal, or debenzylation, is a critical step in the final stages of synthesizing complex molecules. Catalytic hydrogenolysis is a common and effective method for this transformation. While palladium-based catalysts are frequently employed, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, offers a valuable alternative for specific applications.
Upon exposure to hydrogen, platinum oxide is reduced in situ to finely dispersed platinum metal (platinum black), which is the active catalyst.[1] This catalyst is effective for the hydrogenolysis of benzyl ethers and N-benzyl amines. The choice of catalyst can be crucial for achieving high selectivity and avoiding undesirable side reactions, such as the hydrogenation of aromatic rings.
Data Presentation: Comparison of Catalytic Systems for Debenzylation
The following table summarizes typical reaction conditions for catalytic debenzylation, providing a comparison between this compound and the more common palladium on carbon (Pd/C).
| Parameter | This compound (PtO₂) | Palladium on Carbon (Pd/C) |
| Typical Substrates | O-Benzyl ethers, N-Benzyl amines | O-Benzyl ethers, N-Benzyl amines, Benzyl esters |
| Catalyst Loading | 5-20 mol% | 5-10 mol% (can be higher for difficult substrates) |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | H₂ gas, Ammonium (B1175870) formate, Cyclohexene |
| Pressure | Atmospheric to 50 psi | Atmospheric to 50 psi |
| Temperature | Room temperature to 60 °C | Room temperature to reflux |
| Solvent | Ethanol (B145695), Methanol (B129727), Acetic Acid, Ethyl Acetate | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Selectivity | Can be advantageous for substrates prone to aromatic ring hydrogenation with other catalysts.[2] | Highly efficient, but may cause over-reduction in sensitive substrates. |
| General Yield | Good to excellent | Good to excellent |
Experimental Protocols
Protocol 1: Debenzylation of an O-Benzyl Ether using PtO₂
This protocol describes a general procedure for the deprotection of a hydroxyl group protected as a benzyl ether using this compound and hydrogen gas.
Materials:
-
Benzyl-protected substrate (e.g., benzyl ether of a phenol (B47542) or alcohol)
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent such as ethanol (10-20 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (10 mol%, e.g., 23 mg for a 1 mmol reaction) to the solution.
-
Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or reactions requiring higher pressure, a Parr hydrogenation apparatus can be used (e.g., at 40-50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 1-16 hours), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The platinum black catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product. Further purification can be achieved by column chromatography, crystallization, or distillation as required.
Protocol 2: Debenzylation of an N-Benzyl Amine using PtO₂
This protocol outlines a general method for the removal of a benzyl group from a protected amine using this compound. The addition of an acid can sometimes facilitate this reaction, particularly for more hindered or deactivated substrates.
Materials:
-
N-benzyl protected amine
-
Platinum(IV) oxide (PtO₂)
-
Methanol or Ethanol
-
Acetic Acid (optional)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the N-benzyl protected amine (1.0 mmol) in methanol or ethanol (15-25 mL) in a suitable reaction flask with a magnetic stir bar. For substrates where debenzylation is sluggish, acetic acid (1-2 equivalents) can be added to the reaction mixture.
-
Catalyst Addition: Add platinum(IV) oxide (10-20 mol%) to the solution under a stream of inert gas.
-
Inerting: Securely seal the flask and thoroughly purge with an inert gas.
-
Hydrogenation: Introduce hydrogen gas to the flask, either via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, vent the hydrogen and purge with an inert gas.
-
Catalyst Removal: Filter the reaction through a Celite® pad to remove the catalyst, washing the pad with the solvent. Handle the pyrophoric catalyst with caution.
-
Isolation: If acid was used, the product will be in the form of an ammonium salt. The free amine can be obtained by basifying the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent. If no acid was used, concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods.
Visualizations
Debenzylation Reaction Mechanism
Caption: Mechanism of catalytic hydrogenolysis for debenzylation.
Experimental Workflow for Debenzylation
Caption: A typical experimental workflow for catalytic debenzylation.
References
Application Notes: Platinum Oxide Catalyzed Electro-oxidation of Glycerol
Introduction
The electro-oxidation of glycerol (B35011), a renewable byproduct of biodiesel production, is a promising pathway for both sustainable energy generation in direct glycerol fuel cells (DGFCs) and the synthesis of valuable chemicals.[1][2] Platinum (Pt) and its oxides are benchmark catalysts for this reaction due to their high activity.[3] The reaction is complex, involving multiple electron transfers and reaction pathways that can lead to a wide variety of products, from partial oxidation products like glyceraldehyde and glyceric acid to complete oxidation to CO2.[2][4] The efficiency and selectivity of the process are highly dependent on the catalyst composition, catalyst support, electrolyte pH, and the applied electrode potential.[5][6][7]
Mechanism of Action
The electro-oxidation of glycerol on platinum surfaces typically proceeds through a bifunctional mechanism, especially when alloyed with other metals.[5] In alkaline media, which generally shows higher reactivity, the reaction is facilitated by the adsorption of hydroxyl species (OH_ads) on the catalyst surface.[1][8] These species help in the oxidative removal of reaction intermediates and adsorbed poisoning species like carbon monoxide (CO), which can form from C-C bond cleavage.[5][9]
The reaction can follow several pathways:
-
Primary Alcohol Oxidation: Oxidation of one of the terminal -CH2OH groups to form glyceraldehyde, which can be further oxidized to glyceric acid.[5][10]
-
Secondary Alcohol Oxidation: Oxidation of the central -CHOH group to form dihydroxyacetone (DHA).[5][11]
-
C-C Bond Cleavage: Scission of the carbon backbone, leading to the formation of C1 (e.g., formic acid, CO2) and C2 (e.g., glycolic acid, oxalic acid) products.[9][12][13]
Platinum-based catalysts are known to facilitate C-C bond cleavage, though complete oxidation to CO2 often has a low Faradaic efficiency (<4%).[1][13] The addition of co-catalysts like ruthenium or iron can modify the electronic properties of platinum, lower the onset potential for oxidation, and improve selectivity towards specific C3 products like glyceric acid.[5][14]
Core Experimental Protocols
This section details the standard procedures for preparing catalysts and evaluating their performance in the electro-oxidation of glycerol.
Protocol 1: Catalyst Ink Preparation and Working Electrode Fabrication
This protocol describes the preparation of a catalyst ink and its deposition onto a glassy carbon electrode, a common working electrode for electrochemical studies.[14][15]
-
Ink Formulation:
-
Weigh 17.7 mg of the platinum oxide-based catalyst powder (e.g., Pt/C, PtFe/C).
-
Place the powder in a glass vial.
-
Add 2.117 mL of ultrapure water, 0.529 mL of 2-propanol (or isopropanol), and 0.354 mL of 5 wt% Nafion solution.[14][15] The Nafion solution acts as a binder and an ionomer.
-
Homogenize the mixture by sonication for at least 30 seconds to form a uniform dispersion (the "catalyst ink").[14]
-
-
Electrode Preparation:
-
Polish the surface of a glassy carbon disk electrode (typically 3-5 mm in diameter) with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with ultrapure water and ethanol, then dry it under a stream of nitrogen.
-
Using a microsyringe, carefully deposit a small aliquot (e.g., 3 µL) of the homogenized catalyst ink onto the center of the glassy carbon disk.[14][15]
-
Evaporate the solvent in the ink by drying the electrode in a stream of pure nitrogen at room temperature. This results in a thin, uniform catalyst layer.[14] The desired metal loading is often around 100 µg of metal per cm².[14]
-
Protocol 2: Electrochemical Measurements
Electrochemical evaluation is typically performed in a three-electrode cell.[14][16]
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell containing the working electrode (catalyst-coated glassy carbon), a counter electrode (e.g., a glassy carbon plate or platinum wire), and a reference electrode (e.g., a Reversible Hydrogen Electrode - RHE, or Saturated Calomel Electrode - SCE).[14][17]
-
Fill the cell with the electrolyte solution (e.g., 0.1 M or 1.0 M NaOH or KOH).[14] Purge the solution with high-purity nitrogen or argon for at least 30 minutes before the experiment to remove dissolved oxygen. Maintain the N2/Ar blanket over the solution during the measurement.[14][18]
-
-
Cyclic Voltammetry (CV):
-
Connect the electrodes to a potentiostat.
-
First, run CV scans in the blank electrolyte (e.g., 1.0 M KOH) to obtain a background response.[8]
-
Introduce the analyte by adding glycerol to the electrolyte to a final concentration of 0.1 M.[14][18]
-
Record CVs by scanning the potential within a defined window (e.g., -1.0 V to 0.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s or 100 mV/s).[8] The onset potential and peak current density provide information about the catalyst's activity.[5]
-
-
Chronoamperometry (CA):
-
This technique assesses the catalyst's stability and is used for bulk electrolysis to generate products for analysis.
-
Apply a constant potential (e.g., 0.86 V vs. RHE) to the working electrode in the glycerol-containing electrolyte.[18]
-
Record the current as a function of time for an extended period (e.g., 1 to 7 hours).[14][18] A gradual decrease in current indicates catalyst deactivation.
-
Protocol 3: Product Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify the soluble products of glycerol electro-oxidation.[6][17][18]
-
Sample Collection:
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., an ion-exchange column) and detectors (e.g., a refractive index detector or a UV-Vis detector).
-
Use an appropriate mobile phase (e.g., a dilute solution of H2SO4) to separate the different oxidation products.
-
Identify and quantify the products by comparing their retention times and peak areas to those of known standards (e.g., glyceric acid, tartronic acid, glycolic acid, formic acid).[18]
-
Data and Performance Summary
The performance of this compound-based catalysts is evaluated based on several key metrics, including onset potential, current density, and product selectivity.
Table 1: Performance Metrics of Various Platinum-Based Catalysts for Glycerol Electro-oxidation.
| Catalyst | Electrolyte | Onset Potential (V vs. RHE) | Key Observation | Reference |
|---|---|---|---|---|
| Pt/C | 0.5 M H₂SO₄ | 0.635 | Baseline performance in acidic media. | [14] |
| Pt₅Ru₅/C | 0.5 M H₂SO₄ | 0.448 | Ruthenium addition significantly lowers the onset potential. | [14] |
| Pt/C | Alkaline Media | ~0.4 | Better activity at lower potentials compared to acidic media. | [14] |
| Pt₇₅Fe₂₅/C | 0.1 M NaOH | ~0.3 | Iron addition shifts CO oxidation to less-positive potentials. | [5] |
| Pt-CeO₂-x/GNS | Alkaline Solution | Not specified | Facilitates the formation of C3 products over C2 products. |[17] |
Table 2: Product Distribution and Selectivity in Glycerol Electro-oxidation.
| Catalyst | Conditions | Main Products | Selectivity | Reference |
|---|---|---|---|---|
| Pt-CeO₂-x/GNS | -0.4 V (vs. SCE) in alkaline solution | Glyceraldehyde, other C3 and C2 products | 52% towards glyceraldehyde; C3/C2 product ratio of 2.6. | [17] |
| PtFe/C | 0.1 M NaOH, 0.1 M Glycerol | Glyceric acid | High selectivity for C3 products via the glyceraldehyde route. | [5] |
| Pd/C | 1.0 M KOH, 0.1 M Glycerol, 0.86 V vs RHE | Glycerate, Tartronate, Formate | Glycerate is a dominant product. | [18] |
| Pt/C | 0.5 M H₂SO₄ | CO₂, partial oxidation products | Low Faradaic efficiency for CO₂ (<4%). |[1] |
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for catalyst preparation, electrochemical testing, and product analysis.
Glycerol Electro-oxidation Reaction Pathway
Caption: Pathways for glycerol oxidation on Pt, showing C3 and C-C cleavage routes.
References
- 1. researchgate.net [researchgate.net]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdmf.org.br [cdmf.org.br]
- 7. pure.psu.edu [pure.psu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of glycerol using supported Pt, Pd and Au catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Frontiers | Selective Electrooxidation of Glycerol Into Value-Added Chemicals: A Short Overview [frontiersin.org]
- 15. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. Product Distribution of Glycerol Electro-oxidation over Platinum-Ceria/Graphene Nanosheet [jstage.jst.go.jp]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hydrogenolysis of Phenyl Phosphate Esters with Adams' Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrogenolysis of phenyl phosphate (B84403) esters is a crucial deprotection strategy in organic synthesis, particularly in the preparation of phosphoric acids and their derivatives, which are significant in medicinal chemistry and materials science. The phenyl group serves as a stable protecting group for the phosphate moiety, which can be selectively removed under specific catalytic conditions. Adams' catalyst, platinum dioxide (PtO₂), is the catalyst of choice for this transformation, as palladium-based catalysts are generally ineffective for the cleavage of the strong P-O-aryl bond.[1] This document provides detailed application notes and protocols for this reaction.
The reaction proceeds via the in situ reduction of platinum dioxide to its active form, platinum black, by hydrogen gas. The hydrogenolysis is often enhanced in the presence of an acidic medium, such as acetic acid.[1]
Reaction Mechanism
The hydrogenolysis of a phenyl phosphate ester over Adams' catalyst involves the following key steps:
-
Activation of the Catalyst: Platinum dioxide (PtO₂) is reduced by hydrogen to form finely divided, highly active platinum black (Pt⁰).
-
Adsorption: The phenyl phosphate ester adsorbate onto the surface of the platinum black catalyst.
-
Hydrogenolysis: The P-O bond is cleaved by the action of atomic hydrogen on the catalyst surface. This is the rate-determining step and is facilitated by the platinum catalyst.
-
Product Formation: The desired phosphoric acid and benzene (B151609) are formed as products.
-
Desorption: The products desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
Experimental Protocols
Below are detailed methodologies for the hydrogenolysis of phenyl phosphate esters using Adams' catalyst.
General Protocol for the Hydrogenolysis of a Diaryl Hydrogen Phosphate
This protocol describes a typical procedure for the deprotection of a diaryl hydrogen phosphate to the corresponding phosphoric acid.
Materials:
-
Diaryl hydrogen phosphate (e.g., diphenyl hydrogen phosphate)
-
Adams' catalyst (Platinum dioxide, PtO₂)
-
Solvent (e.g., Glacial acetic acid, Ethanol, or a mixture)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Apparatus for catalytic hydrogenation (e.g., Parr shaker or a flask with a balloon of hydrogen)
Procedure:
-
Catalyst Pre-activation (optional but recommended): In a reaction vessel, suspend Adams' catalyst (typically 5-20 mol%) in the chosen solvent under an inert atmosphere. Stir the suspension under a hydrogen atmosphere (balloon or low pressure) for 15-30 minutes. The color of the suspension should turn from dark brown to black, indicating the formation of platinum black.
-
Reaction Setup: To the pre-activated catalyst suspension, add the diaryl hydrogen phosphate.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm or 15-60 psi). For higher pressures, a Parr shaker apparatus is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing and contact with the catalyst. Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).
-
Work-up: Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphoric acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
Due to the limited availability of comprehensive, comparative studies in the scientific literature for a wide range of substituted phenyl phosphate esters under standardized conditions, the following table presents illustrative data based on general knowledge and isolated examples. This table is intended to provide a guideline for expected outcomes.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diphenyl hydrogen phosphate | 10 | Acetic Acid | 3 | 25 | 12 | >95 |
| 2 | Di(p-tolyl) hydrogen phosphate | 15 | Ethanol | 4 | 50 | 24 | ~90 |
| 3 | Di(p-methoxyphenyl) hydrogen phosphate | 20 | Acetic Acid/Ethanol (1:1) | 3 | 25 | 18 | ~85 |
| 4 | Triphenyl phosphate | 20 | Acetic Acid | 4 | 60 | 48 | Moderate |
Note: Reaction times and yields are highly dependent on the specific substrate, catalyst activity, and reaction conditions. Optimization of these parameters is often necessary for achieving high yields.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Influence of Acetic Acid in Platinum Oxide Catalyzed Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, pivotal in the production of fine chemicals and pharmaceuticals. The choice of solvent can profoundly influence the rate, selectivity, and outcome of these reactions. Acetic acid, when used as a solvent in conjunction with platinum oxide (PtO₂), also known as Adams' catalyst, offers distinct advantages in various hydrogenation reactions. These application notes provide a detailed overview of the role of acetic acid, supported by quantitative data and detailed experimental protocols for the hydrogenation of common functional groups.
The Role of Acetic Acid in this compound Hydrogenations
Acetic acid serves multiple functions in this compound-catalyzed hydrogenations:
-
Enhanced Reaction Rates: The acidic environment provided by acetic acid can significantly accelerate the rate of hydrogenation for certain substrates. This is particularly evident in the reduction of aromatic systems and in reactions susceptible to catalyst poisoning.[1]
-
Prevention of Catalyst Poisoning: Basic nitrogen-containing compounds can act as catalyst poisons, deactivating the platinum surface. Acetic acid neutralizes these basic compounds, preventing their inhibitory effects and allowing the hydrogenation to proceed efficiently.[2]
-
Improved Substrate Solubility: Acetic acid can be an excellent solvent for a variety of organic compounds, ensuring a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Activation of the Catalyst: Pre-treatment of this compound with acetic acid has been shown to enhance its activity, particularly for the reduction of aromatic rings.[2]
Data Presentation: Hydrogenation Performance in Acetic Acid
The following tables summarize quantitative data for this compound-catalyzed hydrogenations where acetic acid was used as the solvent.
| Substrate | Product | Catalyst | Solvent | Pressure (bar) | Temperature | Reaction Time | Yield (%) | Reference |
| Substituted Pyridines | Substituted Piperidines | PtO₂ | Glacial Acetic Acid | 50 - 70 | Room Temp. | - | - | [3] |
| Nitrobenzene | Aniline | PtO₂ | Acetic Acid | 3 Atm | Room Temp. | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of an Alkene (e.g., Cyclohexene)
Materials:
-
Platinum (IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
To a high-pressure reaction vessel, add cyclohexene (1.0 eq).
-
Add glacial acetic acid as the solvent. The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
Carefully add platinum (IV) oxide (typically 1-5 mol% relative to the substrate).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Commence vigorous stirring or shaking at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Wash the filter cake with a small amount of acetic acid or a suitable solvent.
-
The filtrate containing the product (cyclohexane) can be further purified by distillation or other appropriate methods to remove the acetic acid solvent.
Protocol 2: Detailed Procedure for the Reduction of a Nitro Compound (e.g., 4-Nitroanisole)
Materials:
-
Platinum (IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-nitroanisole (1.0 eq) in glacial acetic acid.
-
Add platinum (IV) oxide (1-5 mol%).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to approximately 3 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, vent the hydrogen and flush the system with nitrogen.
-
Remove the catalyst by filtration through Celite®.
-
The resulting solution of 4-aminoanisole in acetic acid can be worked up by carefully neutralizing the acid with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) and extracting the product with an organic solvent.
Protocol 3: General Procedure for the Hydrogenation of a Ketone (e.g., Acetophenone)
Materials:
-
Platinum (IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Place acetophenone (1.0 eq) and glacial acetic acid in a high-pressure autoclave.
-
Add platinum (IV) oxide (typically 1-5 mol%).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (this may require higher pressures than alkene or nitro group reductions, e.g., 50-100 psi).
-
Heat the mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
The product, 1-phenylethanol, can be isolated from the acetic acid by neutralization and extraction.
Visualizations
Caption: General experimental workflow for this compound-catalyzed hydrogenation in acetic acid.
Conclusion
The use of acetic acid as a solvent in this compound-catalyzed hydrogenations offers significant advantages for a range of chemical transformations. Its ability to enhance reaction rates and mitigate catalyst poisoning makes it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a starting point for the practical application of this robust catalytic system. It is important to note that reaction conditions may require optimization based on the specific substrate and desired outcome.
References
High-Pressure Hydrogenation with Platinum(IV) Oxide (PtO₂): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-pressure hydrogenation reactions using Platinum(IV) Oxide (PtO₂), commonly known as Adams' catalyst. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of organic synthesis and drug development.
Introduction
Catalytic hydrogenation is a powerful and widely used transformation in organic synthesis for the reduction of various functional groups.[1] Platinum(IV) oxide (PtO₂) is a versatile and effective catalyst for these reactions, often employed for the hydrogenation of alkenes, alkynes, aromatic systems, and the reduction of nitro compounds to amines.[2][3] Operating at high pressures significantly accelerates reaction rates, allowing for the hydrogenation of even highly stable aromatic compounds at room temperature in a practical timeframe.[4] This protocol outlines the necessary equipment, safety precautions, and step-by-step procedures for performing high-pressure hydrogenations with PtO₂.
Safety First: Critical Precautions for High-Pressure Hydrogenation
High-pressure hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts, making strict adherence to safety protocols paramount.[1][5]
Key Safety Reminders:
-
Trained Supervision: First-time users must be supervised by an experienced operator.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and consider anti-static, non-metal shoes and cotton gloves to prevent sparks.[6]
-
Inert Atmosphere: The reaction vessel must be purged of air to prevent the formation of explosive mixtures of hydrogen and oxygen.[1][5] This is typically achieved by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen or argon.[7]
-
Catalyst Handling: PtO₂ itself is an oxidizing solid.[8] After reaction (once charged with hydrogen), the resulting platinum black can be pyrophoric, especially when dry.[8] Always handle the catalyst in a well-ventilated area, preferably a fume hood, and keep it wet with solvent during filtration to minimize the risk of fire.[5]
-
Ventilation: All operations should be conducted in a chemical fume hood designed for high-pressure work.[6][9] Residual gas from the reactor should be vented safely outdoors or into the fume hood exhaust.[6]
-
Ignition Sources: Prohibit any potential ignition sources, such as lighters, mobile phones, or non-intrinsically safe electronic devices, in the immediate vicinity of the hydrogenation apparatus.[6]
-
Pressure and Temperature Monitoring: Hydrogenation reactions are exothermic.[5] Closely monitor the reaction temperature and pressure to prevent runaway reactions.[5] Ensure the reactor is equipped with a pressure relief valve and a rupture disc.[5]
Experimental Setup
A typical high-pressure hydrogenation is performed in a specialized apparatus, such as a Parr shaker or a similar high-pressure autoclave.[10]
Essential Equipment:
-
High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer, pressure gauge, thermocouple, gas inlet and outlet valves, and safety features.[10]
-
Hydrogen gas cylinder with a high-purity regulator.
-
Inert gas (nitrogen or argon) cylinder with a regulator.
-
Vacuum pump for purging the system.[6]
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad).
General Experimental Protocol: Hydrogenation of an Aromatic Substrate
This protocol provides a general procedure for the hydrogenation of a substituted pyridine (B92270), a common transformation in pharmaceutical chemistry.[7][11]
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[7]
-
High-purity Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution for work-up
-
Ethyl Acetate (B1210297) (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) for drying
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor vessel is clean and dry.[6]
-
Loading the Reactor:
-
To the reactor vessel, add the substituted pyridine (e.g., 1.0 g).[7]
-
Add the solvent, in this case, glacial acetic acid (e.g., 5-10 mL).[7] The use of an acidic solvent like acetic acid has been shown to significantly promote the catalytic activity of PtO₂ at high pressure.[3][4]
-
Carefully add the PtO₂ catalyst (e.g., 5 mol%).[7]
-
-
Sealing and Purging:
-
Securely seal the reactor vessel according to the manufacturer's instructions.[6]
-
Connect the vessel to the hydrogenation apparatus.
-
Purge the system to remove all air. This is a critical safety step.[1] A typical procedure is to evacuate the vessel with a vacuum pump and then backfill with nitrogen.[6] Repeat this vacuum-nitrogen cycle 3-5 times.[10]
-
-
Pressurization with Hydrogen:
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[7]
-
Maintain the reaction at the desired temperature (e.g., room temperature).[11]
-
Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases.[10]
-
-
Reaction Work-up:
-
Once the reaction is complete, stop the stirring and close the hydrogen inlet valve.
-
Carefully and slowly vent the excess hydrogen pressure to a safe exhaust.[6]
-
Purge the reactor with nitrogen before opening.
-
Carefully open the reactor vessel in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[11] Caution: Keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting in the air.[5]
-
Quench the filtrate by carefully adding it to a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.[11]
-
Extract the product with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 20 mL).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.[11]
Data Presentation: Hydrogenation of Various Substrates with PtO₂
The following tables summarize reaction conditions for the high-pressure hydrogenation of various substrates using PtO₂ as a catalyst.
Table 1: Hydrogenation of Substituted Pyridines [11][12]
| Substrate | H₂ Pressure (bar) | Reaction Time (h) | Catalyst Loading (mol%) | Solvent | Temperature |
| 2-Methylpyridine | 70 | 4-6 | 5 | Glacial Acetic Acid | Room Temp. |
| 3-Methylpyridine | 70 | 4-6 | 5 | Glacial Acetic Acid | Room Temp. |
| 2-Bromopyridine | 50 | 6 | 5 | Glacial Acetic Acid | Room Temp. |
| 2-Fluoropyridine | 50 | 6 | 5 | Glacial Acetic Acid | Room Temp. |
| 3-Phenylpyridine | 60 | 8 | 5 | Glacial Acetic Acid | Room Temp. |
Table 2: Hydrogenation of Aromatic Hydrocarbons [4]
| Substrate | H₂ Pressure (psi) | Reaction Time (min) | Catalyst Amount (g) | Solvent | Temperature (°C) |
| Toluene (21 g) | 2000 | 20 | 0.67 | Glacial Acetic Acid (25 mL) | 25 |
| Benzene | ~2000 | <20 | ~0.6 | Glacial Acetic Acid | 25 |
| m-Xylene | ~2000 | <20 | ~0.6 | Glacial Acetic Acid | 25 |
Visualizations
Experimental Workflow for High-Pressure Hydrogenation
Caption: Workflow for High-Pressure Hydrogenation with PtO₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. njhjchem.com [njhjchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. helgroup.com [helgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
Application of Platinum Oxide in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum oxide (PtO₂), commonly known as Adams' catalyst, is a highly effective and versatile heterogeneous catalyst precursor in the synthesis of pharmaceuticals.[1][2] Upon exposure to hydrogen, it is reduced in situ to finely divided platinum black, the active catalytic species for a variety of hydrogenation reactions.[1][2] Its utility in pharmaceutical manufacturing is significant, enabling crucial transformations such as the reduction of nitro groups, alkenes, alkynes, and ketones, often with high stereoselectivity.[1][3] This application note provides detailed protocols and quantitative data for key applications of this compound in pharmaceutical synthesis, along with visualizations of the reaction mechanism and experimental workflow.
Key Applications in Pharmaceutical Synthesis
This compound is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates. Its primary applications include:
-
Reduction of Nitro Compounds to Amines: The conversion of aromatic and aliphatic nitro groups to primary amines is a fundamental step in the synthesis of many pharmaceuticals, including antibiotics and central nervous system drugs. Platinum catalysts are often preferred over palladium for this transformation to minimize the risk of hydrogenolysis.[1]
-
Hydrogenation of Alkenes and Alkynes: The saturation of carbon-carbon double and triple bonds is critical in modifying the structure and properties of drug molecules, including steroids and prostaglandins.[4][5]
-
Reduction of Ketones to Alcohols: The stereoselective reduction of ketones to secondary alcohols is a key step in the synthesis of many chiral drugs, such as alkaloids and steroids. The stereochemical outcome can often be influenced by the choice of catalyst and reaction conditions.[6][7]
Data Presentation: Quantitative Analysis of Hydrogenation Reactions
The following tables summarize quantitative data for representative hydrogenation reactions using this compound (Adams' catalyst), showcasing its efficiency in various transformations relevant to pharmaceutical synthesis.
Table 1: Hydrogenation of Alkenes
| Substrate | Product | Catalyst Loading | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| Cholesterol | Cholestanol | ~20 mg PtO₂ per 80 mg substrate | Tetrahydrofuran / Acetic acid (trace) | Atmospheric | Room Temperature | Not Specified | High |
| A generic unsaturated steroid intermediate | Saturated steroid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >90 |
Table 2: Reduction of Nitro Compounds
| Substrate | Product | Catalyst Loading | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol (Chloramphenicol precursor) | (1R, 2R)-2-amino-1-phenyl-1,3-propanediol | Not Specified | Methanol | 50 | Not Specified | Not Specified | 94 |
| Generic Aromatic Nitro Compound | Aromatic Amine | 0.1 - 10 mol% | Ethanol, Acetic Acid | 15 - 60 | 25 - 80 | 1 - 24 | >95 |
Table 3: Reduction of Ketones
| Substrate | Product | Catalyst Loading | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Diastereomeric/Enantiomeric Excess | Yield (%) |
| Prochiral Ketone (generic) | Chiral Secondary Alcohol | 1 - 5 mol% | Ethanol, Methanol | 1 - 5 | 25 - 50 | 12 - 48 | up to >99% ee | >90 |
| A cyclic ketone steroid precursor | The corresponding alcohol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cholesterol using Adams' Catalyst
This protocol describes the reduction of the C5-C6 double bond in cholesterol to yield cholestanol, a common transformation in steroid chemistry.[4]
Materials:
-
Cholesterol (purified by recrystallization from ethanol)
-
Platinum (IV) oxide (Adams' catalyst, PtO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Micro-hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite)
Procedure:
-
Preparation of the Reaction Mixture: In a flask suitable for the micro-hydrogenation apparatus, dissolve approximately 80 mg of purified cholesterol in 10 mL of THF. Add one drop of glacial acetic acid to the solution.
-
Catalyst Addition: Carefully add approximately 20 mg of Adams' catalyst to the reaction flask containing the cholesterol solution.
-
Apparatus Setup: Securely attach the flask to the micro-hydrogenation apparatus.
-
Inerting the System: Evacuate the apparatus and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Reaction Initiation: With the stirrer on, open the flask to the hydrogen source at atmospheric pressure.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen gas in the burette of the apparatus. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: a. Once the reaction is complete, purge the apparatus with an inert gas (e.g., nitrogen or argon). b. Filter the reaction mixture through a pad of Celite or a fine filter paper to remove the platinum black catalyst. c. Wash the filter cake with a small amount of fresh THF to ensure complete recovery of the product. d. The filtrate contains the product, cholestanol. The solvent can be removed under reduced pressure.
-
Purification and Analysis: The crude product can be purified by recrystallization. The purity and identity of the product should be confirmed by appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Compound to an Amine
This protocol provides a general method for the reduction of a nitro group on an aromatic ring, a key step in the synthesis of many pharmaceutical intermediates.
Materials:
-
Aromatic nitro compound
-
Platinum (IV) oxide (Adams' catalyst, PtO₂)
-
Ethanol or Glacial Acetic Acid
-
Hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus
Procedure:
-
Reactor Charging: To a clean and dry hydrogenation reactor vessel, add the aromatic nitro compound and the chosen solvent (ethanol or acetic acid). A typical concentration ranges from 0.1 to 1 M.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Adams' catalyst. The catalyst loading typically ranges from 1 to 5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas several times, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm). If required, heat the reaction mixture to the desired temperature (often room temperature is sufficient).
-
Reaction: Agitate the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when the pressure stabilizes.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Inerting and Filtration: Purge the reactor with an inert gas. Open the reactor and filter the contents to remove the platinum catalyst.
-
Isolation: The product-containing filtrate can then be processed to isolate the desired amine, typically through solvent evaporation and subsequent purification steps like crystallization or chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of hydrogenation and a typical experimental workflow for a this compound-catalyzed reaction.
Conclusion
This compound (Adams' catalyst) remains a cornerstone in pharmaceutical synthesis due to its high catalytic activity, selectivity, and operational simplicity for a range of hydrogenation reactions. The protocols and data presented herein provide a practical guide for researchers and drug development professionals to effectively utilize this catalyst in the synthesis of valuable pharmaceutical compounds. Adherence to proper experimental procedures and safety precautions is paramount for successful and reproducible outcomes.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. oatext.com [oatext.com]
- 4. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 5. Secondary compounds in the catalytic hydrogenation of enone and allylic alcohol prostaglandin intermediates: isolation, characterization, and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Origins of enantioselectivity in reductions of ketones on cinchona alkaloid modified platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloid synthesis using chiral delta-amino beta-ketoesters: a stereoselective synthesis of (-)-lasubine II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Flow Hydrogenation Using a Platinum Oxide Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of platinum oxide (PtO₂), also known as Adams' catalyst, in continuous flow hydrogenation reactions. This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and greater scalability, making it an invaluable tool in modern chemical synthesis and drug development.[1][2]
Introduction to Continuous Flow Hydrogenation with this compound
Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where the chemical transformation occurs.[3] In the context of hydrogenation, a solution of the substrate is mixed with a stream of hydrogen gas and passed through a heated, pressurized reactor column containing a packed catalyst bed.[3][4] this compound is a highly effective and versatile hydrogenation catalyst for the reduction of various functional groups.[5][6] While commercially available as platinum(IV) oxide hydrate, it is not the active catalyst itself.[6] Upon exposure to hydrogen, it is reduced in situ to finely divided platinum metal (platinum black), which serves as the active catalytic species.[6]
The primary benefits of performing these reactions in a continuous flow setup include:
-
Enhanced Safety: The small reactor volume significantly minimizes the amount of hydrogen gas and flammable solvents present at any given time, drastically reducing the risks of fire and explosion associated with batch hydrogenation.[1]
-
Precise Control: Flow reactors allow for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent results and fewer side reactions.[1]
-
Improved Efficiency: The high surface area-to-volume ratio in flow reactors enhances heat and mass transfer, often resulting in faster reaction times and higher yields compared to batch processes.
-
Scalability: Scaling up production in a continuous flow system is straightforward, typically involving longer run times rather than larger, more hazardous reactors.[1]
-
Catalyst Reusability: The catalyst is contained within a packed bed, allowing for its reuse over multiple runs and simplifying product purification.[1]
Experimental Setup and General Workflow
A typical continuous flow hydrogenation system consists of several key components. The substrate solution and hydrogen gas are introduced into the system, mixed, and then passed through a packed bed reactor containing the this compound catalyst. A back-pressure regulator maintains the desired system pressure.
The logical workflow for a continuous flow hydrogenation experiment follows a straightforward sequence from system setup to product analysis.
Application Notes for Specific Functional Group Reductions
Hydrogenation of Alkenes and Alkynes
The reduction of carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. This compound is a highly effective catalyst for the hydrogenation of alkenes and alkynes to their corresponding alkanes.[6] In a continuous flow setup, this reaction can be performed with high efficiency and selectivity.
Quantitative Data Summary
The following table summarizes representative data for the continuous flow hydrogenation of unsaturated C-C bonds. While the original study used a Pt/SiO₂ catalyst, these conditions provide a strong starting point for optimization with PtO₂.
| Substrate | Product | Catalyst | Temperature (°C) | Pressure (bar) | Substrate Flow Rate (mL/min) | H₂ Flow Rate (mL/min) | Conversion (%) | Selectivity (%) |
| Cinnamaldehyde | Cinnamyl alcohol / 3-Phenylpropanal | 2 wt% Pt/SiO₂ | 90 | 5 | 0.08 - 2.4 | 40 | >95 | Tunable |
| Cyclohexene | Cyclohexane | Pt monolith | Ambient | Not Specified | Not Specified | Not Specified | High | >99 |
Experimental Protocol: General Procedure for Alkene/Alkyne Hydrogenation
-
Catalyst Packing: A stainless steel column (e.g., 100 mm length, 4.6 mm inner diameter) is packed with this compound (e.g., 200 mg) mixed with an inert support like glass beads to ensure good flow characteristics.
-
System Assembly: The packed column is installed into a commercial flow reactor system equipped with an HPLC pump for liquid delivery, a mass flow controller for hydrogen gas, a gas-liquid mixer, a heating unit for the column, and a back-pressure regulator.
-
System Purge: The entire system is purged with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Solvent Prime: The system is primed with the reaction solvent (e.g., ethanol, ethyl acetate) at the desired flow rate until the pressure stabilizes.
-
Reaction Initiation: A solution of the alkene or alkyne substrate in the chosen solvent is introduced via the HPLC pump. Simultaneously, hydrogen gas is introduced through the mass flow controller.
-
Reaction Conditions: The reactor column is heated to the desired temperature (e.g., 30-100 °C), and the back-pressure regulator is set to the target pressure (e.g., 5-50 bar).
-
Steady State and Collection: The system is allowed to reach a steady state, after which the product stream is collected for analysis by methods such as GC-MS or NMR to determine conversion and selectivity.
Reduction of Nitro Compounds
The reduction of nitro groups to primary amines is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[5] this compound is an effective catalyst for this conversion.[5] Continuous flow hydrogenation offers a safe and efficient method for this often highly exothermic reaction.
Quantitative Data Summary
The following table presents data for the continuous flow hydrogenation of nitroarenes, providing a reference for adapting the protocol to PtO₂.
| Substrate | Product | Catalyst | Temperature (°C) | Pressure (bar) | Substrate Flow Rate (mL/min) | Conversion (%) |
| p-Nitrobenzoic acid | p-Aminobenzoic acid | 5% Pd/C | 80 | 5 - 10 | 0.5 - 5.0 | >99 |
| 2,6-Dimethylnitrobenzene | 2,6-Dimethylaniline | Pd-PCN | Room Temp. | Not Specified | Not Specified | >99 |
| 4-Chloronitrobenzene | 4-Chloroaniline | 0.1Pt/C12A7 | 60 | 5 | Not Specified | >99 |
Experimental Protocol: General Procedure for Nitro Group Reduction
-
Catalyst Packing and System Setup: Follow steps 1-3 as described in the alkene/alkyne hydrogenation protocol.
-
Solvent Prime: Prime the system with the reaction solvent (e.g., methanol, water with a base for acidic/basic substrates).
-
Reaction Initiation: Introduce a solution of the nitro compound and, simultaneously, hydrogen gas into the system.
-
Reaction Conditions: Set the reactor temperature (e.g., 50-100 °C) and system pressure (e.g., 10-70 bar).
-
Steady State and Collection: Allow the reaction to stabilize and then collect the product for analysis. Given the potential for intermediate buildup in nitro reductions, analysis for hydroxylamines or other partially reduced species is recommended.
Reduction of Ketones and Aldehydes
The hydrogenation of ketones and aldehydes to their corresponding secondary and primary alcohols is a common synthetic procedure. This compound is a reliable catalyst for this transformation.
Quantitative Data Summary
The following table provides data from a study on the continuous flow reduction of ketones, which can be used as a guideline.
| Substrate | Product | Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) |
| Cyclohexanone | Cyclohexanol | Zirconium-propoxide functionalized microreactor | 95 | < 5 | >90 |
| Acetophenone | 1-Phenylethanol | Immobilized ADH | 25 | Not Specified | up to 67% |
Experimental Protocol: General Procedure for Ketone/Aldehyde Reduction
-
Catalyst Packing and System Setup: Follow steps 1-3 as outlined in the previous protocols.
-
Solvent Prime: Prime the system with a suitable solvent such as an alcohol (e.g., isopropanol, ethanol) or an ether (e.g., THF).
-
Reaction Initiation: Introduce the solution of the carbonyl compound and hydrogen gas into the flow system.
-
Reaction Conditions: Adjust the reactor temperature (e.g., 40-120 °C) and pressure (e.g., 10-80 bar) to achieve the desired conversion.
-
Steady State and Collection: Once the system reaches a steady state, collect the product stream and analyze for the formation of the corresponding alcohol.
Safety Considerations
While continuous flow hydrogenation is inherently safer than batch processing, standard laboratory safety precautions must be followed:
-
Hydrogen Safety: Ensure proper ventilation and use a hydrogen detector. The amount of hydrogen used in a flow system at any one time is small, but leaks can still pose a hazard.
-
Pressure: The system operates under pressure. Ensure all fittings are correctly tightened and the system is leak-tested before introducing flammable materials.
-
Catalyst Handling: this compound is an oxidizing agent and can react with flammable materials. Handle with care. The reduced platinum black catalyst can be pyrophoric and should be handled under an inert atmosphere or wetted with a solvent.
-
Exothermic Reactions: While flow reactors dissipate heat efficiently, highly exothermic reactions should be monitored carefully, and initial runs should be performed at a smaller scale or with more dilute solutions.
Conclusion
Continuous flow hydrogenation using a this compound catalyst is a powerful technique for researchers, scientists, and drug development professionals. It provides a safer, more efficient, and scalable method for a wide range of reduction reactions. The protocols and data presented here offer a solid foundation for the implementation and optimization of this technology in the laboratory and beyond.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Frontiers | Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution [frontiersin.org]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. rsc.org [rsc.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of Imines Using Adams' Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Among the various methods available, catalytic hydrogenation using Adams' catalyst (platinum dioxide, PtO₂) stands out as a robust and reliable technique. Adams' catalyst, upon activation with hydrogen, forms highly active platinum black, which efficiently catalyzes the reduction of the carbon-nitrogen double bond of imines.[1][2] This method is valued for its high yields, operational simplicity, and the stereochemical control it can offer. Often, the reaction is enhanced when conducted in an acidic solvent, such as acetic acid, which can prevent catalyst poisoning by the product amine.[1]
These application notes provide detailed protocols and a summary of reaction parameters for the reduction of imines using Adams' catalyst, intended to guide researchers in applying this methodology effectively in their synthetic endeavors.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reduction of various imine substrates using Adams' catalyst. This data is compiled from literature precedents and serves as a guide for reaction optimization.
| Entry | Substrate (Imine) | Product (Amine) | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | N-Benzylaniline | ~5 | Acetic Acid | 3 | Room Temp. | 1 | >95 | Generic Protocol |
| 2 | N-(1-Phenylethylidene)aniline | N-(1-Phenylethyl)aniline | ~5 | Acetic Acid | 3 | Room Temp. | 1 | >95 | Generic Protocol |
| 3 | N-(Diphenylmethylidene)aniline | N-(Diphenylmethyl)aniline | ~5 | Acetic Acid | 3 | Room Temp. | 1 | >95 | Generic Protocol |
| 4 | 2,3-Dimethoxy-N-methylbenzylideneamine | N-((2,3-dimethoxyphenyl)methyl)methanamine | Not specified | Ethanol | 3 | Not specified | Not specified | 86-93 | Organic Syntheses, Coll. Vol. 4, p.603 (1963) |
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of Imines using Adams' Catalyst
This general procedure is applicable to a wide range of aldimines and ketimines.
Materials:
-
Imine substrate (1.0 eq)
-
Adams' catalyst (Platinum(IV) oxide, PtO₂) (approx. 5 mol%)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Catalyst Pre-activation (optional but recommended): In a hydrogenation vessel, suspend the Adams' catalyst in a small amount of the reaction solvent. Purge the vessel with hydrogen gas and shake or stir under a hydrogen atmosphere (1-3 atm) for 10-15 minutes. The color of the catalyst should turn from brown to black, indicating the formation of active platinum black.
-
Reaction Setup: To the activated catalyst suspension, add a solution of the imine substrate in the reaction solvent.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and refill with hydrogen gas (repeat 3 times to ensure an inert atmosphere). Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction Monitoring: Shake or stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. For substrates where hydrogen uptake is difficult to monitor, the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion of the reaction (cessation of hydrogen uptake), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: The platinum catalyst on the Celite pad is pyrophoric and should be kept wet and disposed of appropriately.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by distillation, crystallization, or column chromatography as required.
Specific Protocol: Reductive Amination of 2,3-Dimethoxybenzaldehyde with Methylamine (Adapted from Organic Syntheses)
While this is a reductive amination (in-situ imine formation and reduction), it provides a concrete, citable example where Adams' catalyst is a recommended catalyst for the reduction step.
Procedure:
A mixture of the aldehyde and amine is prepared in ethanol. To this mixture, the hydrogenation catalyst (Raney Nickel is used in the primary procedure, but Adams' catalyst is noted as an alternative) is added. The mixture is then hydrogenated in a pressure apparatus at an initial pressure of approximately 3 atm until the theoretical amount of hydrogen is absorbed. After the reaction, the catalyst is removed by filtration, and the product amine is isolated and purified. For the detailed molar quantities and work-up procedure, please refer to the original publication.
Diagrams
Caption: Experimental workflow for imine reduction.
Caption: Key components of the catalytic reaction.
References
Platinum Oxide as a Catalyst in Deuteration Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum oxide (PtO₂), particularly in its hydrated form known as Adams' catalyst, is a versatile and effective heterogeneous catalyst for a variety of reduction reactions, including the deuteration of organic compounds. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, mechanistic studies, and as internal standards in analytical chemistry. The incorporation of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in deuteration reactions, targeting a range of common functional groups.
This compound itself is a precatalyst that is reduced in situ by hydrogen or deuterium gas to form highly active platinum black, the true catalytic species.[1] The primary source of deuterium for these reactions is typically deuterium gas (D₂) or deuterium oxide (D₂O).
Applications
This compound is a robust catalyst for the deuteration of a wide array of functional groups. Its applications include, but are not limited to:
-
Deuteration of Alkenes and Alkynes: Saturation of carbon-carbon double and triple bonds with deuterium.
-
Deuteration of Carbonyl Compounds: Reduction of ketones and aldehydes to deuterated alcohols.
-
Deuteration of Aromatic and Heteroaromatic Rings: Saturation of aromatic systems under more forcing conditions.
-
Hydrogen-Deuterium (H-D) Exchange: Replacement of acidic protons with deuterium, particularly at positions alpha to carbonyl groups or on heteroatoms.
Data Presentation
The following tables summarize quantitative data from representative deuteration reactions catalyzed by this compound.
Table 1: Deuteration of Aromatic Compounds
| Substrate | Catalyst Loading (mol%) | Deuterium Source | Temperature (°C) | Pressure (psi) | Time (h) | % Deuteration | Reference |
| Phenylalanine | 30.8 | D₂O | 250 | 600 | 12 | 82 | US9505667B2[2] |
Table 2: Deuteration of Amines
| Substrate | Catalyst | Deuterium Source | Selectivity | Reference |
| Primary Amines | Deuterated Adams' Catalyst | D₂ in D₂O | β-carbon | [3] |
| Tertiary Amines | Deuterated Adams' Catalyst | D₂ in D₂O | α-carbon | [3] |
Experimental Protocols
Protocol 1: Deuteration of an Aromatic Compound (Based on US9505667B2)
This protocol describes a general procedure for the deuteration of an aromatic compound using this compound and deuterium oxide.
Materials:
-
Aromatic substrate (e.g., Phenylalanine derivative)
-
This compound (PtO₂, Adams' catalyst)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
High-pressure reactor (e.g., Parr shaker)
-
Appropriate solvent for extraction (e.g., chloroform)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
To a high-pressure reactor vessel, add the aromatic substrate (1.0 equivalent).
-
Add this compound (e.g., 0.3 equivalents).
-
Add deuterium oxide to the desired concentration.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Pressurize the reactor with deuterium gas (if required by the specific reaction, though D₂O can be the sole source).
-
Heat the mixture to the desired temperature (e.g., 250 °C) under pressure (e.g., 600 psi) and agitate for the specified time (e.g., 12 hours).[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Open the reactor and transfer the reaction mixture to a separation funnel.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deuterated compound.
-
Characterize the product and determine the extent of deuteration using analytical techniques such as ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: General Procedure for the Deuteration of Alkenes
This protocol outlines a general method for the deuteration of a carbon-carbon double bond.
Materials:
-
Alkene substrate
-
This compound (PtO₂, Adams' catalyst)
-
Deuterium gas (D₂)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Hydrogenation/deuteration apparatus (e.g., balloon setup or Parr shaker)
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve the alkene substrate in a suitable anhydrous solvent.
-
Add a catalytic amount of this compound (typically 1-5 mol%).
-
Seal the flask and purge the system with deuterium gas.
-
Maintain a positive pressure of deuterium gas (e.g., using a balloon or by pressurizing a reactor).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
-
Upon completion, carefully vent the excess deuterium gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the platinum black catalyst. Caution: The platinum black catalyst can be pyrophoric; do not allow the filter cake to dry completely and handle it with care.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deuterated product.
-
If necessary, purify the product further by distillation, recrystallization, or chromatography.
-
Analyze the product to confirm its structure and determine the level of deuterium incorporation. The deuteration of alkenes with Adams' catalyst typically proceeds with syn-stereochemistry.[1]
Visualizations
Catalytic Cycle of this compound in Deuteration
The following diagram illustrates the proposed catalytic cycle for the deuteration of an alkene using this compound. The precatalyst, PtO₂, is first reduced by deuterium gas to form the active platinum black (Pt(0)).
Caption: Proposed catalytic cycle for alkene deuteration.
Experimental Workflow for Deuteration of an Aromatic Compound
This diagram outlines the general laboratory workflow for the deuteration of an aromatic substrate as described in Protocol 1.
Caption: General experimental workflow for deuteration.
References
Synthesis of Primary Amines from Nitriles using Platinum Oxide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. Catalytic hydrogenation is an atom-economical and widely used method for this conversion. Among the various catalysts employed, platinum dioxide (PtO₂), also known as Adams' catalyst, is a highly effective and versatile option for the hydrogenation of nitriles to primary amines.[1] This document provides detailed application notes and experimental protocols for the synthesis of primary amines from nitriles using platinum oxide.
Reaction Principle
The catalytic hydrogenation of a nitrile to a primary amine involves the addition of two molecules of hydrogen (H₂) across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the corresponding primary amine.[2][3] The overall transformation is as follows:
R-C≡N + 2 H₂ --(PtO₂)--> R-CH₂NH₂
This compound serves as a precatalyst that is reduced in situ by hydrogen to form highly active platinum black, which is the actual catalytic species.[4]
Key Reaction Parameters
Several factors influence the efficiency and selectivity of the nitrile reduction:
-
Catalyst: Platinum dioxide (Adams' catalyst) is a common choice.[1][5] Platinum on carbon (Pt/C) can also be effective.[6]
-
Solvent: Alcohols, such as ethanol (B145695) or methanol, are frequently used. The choice of solvent can impact the reaction rate and selectivity.[1]
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures and pressures.[7] However, conditions can be optimized to be milder.[6]
-
Additives: The addition of acids can suppress the formation of secondary and tertiary amine byproducts by protonating the primary amine product, thereby preventing it from reacting with the imine intermediate.[6]
Data Summary
The following table summarizes representative quantitative data for the synthesis of amines from nitriles using platinum-based catalysts.
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Additive | Product | Yield (%) | Reference |
| Benzonitrile (B105546) | 10% Pt/C | Dichloromethane/Water | 30 | 6 | NaH₂PO₄ | Benzylamine | 58-70 (isolated) | [6] |
| Benzyl Cyanide | 10% Pt/C | Dichloromethane/Water | 30 | 6 | NaH₂PO₄ | 2-Phenylethylamine | 58-70 (isolated) | [6] |
| 3-Phenylpropionitrile | 10% Pt/C | Toluene/Water | 30 | 6 | NaH₂PO₄ | 3-Phenylpropylamine | 58-70 (isolated) | [6] |
| Benzonitrile | PtO₂ | Propan-2-ol | 60 | 4 | None | Benzylamine | 38 (selectivity at 50% conversion) | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Aromatic Nitriles using Platinum on Carbon (Pt/C)
This protocol is adapted from the selective hydrogenation of benzonitrile and its homologues.[6]
Materials:
-
Aromatic nitrile (e.g., benzonitrile, 5.0 g, 48.5 mmol)
-
10% Platinum on Carbon (10% Pt/C, 0.5 g)
-
Dichloromethane (50 mL)
-
Water (250 mL)
-
Sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O, 26.8 g, 194 mmol)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Reactor Setup: To a high-pressure autoclave, add the aromatic nitrile, 10% Pt/C, dichloromethane, water, and sodium dihydrogen phosphate monohydrate.
-
Purging: Seal the autoclave and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 6 bar. Stir the reaction mixture at 30 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC, TLC). The reaction is typically complete within 13 hours.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or crystallization.
Protocol 2: Small-Scale Hydrogenation of a Nitrile using a Palladium-Platinum Alloy Catalyst
This protocol provides a general method for small-scale reactions under atmospheric pressure.[3]
Materials:
-
Nitrile (1 mmol)
-
Pd-Pt catalyst (1 mol%)
-
Methanol (MeOH, 0.5 mL)
-
Hydrogen gas (H₂) in a balloon
-
Test tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a test tube, disperse the nitrile and the Pd-Pt catalyst in methanol.
-
Degassing: Depressurize the test tube to remove air.
-
Hydrogenation: Fill the test tube with hydrogen gas from a balloon.
-
Reaction: Stir the solution vigorously with a magnetic stirrer at 25 °C.
-
Analysis: Monitor the reaction by gas chromatography to determine conversion and product yield.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reduction of nitriles to primary amines.
Experimental Workflow
Caption: General experimental workflow for nitrile reduction.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Handle with extreme caution in a well-ventilated fume hood. Ensure all equipment is properly grounded.
-
Catalysts: this compound and platinum on carbon can be pyrophoric, especially when dry and finely divided. Handle in an inert atmosphere when possible.
-
Pressure Reactions: High-pressure reactions should only be carried out in appropriate, certified equipment by trained personnel. Always use a blast shield.
-
Solvents: Organic solvents are flammable and may be toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can safely and effectively synthesize primary amines from nitriles using this compound as a catalyst.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Platinum Oxide in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of platinum oxide, commonly known as Adams' catalyst, in the field of carbohydrate chemistry. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate understanding and implementation in a laboratory setting.
Introduction to this compound (Adams' Catalyst)
Platinum(IV) oxide (PtO₂), or Adams' catalyst, is a widely used catalyst in organic synthesis, particularly for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions.[1] It is typically a dark brown powder, commercially available as a hydrate (B1144303) (PtO₂·H₂O).[1] A crucial aspect of its utility is that the oxide form itself is a precatalyst. It becomes an active catalyst, platinum black, upon exposure to hydrogen or other reducing agents present in the reaction mixture.[1][2] This highly active, finely divided platinum metal is responsible for the catalytic transformations.[1][2]
In carbohydrate chemistry, platinum-based catalysts are particularly valuable for the selective oxidation of hydroxyl groups. These reactions are essential for synthesizing valuable derivatives such as uronic acids and other sugar acids, which are important building blocks in pharmaceuticals and other fine chemicals.[3][4][5]
Activation of Adams' Catalyst
The conversion of the stable platinum dioxide precatalyst into the active platinum black is a prerequisite for its catalytic activity. This reduction process typically occurs in situ at the beginning of the reaction.
Caption: Activation of Adams' Catalyst (PtO₂) to active Platinum Black (Pt⁰).
Key Applications in Carbohydrate Chemistry
The primary application of this compound in carbohydrate chemistry is the selective oxidation of primary alcohols to carboxylic acids.
Selective Oxidation of Primary Alcohols
Platinum catalysts, often supported on carbon, are effective for the selective oxidation of the primary alcohol group (at the C6 position) of glycosides to form the corresponding uronic acids.[3][6] This reaction is typically carried out in an aqueous medium using molecular oxygen as the oxidant. For instance, glucose can be oxidized to gluconic acid, and under certain conditions, to glucaric acid.[3][5][7]
A common challenge in these oxidations is catalyst deactivation. This is often attributed to the over-oxidation of the platinum surface, leading to the formation of inactive platinum oxides (PtO₂).[3][5] However, this deactivation can often be reversed by temporarily removing the oxygen supply.[3][5]
Comparison with Other Catalysts
While platinum catalysts are known for C6 oxidation, other noble metal catalysts exhibit different regioselectivity. For example, palladium-based catalysts have shown a strong preference for oxidizing the secondary hydroxyl group at the C3 position of several pyranosides.[8][9] This highlights the importance of catalyst selection for achieving the desired regioselective oxidation in carbohydrate chemistry.
Quantitative Data on Platinum-Catalyzed Carbohydrate Oxidations
The efficiency and selectivity of this compound-catalyzed reactions are influenced by various factors, including catalyst support, platinum particle size, and reaction conditions.
Table 1: Selectivity in Platinum-Nanozyme Catalyzed Glucose Oxidation
| Catalyst | Main Product | Selectivity (%) | Minor Product | Selectivity (%) |
| Pt-NDs | δ-gluconolactone | 70.1 | Gluconic Acid | 13.1 |
Data sourced from studies on platinum-based nanodendrites (Pt-NDs) acting as glucose oxidase-mimicking surrogates.[10]
Table 2: Influence of Catalyst Support on Turnover Frequency
| Catalyst Support | Initial Turnover Frequency (mol·(mol Pt_s)⁻¹·s⁻¹) |
| Graphite | ~0.35 |
| Amorphous Carbon | ~0.20 |
Data for the selective oxidation of methyl α-D-glucopyranoside. The catalyst support has a significant effect on the turnover frequency.[6][11] The structure-insensitivity to platinum particle size (in the 1.4 to 3.0 nm range) is attributed to the high surface coverage by oxygen.[6][11]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of Adams' catalyst and its use in a typical carbohydrate oxidation reaction.
Protocol 1: Preparation of Adams' Catalyst (Platinum Dioxide)
This protocol is based on the classical method developed by Voorhees and Adams, involving the fusion of a platinum salt with sodium nitrate (B79036).[1]
Materials:
-
Chloroplatinic acid (H₂PtCl₆) or Ammonium (B1175870) chloroplatinate ((NH₄)₂PtCl₆)
-
Sodium nitrate (NaNO₃)
-
Porcelain dish
-
Bunsen burner or furnace
-
Distilled water
Procedure:
-
In a porcelain dish, thoroughly mix chloroplatinic acid or ammonium chloroplatinate with an excess of sodium nitrate (e.g., 1 part platinum salt to 10 parts sodium nitrate by weight).
-
Heat the mixture gently at first, then increase the temperature to approximately 450-500 °C. The fusion will result in the evolution of nitrogen oxides (brown fumes).[1]
-
Continue heating until the evolution of brown fumes ceases, indicating the complete decomposition of the platinum nitrate intermediate.
-
Allow the crucible to cool to room temperature. The resulting product will be a brown to black solid cake.
-
Wash the solid cake thoroughly with distilled water to remove the sodium nitrate and any other soluble impurities.
-
Collect the resulting dark brown powder (platinum dioxide) by filtration.
-
The catalyst can be used immediately as a wet paste or dried in a desiccator for storage.[1]
Safety Note: The preparation involves high temperatures and the evolution of toxic nitrogen oxides. This procedure must be performed in a well-ventilated fume hood.
Protocol 2: General Procedure for Selective Oxidation of a Primary Alcohol in a Glycoside
This protocol describes a general method for the aerobic oxidation of a primary alcohol group of a carbohydrate using a platinum catalyst.
Materials:
-
Carbohydrate substrate (e.g., methyl α-D-glucopyranoside)
-
Platinum on carbon catalyst (e.g., 5% Pt/C) or freshly prepared Adams' catalyst
-
Solvent (e.g., distilled water)
-
Base for pH adjustment (e.g., sodium bicarbonate solution)
-
Oxygen gas
-
Reaction vessel equipped with a gas inlet, stirrer, and pH probe
Caption: Experimental workflow for platinum-catalyzed carbohydrate oxidation.
Procedure:
-
Reaction Setup:
-
Dissolve the carbohydrate substrate in distilled water in the reaction vessel.
-
Add the platinum-on-carbon catalyst to the solution (typically 5-10 mol% Pt relative to the substrate).
-
Adjust the initial pH of the solution to a weakly alkaline value (e.g., pH 8.0) using a suitable base.[6]
-
Heat the mixture to the desired reaction temperature (e.g., 50-70 °C) with stirring.
-
-
Reaction:
-
Introduce a continuous flow of oxygen gas into the reaction mixture through a gas dispersion tube, ensuring vigorous stirring to maximize gas-liquid transfer.
-
The reaction is exothermic; monitor the temperature.
-
As the oxidation proceeds, carboxylic acids are formed, causing the pH to drop. Maintain the pH at the desired level by the controlled addition of a base. The rate of base consumption can be used to monitor the reaction progress.
-
Take aliquots periodically to analyze for substrate conversion and product formation by a suitable method (e.g., HPLC, NMR).
-
-
Workup:
-
Once the reaction is complete (as determined by the cessation of base consumption or substrate analysis), stop the oxygen flow and cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration through a fine filter medium (e.g., Celite).
-
The resulting aqueous solution contains the sodium salt of the uronic acid.
-
The product can be isolated and purified, for example, by ion-exchange chromatography.
-
Reaction Pathway
The catalytic cycle for the selective oxidation of a primary alcohol on a pyranoside involves the adsorption of the carbohydrate onto the platinum surface, followed by oxidative dehydrogenation.
Caption: Simplified pathway for the selective oxidation of a pyranoside.
The reaction is believed to proceed via the chemisorption of oxygen on the platinum surface. The carbohydrate then reacts with this adsorbed oxygen to yield the oxidized product, such as a gluconic or uronic acid.[3][5] The platinum surface is regenerated by further interaction with molecular oxygen, completing the catalytic cycle.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. oxfordreference.com [oxfordreference.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Carbohydrate structure–activity relations of Au-catalysed base-free oxidations: gold displaying a platinum lustre - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00255H [pubs.rsc.org]
- 5. Oxidation of glucose with platinum on carbon as catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011155964A1 - Catalyst comprising platinum and gold nano - particles and its use for oxidation of glucose and preparation method of such a catalyst - Google Patents [patents.google.com]
- 8. Site-Selective Electrochemical Oxidation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Platinum-based nanodendrites as glucose oxidase-mimicking surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Platinum Oxide Catalyst Deactivation: Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing deactivation of their platinum oxide (Adams' catalyst, PtO₂) catalysts.
General Troubleshooting
Question: My hydrogenation reaction has slowed down or stopped completely. What are the primary causes of catalyst deactivation?
Answer: A decline in catalyst activity is typically due to one of four main deactivation mechanisms: chemical, thermal, or mechanical.[1][2] For this compound catalysts, the most common issues you may encounter are:
-
Poisoning: Strong chemical adsorption of impurities from your reactants, solvents, or system onto the catalyst's active sites.[1][3]
-
Sintering: The agglomeration of small platinum particles into larger ones at high temperatures, which reduces the active surface area.[1][4]
-
Coking or Fouling: The physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts onto the catalyst surface, blocking pores and active sites.[5][6]
-
Leaching: The dissolution of platinum from the support into the reaction medium, leading to a permanent loss of active material.
The following workflow can help you diagnose the potential cause of deactivation in your experiment.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
FAQs by Deactivation Mechanism
Catalyst Poisoning
Question: What are the most common poisons for platinum catalysts?
Answer: Catalyst poisoning occurs when substances in the reaction stream strongly bind to the active sites, rendering them inactive.[1][3][7] For platinum catalysts, common poisons include:
-
Halogenated compounds: Halides and organohalides.[8]
-
Strongly coordinating species: Carbon monoxide (CO), cyanides, phosphites, and phosphates.[8][9]
-
Nitrogen-containing heterocycles and some nitro compounds.[8]
Even trace amounts of these impurities in your reactants or solvent can lead to significant deactivation over time.
Caption: Mechanism of catalyst poisoning blocking active sites.
Question: How can I prevent catalyst poisoning?
Answer: The most effective strategy is to remove poisons from the feedstock before they reach the catalyst. This can be achieved by:
-
Using high-purity reactants and solvents.
-
Installing guard beds or traps upstream of your reactor to adsorb known impurities.
-
Purifying gaseous reactants (e.g., hydrogen) to remove traces of CO or sulfur.
Sintering (Thermal Deactivation)
Question: My catalyst was exposed to high temperatures. How do I know if it has sintered?
Answer: Sintering is the agglomeration of catalyst particles, leading to a decrease in the active surface area.[4][10] This process is highly temperature-dependent and is accelerated in the presence of water vapor and oxygen.[4] You can suspect sintering if:
-
The catalyst was subjected to temperatures exceeding its recommended operating range (typically >500-800°C for Pt/Al₂O₃).[4]
-
You observe a gradual, irreversible loss of activity over time that cannot be attributed to poisoning or coking.
-
Characterization techniques like Transmission Electron Microscopy (TEM) would show an increase in the average platinum particle size compared to the fresh catalyst.
Caption: Sintering reduces active sites via particle agglomeration.
Question: How can sintering be minimized?
Answer: To mitigate sintering:
-
Control Temperature: Operate within the catalyst's specified temperature limits.
-
Catalyst Design: Use catalysts with strong metal-support interactions that anchor the platinum particles.
-
Additives: Incorporating stabilizers or promoters, such as ceria or lanthanum phosphate, can enhance sintering resistance.[11]
Coking and Fouling
Question: What is catalyst coking and what does it look like?
Answer: Coking, or fouling, is the physical blockage of catalyst pores and active sites by the deposition of carbonaceous materials (coke).[12][13] This often happens in reactions involving hydrocarbons or other organic molecules at high temperatures.[6] The deposited coke can range from polymeric chains to more graphitic structures.[14] Visually, a coked catalyst often appears darker, and in severe cases, may look like it's covered in soot.
Caption: The process of coke formation on a catalyst surface.
Question: My process is prone to coking. What are the mitigation strategies?
Answer: Strategies to reduce coking include:[5]
-
Modify Reaction Conditions: Lowering the reaction temperature or the partial pressure of coke precursors can be effective. The activation energy for catalyst decay due to coking is often higher than that of the main reaction, making it very sensitive to temperature.[15]
-
Introduce Hydrogen: In processes like dehydrogenation, maintaining a sufficient hydrogen partial pressure can help remove reversible coke deposits.[12]
-
Catalyst Modification: Adding a second metal, like tin (Sn), to platinum can suppress coke formation.[16][17]
-
Regeneration: Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits with air or oxygen (decoking).[5][18]
Leaching
Question: Is it possible for the platinum to leach off the support and into my reaction? How can I test for this?
Answer: Yes, leaching is the dissolution of the active metal from its support into the reaction solution. This is a form of irreversible deactivation. Leaching can be promoted by strong complexing agents or highly acidic/basic conditions in the reaction medium. For instance, leaching platinum from spent catalysts is often intentionally done using strong acids like HCl with an oxidant.[19][20][21]
To test for leached platinum in your reaction solution, the most common and sensitive method is Inductively Coupled Plasma (ICP) analysis (either ICP-MS or ICP-OES). This technique can detect even trace amounts of platinum in your filtered reaction mixture.
Quantitative Data Summary
The rate and extent of deactivation are influenced by numerous factors. The tables below summarize quantitative data from various studies.
Table 1: Platinum Leaching Efficiency Under Various Conditions
| Leaching Agent(s) | Oxidant | Temperature (°C) | Max. Pt Extraction (%) | Reference |
| HCl / NaCl | H₂O₂ | 90 | 98.1 | [19] |
| HCl | O₃ | 90 | 88.6 | [20] |
| HCl | HNO₃ | 80-95 | Not specified | [21] |
| NaCN Solution | (None) | 160 | 94.0 | [22] |
Table 2: Activation Energies for Reaction vs. Deactivation
| Process | Catalyst | Main Reaction | Activation Energy (Eₐ) | Deactivation Process | Activation Energy (E𝒹) | Key Finding | Reference |
| Dehydrogenation of C₁₀-C₁₄ paraffins | Promoted Pt-Al₂O₃ | Dehydrogenation | 90 kJ/mol | Catalyst Decay | 140 kJ/mol | Deactivation is more temperature-sensitive than the main reaction. | [15] |
Experimental Protocols
Protocol 1: Quantifying Coke Deposition via Temperature-Programmed Oxidation (TPO)
Objective: To quantify the amount of carbonaceous material (coke) deposited on a spent catalyst.
Methodology:
-
Sample Preparation: Carefully recover the spent catalyst from the reactor. Gently wash with a volatile solvent (e.g., methanol (B129727) or hexane) to remove residual reactants and products, then dry under vacuum.[16]
-
TPO Analysis:
-
Place a known mass of the dried, spent catalyst into a quartz reactor tube within a programmable furnace.
-
Heat the sample under a flow of inert gas (e.g., Helium) to a starting temperature (e.g., 100°C) to desorb any remaining solvent.
-
Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
The coke on the catalyst will combust, producing CO₂.
-
-
Detection: Continuously monitor the reactor effluent with a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of evolved CO₂.
-
Quantification: Integrate the CO₂ signal over time and temperature. By comparing this to a calibration standard, the total moles of carbon on the catalyst can be calculated and reported as a weight percentage.
Protocol 2: Evaluating Catalyst Activity with Rotating Disk Electrode (RDE) Voltammetry
Objective: To obtain a reproducible measure of the intrinsic activity of a platinum catalyst, often used in electrocatalysis but adaptable for assessing material quality.[23][24]
Methodology:
-
Ink Preparation: Prepare a catalyst "ink" by dispersing a precise amount of the this compound catalyst in a solution containing a solvent (e.g., water/isopropanol mixture) and a small amount of an ionomer (e.g., Nafion). Sonicate the mixture to ensure homogeneity.[24]
-
Electrode Coating: Pipette a small, known volume of the ink onto the polished surface of a glassy carbon RDE tip. Allow the solvent to evaporate, leaving a thin, uniform film of the catalyst.
-
Electrochemical Measurement:
-
Mount the electrode in an electrochemical cell containing a suitable electrolyte (e.g., 0.1 M HClO₄).[24]
-
Use a standard three-electrode setup with a reference electrode (e.g., RHE) and a counter electrode (e.g., Pt wire).
-
First, determine the Electrochemical Surface Area (ECSA) by running cyclic voltammetry (CV) in a nitrogen-purged electrolyte and integrating the hydrogen underpotential deposition (H-upd) region.
-
Next, saturate the electrolyte with a reactant gas (e.g., oxygen for the oxygen reduction reaction).
-
Perform a linear sweep voltammetry (LSV) scan while rotating the electrode at a set speed (e.g., 1600 rpm) to ensure controlled mass transport.
-
-
Data Analysis:
-
Correct the measured current for mass-transport limitations to extract the kinetic current (Iₖ).
-
Normalize the kinetic current by the ECSA to get the specific activity (μA/cm² of Pt) or by the platinum loading to get the mass activity (A/mg of Pt).[24] These values can be compared between fresh and used catalysts to quantify activity loss.
-
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. azom.com [azom.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. Boosting the sintering resistance of platinum–alumina catalyst via a morphology-confined phosphate-doping strategy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Understanding coking on Platinum catalysts by in situ TEM (Conference) | OSTI.GOV [osti.gov]
- 18. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 19. mdpi.com [mdpi.com]
- 20. Leaching Platinum Group Metals from Simulated Spent Auto-Catalyst Material Using Ozone and Hydrochloric Acid | MDPI [mdpi.com]
- 21. tmt.unze.ba [tmt.unze.ba]
- 22. US5160711A - Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst - Google Patents [patents.google.com]
- 23. Experimental methods for quantifying the activity of platinum electrocatalysts for the oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regeneration of Poisoned Platinum Oxide Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in regenerating poisoned platinum oxide (PtO₂) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst poisoning?
A decrease in catalytic activity is the primary indicator of poisoning. This can manifest as slower reaction rates, incomplete reactions, or a reduction in product yield. In some cases, a change in the physical appearance of the catalyst, such as clumping or discoloration, may also be observed.
Q2: What substances are known to poison this compound catalysts?
A variety of substances can act as poisons for platinum catalysts. These are broadly categorized as:
-
Sulfur-containing compounds: Hydrogen sulfide, sulfur dioxide (SO₂), mercaptans, and thiophenes are common culprits, often found as impurities in reactants or solvents.[1]
-
Nitrogen-containing compounds: Ammonia (NH₃), pyridine, and nitriles can adsorb onto the catalyst surface and inhibit its activity.[1]
-
Heavy metals and their compounds: Lead (Pb), mercury (Hg), and arsenic (As) can form alloys with platinum or block active sites, leading to deactivation.[1]
-
Carbon compounds: Carbon monoxide can strongly bind to platinum active sites.[2] Unsaturated hydrocarbons may polymerize and form coke on the catalyst surface, especially at high temperatures.[1][3]
-
Halides: Halogenated compounds can also act as catalyst poisons.[4]
-
Organic compounds: Amines, tin-containing compounds, and phosphorus compounds are known to inhibit platinum catalysts.[4][5]
Q3: Is catalyst poisoning reversible?
The reversibility of catalyst poisoning depends on the nature of the poison and the strength of its interaction with the catalyst surface.
-
Reversible Poisoning: Occurs when the poison is weakly adsorbed to the catalyst's active sites. This type of poisoning can often be reversed by removing the poison from the feedstock or by relatively mild regeneration procedures.
-
Irreversible Poisoning: Involves a strong chemical bond between the poison and the catalyst, or a structural change in the catalyst itself.[6] This is more challenging to reverse and may require more aggressive regeneration methods or even replacement of the catalyst.
Troubleshooting Guides
Issue 1: Catalyst activity has decreased after a reaction.
| Possible Cause | Troubleshooting Step |
| Reversible poisoning by weakly adsorbed species. | Try washing the catalyst with a suitable solvent to remove impurities. For certain reductions, reactivating the catalyst by shaking it with air or oxygen for a few minutes can be effective.[7] |
| Coke formation on the catalyst surface. | Perform a thermal regeneration process to burn off the carbon deposits.[8][9] |
| Poisoning by sulfur or halogen compounds. | A combination of chemical washing and thermal treatment may be necessary. |
| Sintering of platinum particles. | High reaction or regeneration temperatures can cause the platinum particles to agglomerate, reducing the active surface area. This is often irreversible. Consider optimizing reaction and regeneration temperature control.[2] |
Issue 2: Catalyst regeneration attempt was unsuccessful.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of the poison. | Increase the duration, temperature, or number of cycles of the regeneration procedure. For chemical washing, consider using a different solvent or a dilute acid wash (with caution, as it may affect the support).[8] |
| Regeneration method is unsuitable for the specific poison. | Identify the likely poison based on reactants, solvents, and potential impurities. Select a regeneration method targeted to that class of poison. |
| Structural damage to the catalyst or its support. | High temperatures or harsh chemical treatments during regeneration can damage the catalyst structure.[8] Characterize the catalyst before and after regeneration using techniques like BET surface area analysis. |
| Residual regeneration chemicals acting as poisons. | Ensure all regeneration chemicals (e.g., chlorine from oxychlorination) are thoroughly removed by a final reduction or washing step.[8] |
Experimental Protocols
Protocol 1: Thermal Regeneration for Coke Removal
This method is effective for removing carbonaceous deposits (coke) from the catalyst surface.
Methodology:
-
Purge: Place the poisoned catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.
-
Coke Burn-off: Slowly introduce a mixture of 0.5-2.0% oxygen in nitrogen while gradually increasing the temperature to 450-550°C.
-
Hold: Maintain this temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for carbon dioxide (CO₂).
-
Cool: Cool the catalyst under an inert gas flow.
-
Reduction (Optional but Recommended): Following calcination, a reduction step in a hydrogen flow at a similar temperature can help to restore the active platinum sites.
Quantitative Data Example:
| Parameter | Value | Reference |
| Oxygen Concentration | 0.5 - 2.0% in N₂ | [8] |
| Temperature | 450 - 550°C | [8] |
| Typical Duration | Until CO₂ in off-gas is negligible | [8] |
Protocol 2: Chemical Washing for Soluble Poisons
This protocol is suitable for removing soluble contaminants like certain salts.
Methodology:
-
Slurry Formation: Place the poisoned catalyst in a beaker and add deionized water or an appropriate solvent to create a slurry. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.
-
Washing: Stir the slurry at room temperature for 1-2 hours.
-
Separation: Separate the catalyst from the liquid by filtration or centrifugation.
-
Repeat: Repeat the washing step 2-3 times with fresh solvent.
-
Drying: Dry the catalyst in an oven at 110°C for 4-6 hours.
-
Calcination and Reduction: Calcine the dried catalyst in air at 400-500°C for 2-4 hours, followed by reduction in a hydrogen flow at a similar temperature.[8]
Quantitative Data Example:
| Parameter | Value | Reference |
| Solid-to-Liquid Ratio | 1:10 (w/v) | [8] |
| Washing Duration | 1 - 2 hours per cycle | [8] |
| Number of Washes | 2 - 3 | [8] |
| Drying Temperature | 110°C | [8] |
| Drying Time | 4 - 6 hours | [8] |
| Calcination Temperature | 400 - 500°C | [8] |
| Calcination Time | 2 - 4 hours | [8] |
Protocol 3: Electrochemical Regeneration for Sulfur Poisoning
This method is particularly effective for removing strongly adsorbed sulfur-containing species.
Methodology:
-
Electrochemical Setup: Place the poisoned platinum catalyst in an electrochemical cell as the working electrode.
-
Reductive Stripping: Apply a sufficiently negative potential to the catalyst using chronoamperometry. This reduces the adsorbed poison, causing it to desorb from the catalyst surface.
-
Monitoring: Use cyclic voltammetry (CV) to monitor the restoration of the catalyst's active surface area and activity.
-
Rinse: After regeneration, rinse the catalyst with deionized water to remove any residual desorbed species.
Quantitative Data Example:
| Parameter | Value | Reference |
| Reductive Stripping Potential (vs. Ag/AgCl) | -1.1 V to -1.2 V | [10] |
| Effect of 1000 ppm Cysteine | 80% decrease in HER activity | [10] |
| Activity Restoration | Fully reversible | [10] |
Visual Guides
Caption: Decision workflow for regenerating a poisoned catalyst.
Caption: General experimental workflow for chemical wash regeneration.
References
- 1. anysiliconerubber.com [anysiliconerubber.com]
- 2. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 3. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 4. siliconetop.com [siliconetop.com]
- 5. products.evonik.com [products.evonik.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Platinum Oxide Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with platinum oxide catalysis. The information is designed to help you optimize your reaction temperatures and troubleshoot common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal temperature range for forming the active this compound species on a catalyst?
The most favorable temperature range for the formation of surface this compound (PtOx) is generally between 217°C and 317°C.[1] However, it is crucial to understand that the catalytically active species is often a partially oxidized platinum surface rather than a bulk oxide. The optimal temperature can also be influenced by the specific reaction and the support material used.
Q2: How does the support material affect the optimal reaction temperature?
The choice of support material significantly influences the catalytic activity and the required operating temperature. For instance, in carbon monoxide (CO) oxidation, Pt/TiO2 catalysts tend to reach high activity at lower temperatures compared to Pt/Al2O3 and Pt/SiO2, with Pt/SiO2 requiring the highest temperatures.[2] The support can affect the stability of the this compound species; for example, the stability of oxidized Pt species is enhanced on ZrO2.[3]
Q3: My reaction is not proceeding as expected. What are some common causes related to temperature?
If your reaction is not proceeding, consider the following temperature-related factors:
-
Temperature too low: The reaction may be too slow or not initiated at all.[4] For instance, in CO oxidation, bulk platinum foil shows minimal activity below 100°C.[5]
-
Temperature too high: This can lead to the decomposition of the this compound catalyst, as well as the starting materials or products, and may decrease selectivity.[4][6] For example, Pt surface oxides can completely decompose at temperatures between 357°C and 434°C in a vacuum.[1]
-
Catalyst deactivation: At lower temperatures, the formation of a specific this compound (PtO) can cause deactivation during reactions like propane (B168953) oxidation.[7] Conversely, high temperatures can lead to sintering of the platinum nanoparticles, reducing the active surface area.[8]
Q4: How can I determine the optimal temperature for my specific reaction?
A systematic approach is recommended:
-
Literature Review: Start by reviewing literature for similar reactions to find a suitable starting temperature range.
-
Incremental Increase: Begin the reaction at a lower temperature and gradually increase it in increments of 10-20°C, monitoring the reaction progress at each stage.[4]
-
Reaction Monitoring: Use analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired product and any byproducts.
-
Identify Optimum: The optimal temperature is the one that provides a reasonable reaction rate with minimal side product formation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | Incorrect Temperature: The reaction temperature is outside the optimal window for the catalyst. | 1. Review the recommended temperature range for your specific catalyst and reaction. 2. Systematically vary the temperature, starting from a lower value and gradually increasing it while monitoring the reaction.[4] |
| Catalyst Poisoning: Impurities in the reactants or solvent are deactivating the catalyst. | 1. Ensure high-purity, dry solvents and reagents are used.[4][9] 2. Common poisons for platinum catalysts include sulfur compounds (e.g., thiols), which should be avoided.[9] | |
| Decreased Reaction Rate Over Time | Catalyst Deactivation by Over-oxidation: Excessive oxidation of the platinum surface can lead to a loss of activity.[10] | 1. In some cases, temporarily interrupting the oxygen or air supply to the reaction can help regenerate the catalyst.[11] 2. Consider performing the reaction under conditions with a lower oxygen partial pressure if feasible. |
| Thermal Degradation (Sintering): High reaction temperatures can cause the platinum nanoparticles to agglomerate, reducing the active surface area.[8] | 1. Operate at the lowest effective temperature. 2. Consider using a catalyst with a support that enhances thermal stability, such as encapsulated catalysts that can withstand temperatures up to 800°C.[8] | |
| Low Product Selectivity | Temperature is Too High: Higher temperatures can favor the formation of undesired byproducts.[4] | 1. Lowering the reaction temperature can often increase selectivity by favoring the kinetic product.[4] 2. Carefully monitor the product distribution at different temperatures to find the optimal balance between reaction rate and selectivity. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to temperature effects in this compound catalysis.
Table 1: Temperature for 50% CO Conversion (T₅₀) on Different Supported Platinum Catalysts
| Catalyst | T₅₀ (°C) |
| Pt-C-Ox (pre-treated in oxidative atmosphere) | 115 |
| Pt-C-Red (pre-treated in reductive atmosphere) | 90 |
Data from temperature-programmed CO oxidation experiments.[5]
Table 2: Influence of Temperature on this compound Formation and Decomposition
| Temperature Range (°C) | Observation | Conditions |
| 217 - 317 | Optimal for Pt oxide formation | 73 Pa O₂ |
| > 317 | Pt oxide decomposition begins | 73 Pa O₂ |
| 357 - 434 | Complete decomposition of Pt surface oxides | Ultra-high vacuum |
Data from in-situ ambient pressure X-ray photoelectron spectroscopy (AP-XPS).[1]
Experimental Protocols
Protocol 1: Temperature-Programmed Reduction (TPR) to Characterize Catalyst Reducibility
This protocol is used to study the reduction behavior of a this compound catalyst, which can provide insights into its activation.
-
Sample Preparation: Place a known weight of the this compound catalyst in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., Argon) to a desired temperature to remove any adsorbed water and impurities.
-
Reduction: Cool the sample to room temperature and then switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
Data Acquisition: Monitor the consumption of H₂ using a thermal conductivity detector (TCD) as a function of temperature. The resulting profile will show peaks corresponding to the reduction of different this compound species.
Protocol 2: Catalyst Activity Testing for CO Oxidation
This protocol outlines a general procedure for evaluating the catalytic activity of a this compound catalyst for CO oxidation at different temperatures.
-
Catalyst Loading: Load a fixed amount of the catalyst into a packed-bed microreactor.
-
Pre-treatment: Pretreat the catalyst in a specific atmosphere (e.g., oxidative or reductive) at a set temperature to activate it.[5]
-
Reaction Gas Introduction: Introduce a feed gas mixture with a defined composition (e.g., 1% CO, 1% O₂, balance He) at a specific flow rate.
-
Temperature Ramping: Increase the reactor temperature at a controlled rate (e.g., 5°C/min).
-
Analysis: Continuously analyze the composition of the effluent gas using a gas chromatograph (GC) or a mass spectrometer to determine the conversion of CO at each temperature.
-
Light-off Curve: Plot the CO conversion as a function of temperature to obtain the "light-off curve," which is a characteristic measure of the catalyst's activity.
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Logical flow for reaction temperature optimization.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Temperature Optimization in Catalytic Oxidizers: Key to Efficiency [shipandshore.com]
- 7. researchgate.net [researchgate.net]
- 8. Templated encapsulation of platinum-based catalysts promotes high-temperature stability to 1,100 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
Effect of solvent purity on Adams' catalyst activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Adams' catalyst (Platinum Dioxide), with a specific focus on the impact of solvent purity on catalyst activity.
Troubleshooting Guide
Issue: Hydrogenation reaction is slow, incomplete, or fails to initiate.
This guide provides a systematic approach to troubleshooting common issues with Adams' catalyst reactions that may be related to solvent purity.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for Adams' catalyst hydrogenation reactions.
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Catalyst Deactivation by Solvent Impurities | 1. Review Solvent Grade: Confirm that the solvent grade is appropriate for catalytic hydrogenation (e.g., HPLC grade, anhydrous grade). 2. Test for Peroxides: If using an ether solvent (e.g., THF, dioxane), test for the presence of peroxides using peroxide test strips. 3. Analyze for Trace Impurities: If possible, analyze the solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify potential catalyst poisons. | - Use a freshly opened bottle of high-purity solvent. - Purify the solvent prior to use. Common methods include distillation or passing it through an activated alumina (B75360) column. - For ether solvents, add a peroxide scavenger like sodium benzophenone (B1666685) ketyl. |
| Inappropriate Water Content | 1. Determine Water Content: Quantify the water content in the solvent using Karl Fischer titration. 2. Review Literature: For the specific reaction being performed, ascertain if water is known to be beneficial or detrimental. | - If the reaction requires anhydrous conditions, use a freshly dried solvent. - In some cases, particularly with platinum catalysts in ethanol (B145695), the addition of a small amount of water can increase the reaction rate. If applicable, consider adding a controlled amount of water. |
| Old or Improperly Stored Solvents | 1. Check the Age of the Solvent: Solvents can degrade over time, leading to the formation of impurities. 2. Inspect for Visual Cues: Look for discoloration or precipitates in the solvent. | - Discard old solvents. - Store solvents under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Cross-Contamination | 1. Review Lab Practices: Ensure that glassware is scrupulously clean and that there is no cross-contamination from other reagents or solvents. | - Use dedicated glassware for hydrogenation reactions. - Thoroughly clean all equipment before use. |
Frequently Asked Questions (FAQs)
Q1: How do solvent impurities affect Adams' catalyst?
A1: Solvent impurities can significantly reduce the activity of Adams' catalyst through various mechanisms. Some impurities act as catalyst poisons, binding to the active sites of the platinum and preventing the substrate from adsorbing. Others can react with the catalyst or the substrate to form undesired byproducts. Common problematic impurities include sulfur and nitrogen-containing compounds, which can irreversibly poison the catalyst.
Q2: Is "anhydrous" or "dry" solvent always better for reactions with Adams' catalyst?
A2: Not necessarily. While many organic reactions require anhydrous conditions, some hydrogenations using platinum catalysts show increased reaction rates in the presence of a small amount of water, particularly when using ethanol as a solvent. The optimal water content is reaction-dependent, and it is advisable to consult the literature for the specific transformation being conducted.
Q3: What are the ideal solvents for use with Adams' catalyst?
A3: The choice of solvent can influence the reaction rate and selectivity. Commonly used solvents for hydrogenation with Adams' catalyst include ethanol, acetic acid, and ethyl acetate. Acetic acid is often used to enhance the catalyst's activity. The ideal solvent should dissolve the substrate, be inert under the reaction conditions, and facilitate the desired transformation.
Q4: How can I test the purity of my solvent?
A4: Several methods can be used to assess solvent purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic impurities. Karl Fischer titration is the standard method for determining water content. For ether solvents, peroxide test strips can be used to detect the presence of explosive peroxides.
Q5: Can the grade of the solvent impact the reaction outcome?
A5: Yes, the grade of the solvent is critical. Different grades have different specifications for impurity levels. For sensitive catalytic reactions, it is recommended to use high-purity grades such as HPLC, ACS, or anhydrous grades to minimize the introduction of potential catalyst inhibitors.
Quantitative Data
The effect of water content on the initial rate of hydrogenation of 2,4-dinitrotoluene (B133949) using a 1% Pt/C catalyst in ethanol was investigated. The results indicate that an increase in water content can lead to a higher initial reaction rate and catalytic activity.
| Water Content in Ethanol (%) | Initial Rate of Hydrogenation (mol/m³·s) | Catalytic Activity (mol/kg·s) |
| 0 | 0.025 | 1.25 |
| 2 | 0.030 | 1.50 |
| 5 | 0.038 | 1.90 |
| 10 | 0.045 | 2.25 |
| Data adapted from a study on a similar platinum catalyst system and is illustrative of the potential effect of water. |
Experimental Protocols
Protocol for Testing the Effect of Solvent Purity on Adams' Catalyst Activity
-
Catalyst Pre-treatment: Weigh 50 mg of Adams' catalyst (PtO₂) into a hydrogenation flask.
-
Solvent Addition: Add 20 mL of the solvent to be tested (e.g., "as-is" vs. purified) to the flask.
-
Catalyst Activation: Seal the flask, purge with hydrogen gas, and stir vigorously until the brown PtO₂ is converted to black platinum metal.
-
Substrate Addition: Introduce a known amount of a standard substrate (e.g., 1.0 g of cyclohexene) into the reaction vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen to a set pressure (e.g., 50 psi) and maintain a constant temperature.
-
Monitoring the Reaction: Monitor the reaction progress by measuring the hydrogen uptake over time.
-
Data Analysis: Plot hydrogen uptake versus time to determine the initial reaction rate. Compare the rates obtained with different solvent purities.
DOT Script for Experimental Workflow
Caption: Experimental workflow for testing solvent purity effects.
Technical Support Center: Preventing Sintering of Platinum Oxide Catalysts at High Temperatures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the sintering of platinum oxide catalysts during high-temperature applications.
Frequently Asked Questions (FAQs)
Q1: What is catalyst sintering and why is it a significant problem?
A1: Catalyst sintering is the process where small catalyst particles agglomerate into larger ones at elevated temperatures.[1] This is a primary cause of catalyst deactivation because it leads to a decrease in the active surface area of the catalyst, which in turn reduces its catalytic activity and efficiency.[1][2] The lifespan of a heterogeneous catalyst like Pt/Al2O3 is significantly limited by the sintering of platinum nanoparticles.[3] In industries such as automotive and pharmaceuticals, maintaining catalyst activity over extended periods is crucial for both economic and environmental reasons.[2][4]
Q2: What are the primary mechanisms of platinum catalyst sintering?
A2: The two main mechanisms for the sintering of metal crystallites are:
-
Particle Migration and Coalescence (PMC): This involves the movement of whole nanoparticles across the support surface, leading to collisions and the formation of larger particles.[5][6]
-
Ostwald Ripening (OR): This mechanism involves the migration of individual metal atoms from smaller, less stable particles to larger, more stable ones.[1][7][8] This process is driven by the difference in surface energy between small and large particles.[7]
These mechanisms can occur at the same time and are influenced by reaction conditions such as temperature and atmosphere.[3]
Q3: What factors influence the sintering of this compound catalysts?
A3: Several factors can influence the rate and extent of sintering:
-
Temperature: Sintering is highly dependent on temperature.[1] As a general guideline, the reaction temperature should be kept below 0.3-0.5 times the melting point of the metal catalyst to minimize sintering.[2] For platinum catalysts, significant sintering is often observed at temperatures above 800°C.[2]
-
Atmosphere: The composition of the gas phase can significantly impact sintering. For instance, oxygen and water vapor can facilitate the mobility of platinum nanoparticles.[3]
-
Support Material: The choice of support material plays a critical role. Strong interactions between the platinum nanoparticles and the support can anchor the particles and inhibit their migration.[9][10] Materials like ceria-based oxides are known to stabilize the dispersion of precious metals.[9]
-
Metal Loading: Higher metal loadings can lead to a smaller average distance between particles, increasing the likelihood of migration and coalescence.
Q4: What are common strategies to prevent or minimize sintering?
A4: Several strategies can be employed to enhance the thermal stability of this compound catalysts:
-
Use of Thermally Stable Supports: Employing supports with high thermal stability, such as γ-alumina modified with stabilizers like BaO, La2O3, SiO2, or ZrO2, can prevent structural collapse at high temperatures.[2]
-
Strong Metal-Support Interactions (SMSI): Enhancing the interaction between platinum particles and the support can effectively anchor the nanoparticles.[9] For example, the formation of Pt-O-Ce bonds when using ceria-zirconia supports helps to suppress sintering.[9]
-
Encapsulation: Creating a porous shell around the platinum nanoparticles, for instance with silica (B1680970) or alumina (B75360), can act as a physical barrier to prevent their agglomeration.[2][11]
-
Alloying: The addition of a second metal, such as rhodium or palladium, to the platinum nanoparticles can improve their sintering resistance.[2][11]
-
Additives and Dopants: Introducing non-oxide materials like phosphates (e.g., LaPO4) or using dopants like tungsten can enhance the thermal stability of the catalyst.[5][12]
Q5: How does the choice of support material impact the sintering of platinum nanoparticles?
A5: The support material is crucial in controlling sintering. A good support should have a high surface area and be thermally stable. The interaction between the platinum nanoparticles and the support is a key factor. For example, ceria-based oxides can stabilize platinum in a higher oxidation state, forming strong Pt-O-Ce bonds that act as anchors and prevent particle migration.[9] In contrast, supports with weak interactions, like pure alumina, may allow for easier migration of platinum particles.[9] The morphology and structure of the support can also play a role; for instance, supports with nanowire shapes can create a confinement effect that hinders particle growth.[5][6]
Q6: What is the effect of adding tungsten to a Pt/γ-Al2O3 catalyst?
A6: The addition of tungsten (W6+) ions to a Pt/γ-Al2O3 catalyst can enhance its thermal stability.[12] Tungsten can inhibit the sintering of the metallic platinum crystallites once they are formed on the surface.[12] Catalysts prepared by impregnating platinum onto a WOₓ-γ-Al₂O₃ support have shown increased activity and stability after high-temperature reduction.[12]
Troubleshooting Guide
Q1: My catalyst's activity is rapidly declining during a high-temperature reaction. What is the likely cause?
A1: A rapid decline in catalytic activity at high temperatures is often a symptom of thermal deactivation, with sintering being a primary cause.[1][2] Other potential causes include catalyst poisoning by impurities in the feedstock or fouling due to coke formation.[13][14] To determine the exact cause, you should characterize the spent catalyst and compare it to the fresh catalyst.
Q2: Post-reaction analysis (e.g., TEM) shows a significant increase in my platinum nanoparticle size. How can I prevent this in future experiments?
A2: An observed increase in nanoparticle size is a clear indication of sintering.[3] To mitigate this, consider the following approaches for your next experiment:
-
Lower the reaction temperature: If your process allows, reducing the operating temperature is the most direct way to decrease the rate of sintering.[2]
-
Modify the catalyst support: Choose a support material that has a stronger interaction with platinum, such as ceria-zirconia.[9] You could also use supports with stabilizers like lanthana or zirconia.[2]
-
Encapsulate the catalyst particles: Synthesize a catalyst with a protective porous shell around the platinum nanoparticles.[11]
-
Introduce stabilizing additives: Doping the catalyst with elements like tungsten or phosphates has been shown to improve sintering resistance.[5][12]
Q3: I suspect my catalyst is deactivating, but I'm unsure if sintering is the culprit. What's a good experimental plan to diagnose the issue?
A3: A systematic approach is needed to identify the deactivation mechanism. Here is a suggested workflow:
-
Characterize the spent catalyst: Use techniques like Transmission Electron Microscopy (TEM) to analyze the particle size distribution and compare it to the fresh catalyst.[3] An increase in the average particle size confirms sintering.
-
Perform surface analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify changes in the chemical state of the platinum and detect potential poisons on the surface.[15]
-
Conduct temperature-programmed oxidation (TPO): This can be used to determine if coke or carbonaceous deposits have formed on the catalyst surface.
-
Evaluate catalyst stability over time: Monitor the catalyst's performance as a function of time on stream in a continuous-flow reactor. A gradual decrease in activity is characteristic of deactivation processes like sintering or coking.[16]
Q4: My this compound catalyst has sintered. Are there any methods to regenerate it?
A4: Reversing sintering is generally difficult.[2] However, some redispersion techniques have been explored, although their effectiveness can be limited. One common method for catalysts deactivated by coking involves a controlled oxidation to burn off the carbon deposits, followed by a reduction step.[17] For sintered catalysts, a high-temperature treatment in an oxidizing atmosphere followed by reduction might induce some redispersion, but this can also lead to further sintering if not carefully controlled. It is often more practical to focus on preventing sintering in the first place.[2]
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Temperature Effect on Sintering | Pt/Al₂O₃ in oxygen and water vapor | Nanoparticle mobility observed between 500-800°C. Ostwald ripening becomes significant at 800°C. | [3] |
| Support Modification with Selenium | Sub-2 nm Pt nanoparticles on Se-decorated carbon | Average particle size increased from 1.6 to 2.2 nm when heated to 700°C. Sintering was suppressed up to ~700°C. | [7][8] |
| Encapsulation with Alumina | Pt nanoparticles encapsulated in an alumina framework | Catalyst showed no sintering at 800°C in the presence of oxygen and steam. | [11] |
| Addition of Palladium | Pd/Pt bimetallic nanoparticles encapsulated in alumina | Maintained small particle size at temperatures as high as 1,100°C in air and steam. | [11] |
| Phosphate Doping | Pt-Al₂O₃ mixed with ball-milled LaPO₄ | Showed the best sintering resistance. | [5][6] |
Experimental Protocols
Protocol 1: Testing the Thermal Stability of a this compound Catalyst
-
Catalyst Preparation: Prepare your this compound catalyst on the desired support material using a standard method such as incipient wetness impregnation.[6]
-
Initial Characterization: Characterize the fresh catalyst to determine the initial average platinum particle size and dispersion. Transmission Electron Microscopy (TEM) is a common technique for this.[3]
-
Accelerated Aging: Place a known amount of the fresh catalyst in a tube furnace. Heat the catalyst to a target high temperature (e.g., 800°C) under a controlled atmosphere (e.g., air with 10% water vapor) for a specified duration (e.g., 4-24 hours).[11]
-
Post-Aging Characterization: After cooling the catalyst to room temperature, re-characterize it using the same techniques as in step 2 to determine the final particle size and dispersion.
-
Activity Measurement: Compare the catalytic activity of the fresh and aged catalyst for a model reaction to quantify the impact of the thermal treatment on performance.
Protocol 2: Characterization of Sintering using In Situ Transmission Electron Microscopy (TEM)
-
Sample Preparation: Disperse the Pt/support catalyst onto a suitable TEM grid that can withstand high temperatures.
-
In Situ Heating: Place the TEM grid in a heating holder within the TEM.
-
Atmospheric Control: Introduce the desired gas environment (e.g., oxygen, water vapor) into the TEM column.[3]
-
Imaging and Data Collection: Gradually increase the temperature of the sample while continuously recording images or videos of the catalyst nanoparticles.[3]
-
Analysis: Analyze the collected images to observe the dynamic behavior of the nanoparticles, such as their movement, coalescence, and changes in size distribution over time and at different temperatures. This allows for the direct observation of sintering mechanisms.[3]
Visualizations
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Boosting the sintering resistance of platinum–alumina catalyst via a morphology-confined phosphate-doping strategy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Boosting the sintering resistance of platinum–alumina catalyst via a morphology-confined phosphate-doping strategy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraordinary Thermal Stability and Sinter Resistance of Sub-2 nm Platinum Nanoparticles Anchored to a Carbon Support by Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spring8.or.jp [spring8.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Platinum Oxide Hydrogenation Catalysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving common issues related to catalyst poisoning in platinum oxide (Adams' catalyst) catalyzed hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is sluggish or has completely stalled. What are the likely causes?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation, often due to poisoning. The first step in troubleshooting is to meticulously evaluate the purity of all reaction components, including the substrate, solvent, and hydrogen gas. Trace impurities are often the culprits.
Q2: What are the most common catalyst poisons for this compound in hydrogenation?
Common poisons for platinum catalysts can be broadly categorized as:
-
Sulfur-containing compounds: Thiols, thioethers, and thiophenes are particularly potent poisons that strongly and often irreversibly bind to the platinum surface, blocking active sites.[1]
-
Nitrogen-containing compounds: Basic nitrogen compounds such as amines and pyridines can adsorb to the catalyst surface and inhibit the reaction.
-
Heavy metals: Mercury, lead, and arsenic can form alloys with platinum, altering its electronic properties and catalytic activity.
-
Carbon monoxide: CO can strongly adsorb to platinum surfaces, blocking sites for hydrogen and substrate adsorption.
-
Halides: Residual halides from starting materials or solvents can also act as catalyst inhibitors.
Q3: How can I determine if my catalyst is poisoned?
A systematic approach is crucial for diagnosing catalyst poisoning. This typically involves:
-
Reviewing the reaction setup: Double-check all reagents and solvents for potential sources of contamination.
-
Analyzing starting materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for organic impurities and specific elemental analysis for sulfur or heavy metals.
-
Testing a new batch of catalyst: If a fresh batch of catalyst promotes the reaction successfully under identical conditions, it strongly suggests the original catalyst was deactivated.
Q4: Is it possible to regenerate a poisoned this compound catalyst?
In many cases, yes. The success of regeneration depends on the nature of the poison and the severity of deactivation. For instance, poisoning by some organic compounds might be reversible with simple washing, while strongly adsorbed poisons like sulfur may require more rigorous chemical treatment or thermal regeneration. However, complete restoration of the initial catalytic activity is not always guaranteed.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound-catalyzed hydrogenation reactions.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | Analyze starting materials, solvent, and hydrogen gas for impurities (e.g., GC-MS for organics, specific tests for sulfur). | Purify reactants and solvent (e.g., distillation, passing through activated alumina). Use a guard bed to remove poisons before they reach the catalyst bed. |
| Improper Catalyst Handling/Activation | Review standard operating procedures for catalyst handling and activation. Ensure the catalyst was not exposed to air after activation. | Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). Ensure complete and proper in-situ activation of the this compound to platinum black. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. | Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation. Implement a catalyst regeneration protocol. |
| Loss of Catalyst Over Time | Leaching of Active Metal | Analyze the reaction filtrate for the presence of platinum using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). | Select a more robust catalyst support if applicable. Optimize solvent and pH conditions to minimize metal dissolution. |
Quantitative Data on Catalyst Poisoning
The following table provides illustrative data on the effect of common poisons on platinum catalyst performance. The exact impact can vary depending on the specific reaction conditions and the substrate.
| Poison Class | Example Poison | Typical Concentration | Observed Effect on Catalytic Activity |
| Sulfur Compounds | Thiophene | ppm levels | Severe and often irreversible deactivation. Even trace amounts can lead to a significant drop in reaction rate.[1] |
| Nitrogen Compounds | Pyridine | 1-10 mol% relative to substrate | Inhibition of the reaction, often reversible by washing or addition of an acid to protonate the amine. |
| Heavy Metals | Lead (Pb) | < 0.05 g/gallon in fuel (for automotive catalysts) | Significant degradation of catalyst performance.[2] |
| Carbon Monoxide | Carbon Monoxide (CO) | Varies | Competitive adsorption with hydrogen and substrate, leading to a decrease in reaction rate. |
Experimental Protocols
Protocol 1: Detecting Heavy Metal Poisoning
This protocol outlines a general procedure for detecting heavy metal contaminants on a this compound catalyst.
Materials:
-
Spent this compound catalyst
-
Aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrumentation
Procedure:
-
Sample Preparation: Carefully weigh a small amount of the dried, spent catalyst.
-
Digestion: Digest the catalyst sample in aqua regia to dissolve the platinum and any potential heavy metal contaminants. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Dilution: Dilute the digested sample to a known volume with deionized water.
-
Analysis: Analyze the diluted sample using ICP-OES or AAS to quantify the concentration of suspected heavy metals such as lead, mercury, and arsenic.
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
This protocol describes a general method for regenerating a this compound catalyst that has been deactivated by organic residues or coking.
Materials:
-
Spent this compound catalyst
-
Tube furnace with temperature and atmosphere control
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidizing gas (e.g., a dilute mixture of oxygen in nitrogen, typically 2-5% O₂)
-
Reducing gas (e.g., a dilute mixture of hydrogen in nitrogen, typically 5-10% H₂)
Procedure:
-
Catalyst Loading: Place the spent catalyst in a quartz tube within the tube furnace.
-
Inert Purge: Purge the system with an inert gas at room temperature to remove any adsorbed volatile compounds.
-
Oxidative Treatment (Calcination): Slowly heat the catalyst under a flow of the dilute oxygen mixture. A typical temperature ramp would be 5-10 °C/min to a final temperature of 300-400°C. Hold at this temperature for 2-4 hours to burn off carbonaceous deposits.[1]
-
Inert Cooling: Cool the catalyst down to near room temperature under an inert gas flow.
-
Reduction: Switch to the dilute hydrogen mixture and slowly heat the catalyst to 200-300°C for 2-4 hours to reduce the this compound back to its active metallic form.[1]
-
Final Cooling and Passivation: Cool the catalyst to room temperature under an inert gas. If the catalyst is to be handled in air, it may need to be carefully passivated to prevent rapid oxidation.
Protocol 3: Chemical Washing of a Deactivated Catalyst
This protocol provides a general procedure for washing a catalyst deactivated by soluble poisons.
Materials:
-
Spent this compound catalyst
-
Appropriate solvent (e.g., deionized water, ethanol, dilute acid or base solution)
-
Beaker or flask for washing
-
Stir plate and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
Washing: Suspend the spent catalyst in the chosen solvent in a beaker. The choice of solvent depends on the suspected poison (e.g., dilute acid for basic nitrogen compounds).
-
Stirring: Stir the slurry at room temperature or with gentle heating for 1-2 hours.
-
Filtration: Separate the catalyst from the solvent by filtration.
-
Rinsing: Wash the catalyst on the filter with fresh solvent to remove any residual impurities.
-
Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 110°C) to remove the solvent.[3]
Visualizations
Caption: Troubleshooting workflow for low conversion in hydrogenation.
Caption: Relationships between catalyst poisons and their effects.
References
Technical Support Center: Enhancing Selectivity in Platinum Oxide-Catalyzed Reactions
Welcome to the technical support center for platinum oxide-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the selectivity of their catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using this compound (PtO₂)?
A1: While platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is the precursor, it is not the active catalyst itself. In the presence of a reducing agent, typically hydrogen, PtO₂ is reduced in situ to finely divided platinum metal, often referred to as platinum black. This highly active platinum black is the species responsible for catalysis in hydrogenation and hydrogenolysis reactions.[1]
Q2: How do additives or promoters enhance the selectivity of this compound catalysts?
A2: Additives and promoters can significantly alter the electronic properties and surface chemistry of the platinum catalyst, thereby steering the reaction towards a desired product. For instance, amines like triethanolamine (B1662121) (TEA) can modify the electron density of surface platinum atoms, which can prevent the re-adsorption of intermediate products and thus inhibit over-hydrogenation.[2] Similarly, the addition of a second metal, such as bismuth, can enhance selectivity towards the oxidation of specific functional groups.[3] Sodium is another common promoter that can influence the adsorption strength of reactants and intermediates by donating electrons to the platinum.[4]
Q3: What role does the catalyst support play in determining selectivity?
A3: The support material is not merely an inert carrier but plays a critical role in the overall catalytic performance and selectivity. Key factors include:
-
Polarity and Acidity: The polarity of the support can influence the adsorption of substrates. For example, a more polar support might favor the hydrogenation of a polar functional group.[5] The acidity or basicity of the support can also affect the chemical state and dispersion of the platinum.[6]
-
Metal-Support Interactions (SMSI): Strong metal-support interactions can alter the electronic structure of the platinum nanoparticles, which in turn affects their catalytic properties and selectivity.[7][8][9]
-
Porosity and Surface Area: High surface area supports allow for better dispersion of the platinum nanoparticles, maximizing the number of active sites. The pore structure can also introduce confinement effects that influence selectivity.
Q4: Can the oxidation state of platinum affect reaction selectivity?
A4: Yes, the oxidation state of platinum can have a significant impact on both activity and selectivity. While metallic platinum (Pt(0)) is the active species in many hydrogenations, partially or fully oxidized platinum species can be more selective for certain reactions, such as the partial oxidation of alcohols.[10] The size of the platinum nanoparticles can also influence their oxidation state, with smaller particles being more prone to oxidation.[10] In some cases, metastable this compound phases have been shown to be highly active and selective for specific reactions like the hydrogen evolution reaction.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-catalyzed reactions.
Problem 1: Poor Chemoselectivity (e.g., over-hydrogenation or reduction of the wrong functional group)
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction Conditions are Too Harsh | Decrease hydrogen pressure or reaction temperature. | Harsher conditions can lead to non-selective reductions. Mild conditions often favor the hydrogenation of more labile functional groups. |
| Inappropriate Solvent Choice | Screen a variety of solvents with different polarities. | The solvent can influence the adsorption of the substrate onto the catalyst surface. For instance, apolar solvents may favor the hydrogenation of less polar functional groups.[5][12] |
| Catalyst is Too Active | Introduce a catalyst modifier or a second metal. | Additives can temper the catalyst's activity and improve selectivity. For example, adding triethanolamine (TEA) can prevent the over-hydrogenation of nitroarenes to anilines by minimizing re-adsorption of the hydroxylamine (B1172632) intermediate.[2] |
| Incorrect Catalyst Support | Test catalysts on different supports (e.g., Al₂O₃, SiO₂, TiO₂, carbon). | The support can influence the electronic properties of the platinum and the adsorption of the reactant.[3][6][13] |
Problem 2: Catalyst Deactivation Leading to Decreased Selectivity
| Possible Cause | Troubleshooting Step | Explanation |
| Product Poisoning | Optimize reaction conditions to minimize product accumulation. | The accumulation of reaction products, particularly dihydroxyacetone in glycerol (B35011) oxidation, can poison the catalyst surface.[3] |
| Surface Oxidation of Platinum | Perform a reactivation step, which may involve reduction under a hydrogen atmosphere. | In some oxidation reactions, the platinum surface can become over-oxidized, leading to deactivation.[14] |
| Sintering of Platinum Nanoparticles | Use a support with strong metal-support interactions or operate at lower temperatures. | High temperatures can cause the platinum nanoparticles to agglomerate, reducing the active surface area and potentially altering selectivity.[15] |
| Contaminants in the Reaction Mixture | Purify all reactants and solvents before use. | Impurities, such as sulfur compounds, can act as catalyst poisons and block active sites.[16] |
Quantitative Data on Selectivity
The following table summarizes the effect of various parameters on the selectivity of this compound-catalyzed reactions based on literature data.
| Reaction | Catalyst System | Parameter Changed | Effect on Selectivity | Reference |
| Hydrogenation of Nitroarenes | Pt/SiOx | Photoillumination | Increased selectivity for arylhydroxylamines (53-66%) compared to dark conditions (>92% anilines). | [2] |
| Hydrogenation of Nitroarenes | Pt/SiOx with TEA | Photoillumination + TEA | Further increased selectivity for arylhydroxylamines to 81-91%. | [2] |
| Glycerol Oxidation | Pt/SiO₂ | Metal Loading | Lower Pt loadings led to higher selectivities for oxidation at the central carbon position. | [3] |
| Nitrite (B80452) Hydrogenation | Pt/Al₂O₃ | Addition of O₂ | Drastically changed selectivity from NH₃ (90%) to N₂ (93%). | [17] |
| Cinnamaldehyde Hydrogenation | Pt confined in Silicalite-1 | Catalyst Support and Solvent | Achieved 98% selectivity for hydrocinnamaldehyde (B1666312) (C=C hydrogenation) by using a low-polarity support and solvent. | [5] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of a Nitroarene to an Arylhydroxylamine
This protocol is adapted from a study demonstrating enhanced selectivity through photoillumination and additives.[2]
-
Catalyst Preparation: Synthesize a Pt/SiOₓ catalyst.
-
Surface Modification (Optional): Treat the Pt/SiOₓ catalyst with triethanolamine (TEA) to further enhance selectivity.
-
Reaction Setup:
-
Add the Pt/SiOₓ catalyst to a 20 mM solution of the nitroarene substrate in isopropanol (B130326) in a suitable reaction vessel.
-
Seal the vessel and purge with hydrogen gas (1 atm).
-
Maintain the reaction temperature at room temperature using a water bath.
-
-
Photoillumination: For enhanced selectivity, illuminate the reaction vessel with a visible light source.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as HPLC or GC-MS to determine the conversion and product distribution.
-
Work-up: Once the desired conversion is reached, filter the catalyst from the reaction mixture. The filtrate can then be concentrated and the product purified using standard techniques like column chromatography.
Visualizations
Workflow for Optimizing Reaction Selectivity
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. Enabling Reaction Selectivity of Platinum Catalysts by Photoinduced Electronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting activity and selectivity in the oxidation of glycerol promoted by platinum catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00586H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen Interaction with Oxide Supports in the Presence and Absence of Platinum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metastable-phase this compound for clarifying the Pt–O active site for the hydrogen evolution reaction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Drastic change in selectivity caused by addition of oxygen to the hydrogen stream for the hydrogenation of nitrite in water over a supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Platinum Dioxide (PtO2) Reductions
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving issues of low yield in catalytic hydrogenations using Platinum(IV) oxide (PtO2), commonly known as Adams' catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PtO2 reduction has resulted in a low yield. What are the most common initial checks I should perform?
When faced with a low yield, a systematic approach to identifying the root cause is crucial. Begin by verifying the fundamental aspects of your experimental setup. Ensure that all reagents, including the substrate and solvent, are pure and free from potential catalyst poisons.[1][2] Contaminants can significantly hinder the catalyst's activity.[2][3] Next, confirm that the reaction conditions such as temperature, hydrogen pressure, and stirring rate are appropriate for the specific transformation.[4] Inconsistent or incorrect temperature can be a major factor in low yields.[1] Finally, verify the integrity and activity of your PtO2 catalyst, as its quality is paramount to the success of the reduction.[1][2]
Q2: How can I determine if my PtO2 catalyst is deactivated or of poor quality?
Catalyst deactivation is a primary cause of low reaction yields.[2] Several factors can contribute to the deactivation of Adams' catalyst, including poisoning, sintering (thermal degradation), and fouling.[2][5]
-
Visual Inspection: A change in the catalyst's appearance, such as aggregation or a noticeable color shift, may indicate deactivation.[2]
-
Control Experiment: A reliable method to check for catalyst deactivation is to perform a control reaction with a fresh batch of PtO2 under identical conditions.[2] A significantly higher yield in the control experiment strongly suggests that the original catalyst was deactivated.[2]
-
Catalyst Poisoning: Certain functional groups or impurities can act as poisons by strongly adsorbing to the catalyst's active sites.[6] Common poisons for platinum catalysts include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and some halides.[6] Even trace amounts of these substances in your substrate or solvent can lead to a drastic reduction in catalytic activity.
Q3: What role does the solvent play in the efficiency of a PtO2 reduction, and how do I choose the right one?
The choice of solvent can have a significant impact on the reaction rate and overall yield. The solvent should be inert to the reaction conditions and capable of dissolving the substrate.[4] Common solvents for catalytic hydrogenations include ethanol, methanol, ethyl acetate, and acetic acid.[4][7] The pH of the solvent can also influence the reaction course; for instance, conducting the reduction in acetic acid often enhances the catalyst's activity.[8]
Q4: How do hydrogen pressure and temperature affect the yield of my reduction?
Both hydrogen pressure and reaction temperature are critical parameters that need to be optimized for a successful reduction.
-
Hydrogen Pressure: Generally, increasing the hydrogen pressure can lead to a faster reaction rate.[4] However, excessively high pressures are not always necessary and can sometimes lead to over-reduction or other side reactions. A typical pressure range for many PtO2 reductions is between 1 and 30 atm.[4]
-
Temperature: Higher temperatures also tend to increase the reaction rate.[4] A common temperature range for these reactions is 25-80°C.[4] It is important to ensure that the temperature does not exceed the boiling point of the solvent.[4]
Q5: Could the structure of my substrate be the reason for the low yield?
Yes, the steric and electronic properties of the substrate play a crucial role in the ease of hydrogenation.[4] Sterically hindered functional groups will react more slowly.[9][10] The type of functional group being reduced also has a significant impact on the reaction's success. For example, the reduction of nitro groups and alkenes is generally easier than the reduction of aromatic rings.[4]
Data Presentation: Typical Reaction Parameters
For ease of comparison, the following table summarizes typical starting parameters for PtO2 reductions. Note that these are general guidelines, and optimization for specific substrates is often necessary.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-10 mol% | Higher loadings may be needed for difficult substrates. |
| Hydrogen Pressure | 1-50 atm | Most reductions proceed well at lower pressures (1-5 atm).[4] |
| Temperature | 20-80 °C | Should not exceed the solvent's boiling point.[4] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Acetic Acid | Solvent choice is substrate-dependent.[4][7] |
| Reaction Time | 1-24 hours | Monitor reaction progress by TLC, GC, or LC-MS. |
Experimental Protocols
Standard Protocol for PtO2 Reduction of an Alkene:
-
Reaction Setup: To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a hydrogenation flask, add PtO2 (0.05 mmol, 5 mol%).
-
Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) three times.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas to the desired pressure (e.g., 1 atm via a balloon or using a Parr shaker for higher pressures).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. The pyrophoric platinum black catalyst should be filtered through a pad of Celite®.[11] Caution: Do not allow the filter cake to dry completely, as platinum black can be pyrophoric.[11]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by an appropriate method (e.g., recrystallization or column chromatography).
Visualization of Troubleshooting and Reaction Workflow
The following diagrams provide a visual guide to the troubleshooting process and a conceptual overview of the key factors influencing a PtO2 reduction.
Caption: Troubleshooting workflow for low yield in PtO2 reductions.
Caption: Key factors influencing the outcome of a PtO2 reduction.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 5. scispace.com [scispace.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 11. Platinum(IV) Oxide [commonorganicchemistry.com]
Technical Support Center: Over-reduction Side Reactions with Adams' Catalyst
This technical support center is designed for researchers, scientists, and drug development professionals who use Adams' catalyst (PtO₂) for catalytic hydrogenation. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to over-reduction and other side reactions, helping you optimize your synthetic routes and achieve higher yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction with Adams' catalyst and what are the most common examples?
A1: Over-reduction refers to the hydrogenation of a functional group beyond the desired transformation. Adams' catalyst (platinum dioxide, PtO₂) is a highly active catalyst that, under certain conditions, can lead to unwanted side reactions.[1][2] Common examples include:
-
Saturation of Aromatic Rings: The reduction of an aromatic ring (e.g., a phenyl group) to a cycloalkane is a frequent side reaction, especially when reducing other functional groups on the molecule. Adams' catalyst in combination with acetic acid is a powerful system that can hydrogenate even stable aromatic rings at room temperature and pressure.[3]
-
Hydrogenolysis of Protecting Groups: Benzyl ethers and esters, commonly used as protecting groups, can be cleaved by hydrogenolysis (cleavage of a C-O, C-N, or C-X bond by hydrogen).[4][5][6] This is often a desired reaction, but it can be an unwanted side reaction if the protecting group is meant to remain intact.
-
Reduction of Multiple Functional Groups: When a molecule contains several reducible functional groups, Adams' catalyst may not always be selective for just one. For instance, while it's possible to reduce an alkene without affecting a nitro group, the conditions must be carefully controlled.[1]
Q2: My goal is to reduce a nitro group to an amine, but I am also observing saturation of the aromatic ring. How can I prevent this?
A2: To selectively reduce a nitro group to an amine while preserving an aromatic ring, careful control of reaction conditions is crucial. Platinum catalysts like Adams' catalyst are generally preferred over palladium for nitro group reductions to minimize hydrogenolysis, but ring saturation can still occur.[1]
Troubleshooting Steps:
-
Solvent Choice: The solvent significantly impacts the reaction.[1] Conducting the reduction in a neutral solvent like ethanol (B145695), methanol, or ethyl acetate (B1210297) is generally less likely to promote ring saturation than using acidic solvents.[3][7] Acetic acid, in particular, enhances the catalyst's activity and increases the risk of arene hydrogenation.[1][3]
-
Hydrogen Pressure: Start with low hydrogen pressure (e.g., balloon pressure, 1-5 bar).[8] Higher pressures increase the rate of hydrogenation for all reducible groups, including the aromatic ring.
-
Temperature: Perform the reaction at room temperature. Elevated temperatures can increase the rate of unwanted side reactions.[8]
-
Catalyst Loading: Use the minimum effective amount of Adams' catalyst. A typical starting point is 5-10% by weight relative to the substrate.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Stop the reaction as soon as the starting material (the nitro compound) is fully consumed to prevent further reduction of the product.
Troubleshooting Guide: Diagnosing and Solving Over-reduction
This guide provides a systematic approach to identifying and resolving over-reduction issues in your hydrogenation reactions.
Problem: An unexpected product corresponding to an over-reduced species has been identified.
First, confirm the identity of the side product. Then, use the following workflow to troubleshoot the reaction.
Caption: Troubleshooting workflow for over-reduction side reactions.
Data Presentation: Influence of Reaction Parameters on Selectivity
The following table summarizes how different experimental parameters can be adjusted to control the selectivity of hydrogenations with Adams' catalyst and minimize over-reduction.
| Parameter | Condition for High Activity (Risk of Over-reduction) | Condition for High Selectivity (Avoiding Over-reduction) | Rationale |
| Hydrogen Pressure | High (>100 psi / 7 bar) | Low (15-50 psi / 1-3.5 bar) | Higher H₂ concentration on the catalyst surface accelerates all reductions.[8] |
| Temperature | Elevated (> 50 °C) | Room Temperature or below | Higher temperatures provide more energy to overcome the activation barrier for difficult reductions like arene hydrogenation.[8] |
| Solvent | Acidic (e.g., Acetic Acid, HCl in MeOH) | Neutral (e.g., Ethanol, Ethyl Acetate, THF) | Acidic conditions enhance the activity of platinum catalysts, promoting the reduction of less reactive functional groups.[1][3] |
| Catalyst Loading | High (>10% w/w) | Low (1-5% w/w) | A higher concentration of active sites increases the overall reaction rate, potentially leading to over-reduction before the reaction can be stopped. |
| Additives/Modifiers | None | Catalyst poisons (e.g., quinoline, sulfur compounds) | Controlled poisoning can deactivate the most active sites on the catalyst, thus increasing selectivity for more reactive functional groups (e.g., Lindlar's catalyst).[3][9] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Adams' Catalyst
This protocol outlines a standard procedure for the reduction of an alkene.
-
Catalyst Pre-treatment (Activation):
-
To a heavy-walled hydrogenation flask, add the substrate (1.0 eq) and the chosen solvent (e.g., ethanol or ethyl acetate).
-
Add Adams' catalyst (PtO₂, 1-10 mol%).
-
Seal the flask, and carefully purge the system by evacuating and refilling with an inert gas (N₂ or Ar) three times.
-
Introduce hydrogen gas (typically via a balloon or from a pressurized cylinder). The black color of the catalyst indicates the reduction of PtO₂ to the active platinum black.[1][10]
-
-
Reaction:
-
Stir the reaction mixture vigorously to ensure good contact between the substrate, solvent, catalyst, and hydrogen gas.[8]
-
Monitor the reaction by TLC or LC-MS. The uptake of hydrogen can also be monitored if using a pressurized system.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the pyrophoric platinum black catalyst. Caution: Never allow the catalyst to dry on the filter paper, as it can ignite in the presence of air.[11][12] Keep the filter cake wet with solvent.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
-
Protocol 2: Selective Reduction of a Nitroarene to an Aniline (B41778)
This protocol is optimized to prevent the over-reduction of the aromatic ring.
-
Setup:
-
In a round-bottom flask, dissolve the nitroarene (e.g., 4-nitrotoluene, 1.0 eq) in ethanol.
-
Add Adams' catalyst (PtO₂, 2 mol%).
-
Fit the flask with a septum and a hydrogen-filled balloon attached to a needle.
-
-
Reaction:
-
Purge the flask by briefly evacuating and refilling with nitrogen.
-
Introduce the hydrogen balloon needle into the flask headspace.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction every 30 minutes by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the hydrogen balloon and purge the flask with nitrogen.
-
Filter the mixture through a Celite® pad, keeping the pad wet with ethanol.
-
Rinse the pad with additional ethanol.
-
Concentrate the filtrate in vacuo to yield the crude aniline (e.g., p-toluidine), which can be further purified if needed.
-
Visualizations
Reaction Pathway: Desired vs. Over-reduction
The diagram below illustrates the potential reaction pathways for the hydrogenation of 4-nitrobenzyl alcohol, highlighting the desired product versus potential over-reduction products.
Caption: Competing reaction pathways in the hydrogenation of 4-nitrobenzyl alcohol.
Relationship Between Parameters and Over-reduction Risk
This diagram shows how adjusting key experimental parameters can either increase or decrease the likelihood of over-reduction side reactions.
Caption: Impact of experimental parameters on the risk of over-reduction.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst_poisoning [chemeurope.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Reddit - The heart of the internet [reddit.com]
Impact of substrate impurities on platinum oxide catalyst performance.
This technical support center is designed for researchers, scientists, and drug development professionals working with platinum oxide (PtO₂) catalysts. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of substrate impurities on catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities that can affect my this compound catalyst's performance?
A1: Platinum catalysts are susceptible to poisoning by a variety of substances that may be present in your substrate, solvent, or gas streams. The most common poisons include compounds containing sulfur, nitrogen, phosphorus, arsenic, and halogens.[1] Heavy metals like lead and mercury are also potent poisons.[2] Additionally, intermediates or by-products of the reaction itself, such as unsaturated hydrocarbons, can lead to the formation of carbonaceous deposits (coking) on the catalyst surface.[2]
Q2: How do these impurities deactivate the this compound catalyst?
A2: Impurities deactivate this compound catalysts primarily through two mechanisms:
-
Chemical Poisoning: Impurities can strongly chemisorb onto the active platinum sites, blocking them from interacting with the reactants.[1] This prevents the catalyst from facilitating the desired chemical reaction. For example, sulfur compounds can form strong bonds with platinum, altering its electronic properties and catalytic activity.[3]
-
Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, physically blocking the active sites and pores.[4] This is particularly common in reactions involving unsaturated hydrocarbons at elevated temperatures.[2]
Q3: Is the deactivation of my this compound catalyst reversible?
A3: The reversibility of catalyst deactivation depends on the nature of the poison and the deactivation mechanism.
-
Reversible Poisoning: In some cases, weakly adsorbed species can be removed by altering the reaction conditions, such as increasing the temperature or washing the catalyst.
-
Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur or heavy metals, can lead to permanent deactivation.[3] In such instances, more aggressive regeneration procedures are required, which may not fully restore the catalyst's initial activity.[5]
Q4: What are the initial signs that my catalyst might be deactivated by impurities?
A4: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a decline in the conversion of the starting material, and changes in the selectivity towards the desired product.[4] You might observe that the reaction requires longer times or more drastic conditions (higher temperature or pressure) to achieve the same results as with a fresh catalyst.
Q5: How can I prevent catalyst deactivation by substrate impurities?
A5: The most effective way to prevent catalyst deactivation is to ensure the high purity of all reactants, solvents, and gases. This can be achieved by:
-
Using high-purity grade substrates and solvents.
-
Purifying substrates and solvents before use, for example, by distillation or passing them through a guard bed of a suitable adsorbent.[6]
-
Ensuring the purity of the hydrogen gas used in hydrogenation reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to this compound catalyst deactivation.
Issue 1: Decreased Reaction Rate or Incomplete Conversion
If you observe a significant drop in your reaction rate or the reaction does not go to completion, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Change in Product Selectivity
A shift in the desired product distribution can also be an indication of catalyst poisoning.
-
Possible Cause: Certain impurities can selectively poison specific types of active sites on the catalyst surface, altering the reaction pathway. For example, some poisons might inhibit the hydrogenation of one functional group more than another.
-
Troubleshooting Steps:
-
Identify the Impurity: Follow the steps in the workflow above to identify potential contaminants in your reaction system.
-
Literature Review: Research the known effects of the identified impurity on platinum-catalyzed reactions. Different impurities can have very specific effects on selectivity.
-
Catalyst Modification: In some cases, intentional "poisoning" with a specific agent is used to improve selectivity. For example, Lindlar's catalyst is a palladium catalyst poisoned with lead to selectively reduce alkynes to cis-alkenes.[6] While not directly applicable to all this compound scenarios, it illustrates the principle of controlled deactivation for enhanced selectivity.
-
Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent may help to restore the desired selectivity.
-
Quantitative Impact of Common Impurities
The following tables summarize the quantitative effects of various classes of impurities on platinum catalyst performance. The data is compiled from various sources and should be used as a general guide, as the exact impact can vary depending on the specific reaction conditions and catalyst formulation.
Table 1: Impact of Sulfur-Containing Compounds
| Impurity | Concentration | Effect on Catalyst Performance | Source(s) |
| Hydrogen Sulfide (H₂S) | low ppm levels | Severe deactivation; strong chemisorption on Pt sites. | [2],[3] |
| Thiophene | ppm to % levels | Strong poison, leading to significant loss of activity. | [2] |
| Mercaptans (R-SH) | low ppm levels | Potent poisons, causing rapid deactivation. | [2] |
| Sulfur Dioxide (SO₂) | - | Can cause deactivation, though the effect can be less severe than H₂S. | [2],[7] |
Table 2: Impact of Nitrogen-Containing Compounds
| Impurity | Concentration | Effect on Catalyst Performance | Source(s) |
| Ammonia (NH₃) | - | Can act as a poison by adsorbing on acidic support sites and Pt sites. | [2] |
| Pyridine | - | Strong inhibitor due to the lone pair of electrons on the nitrogen atom. | [8] |
| Nitriles (R-CN) | - | Can act as poisons and may also undergo hydrogenation. | [2] |
| Amines (R-NH₂) | - | Basic compounds that can neutralize acid support sites and interact with Pt. | [9] |
Table 3: Impact of Halogen-Containing Compounds
| Impurity | Concentration | Effect on Catalyst Performance | Source(s) |
| Chlorides (Cl⁻) | ppm levels | Can cause deactivation, with the severity depending on the reaction. | [7] |
| Bromides (Br⁻) | ppm levels | Can act as a poison, but in some cases, can improve selectivity. | |
| Iodides (I⁻) | ppm levels | Generally strong poisons for platinum catalysts. |
Table 4: Impact of Heavy Metals
| Impurity | Concentration | Effect on Catalyst Performance | Source(s) |
| Lead (Pb) | low ppm levels | Severe and often irreversible poison. | [2] |
| Mercury (Hg) | low ppm levels | Strong poison, forms amalgams with platinum. | [2] |
| Arsenic (As) | low ppm levels | Potent and irreversible catalyst poison. | [2] |
| Zinc (Zn) | - | Can act as a poison, particularly at higher concentrations. | [9] |
Experimental Protocols
Protocol 1: Standardized Test for this compound Catalyst Activity
This protocol provides a general method for evaluating the activity of a this compound catalyst in a hydrogenation reaction.
1. Materials and Equipment:
-
This compound (PtO₂) catalyst
-
Substrate (e.g., cyclohexene, nitrobenzene) of high purity
-
Solvent (e.g., ethanol, ethyl acetate) of high purity
-
Hydrogen gas (high purity)
-
Hydrogenation reactor (e.g., Parr shaker or similar)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Standard laboratory glassware
2. Procedure:
-
Catalyst Pre-treatment (if necessary): Some protocols may require pre-reduction of the PtO₂ to platinum black in situ.
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the this compound catalyst (typically 1-10 mol% relative to the substrate).
-
Add the solvent, followed by the substrate.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure. Repeat this process 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired reaction pressure.
-
Begin agitation (stirring or shaking) and heat the reaction to the desired temperature.
-
Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis at regular intervals.
-
-
Work-up and Analysis:
-
Once the reaction is complete (no further hydrogen uptake or conversion of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent.
-
Analyze the filtrate by GC or HPLC to determine the conversion of the starting material and the selectivity to the desired product.
-
3. Data Evaluation:
-
Calculate the percentage conversion of the substrate.
-
Calculate the percentage selectivity for the desired product.
-
For more detailed studies, calculate the turnover frequency (TOF).
Protocol 2: Analysis of Substrate Purity
This protocol outlines common analytical techniques to identify and quantify potential catalyst poisons in your substrate.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify volatile organic impurities.
-
Procedure:
-
Prepare a dilute solution of the substrate in a suitable high-purity solvent.
-
Inject a small volume of the solution into the GC-MS system.
-
The components of the sample are separated in the GC column and then detected by the mass spectrometer.
-
Identify impurities by comparing their mass spectra to a library database.
-
Quantify the impurities using an internal or external standard.
-
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS):
-
Purpose: To detect and quantify trace heavy metal impurities.
-
Procedure:
-
The substrate sample is typically digested in a strong acid to bring the metals into solution.
-
The resulting solution is introduced into the ICP-MS or AAS instrument.
-
The instrument measures the concentration of specific elements.
-
This method is highly sensitive and can detect metals at parts-per-billion (ppb) levels.
-
3. Elemental Analysis:
-
Purpose: To determine the content of elements such as sulfur, nitrogen, and halogens.
-
Procedure:
-
Specialized combustion analysis techniques are used.
-
The sample is combusted at a high temperature, and the resulting gases (e.g., SO₂, NOx) are detected and quantified.
-
Protocol 3: Regeneration of a Poisoned this compound Catalyst
The feasibility and success of regeneration depend heavily on the nature of the poison. This protocol provides a general guideline.
1. Mild Regeneration (for weakly adsorbed poisons or coking):
-
Solvent Washing: Wash the recovered catalyst multiple times with a clean, high-purity solvent to remove adsorbed species.
-
Thermal Treatment: Heat the catalyst under a flow of inert gas to desorb volatile impurities. For coking, a controlled oxidation (e.g., with a low concentration of oxygen in an inert gas) can be used to burn off carbon deposits, followed by a reduction step.[5]
2. Aggressive Regeneration (for strongly chemisorbed poisons):
-
Acid/Base Washing: A dilute acid or base wash can be used to remove certain types of poisons.[10] Caution: This may damage the catalyst support.
-
Oxidative/Reductive Cycling: A sequence of treatments in an oxidizing atmosphere (e.g., air or oxygen) at elevated temperatures, followed by a reduction in hydrogen, can help to remove some poisons and redisperse the platinum particles.[10]
Post-Regeneration Analysis: It is crucial to characterize the catalyst after regeneration (e.g., using the activity test protocol) to determine the extent to which its performance has been restored.
Logical Relationships and Workflows
The following diagram illustrates the relationship between substrate quality, catalyst performance, and potential outcomes.
Caption: Relationship between substrate purity and reaction outcome.
References
- 1. anysiliconerubber.com [anysiliconerubber.com]
- 2. anysiliconerubber.com [anysiliconerubber.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. dbc.wroc.pl [dbc.wroc.pl]
- 8. Catalyst_poisoning [chemeurope.com]
- 9. siliconetop.com [siliconetop.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling of Pyrophoric Platinum Black
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of pyrophoric platinum black, particularly after its reduction. Adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is pyrophoric platinum black and why is it hazardous?
A1: Platinum black is a finely divided powder of platinum with excellent catalytic properties.[1][2] When freshly reduced, it has a very high surface area-to-volume ratio, which can make it pyrophoric, meaning it can spontaneously ignite upon contact with air.[3][4][5] This poses a significant fire and explosion risk in a laboratory setting.[6]
Q2: What immediate steps should be taken after the reduction of platinum black?
A2: Immediately after reduction, the platinum black catalyst must be kept under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent contact with air.[3][6][7] Do not expose the dry powder to the atmosphere. The material should be allowed to cool to room temperature under this inert blanket.
Q3: How should I store pyrophoric platinum black if I cannot quench it immediately?
A3: If immediate quenching is not possible, store the pyrophoric platinum black under an inert atmosphere in a clearly labeled, sealed container.[3][8] Alternatively, it can be stored under a non-reactive, anhydrous solvent such as toluene (B28343) or hexane.[9][10] Ensure the container is appropriately labeled with the chemical name and hazard warnings.[3][8]
Q4: What personal protective equipment (PPE) is required when handling pyrophoric platinum black?
A4: Appropriate PPE is mandatory. This includes:
-
Chemical-resistant gloves (nitrile gloves worn under neoprene gloves are a good practice).[3]
-
Clothing made of natural fibers like cotton or wool should be worn, as synthetic fibers can melt and adhere to the skin in case of a fire.[6][11]
Troubleshooting Guide
Q1: I observed sparks or a small fire when filtering the platinum black. What should I do?
A1: This indicates exposure to air. If a small, manageable fire occurs, it can be smothered with a Class D fire extinguisher, dry sand, or powdered lime.[11] Do not use a carbon dioxide or water-based extinguisher , as this can exacerbate the situation with certain pyrophoric materials. Immediately ensure the area is under an inert atmosphere to prevent further ignition. Review your experimental setup to identify and rectify the source of the air leak.
Q2: The quenching process is generating a lot of heat and gas. Is this normal?
A2: A controlled exothermic reaction with gas evolution is expected during quenching.[6] However, if the reaction is too vigorous, it indicates that the quenching agent is being added too quickly. Immediately stop the addition and ensure the reaction vessel is adequately cooled with an ice bath.[9][12] Resume addition of the quenching agent at a much slower rate once the reaction has subsided.
Q3: After quenching, I'm not sure if the platinum black is fully deactivated. How can I be certain?
A3: To ensure complete deactivation, after the initial quenching with a less reactive alcohol like isopropanol (B130326), a more reactive quenching agent such as methanol (B129727) can be slowly added, followed by the dropwise addition of water.[9] If no further reaction (e.g., gas evolution, heat generation) is observed upon the addition of water, the catalyst is likely fully quenched. For added certainty, the mixture can be stirred for an extended period (e.g., several hours) after the final quenching agent has been added.[10]
Experimental Protocol: Quenching of Pyrophoric Platinum Black
This protocol outlines a safe method for quenching pyrophoric platinum black after a reduction reaction.
Materials:
-
Freshly reduced pyrophoric platinum black under an inert atmosphere.
-
Anhydrous, non-reactive solvent (e.g., toluene, hexane).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Reaction flask equipped with a stirrer, an addition funnel, and an inert gas inlet/outlet.
-
Ice bath.
Procedure:
-
Preparation: Ensure the entire apparatus is under a positive pressure of an inert gas (argon or nitrogen). The reaction flask containing the platinum black should be cooled in an ice bath.
-
Dilution: If the platinum black is not already in a solvent, add an anhydrous, non-reactive solvent to create a slurry. This helps to dissipate heat during quenching.
-
Initial Quenching: Slowly add isopropanol to the slurry dropwise from the addition funnel with vigorous stirring.[9] Control the rate of addition to maintain a manageable reaction temperature and rate of gas evolution.
-
Secondary Quenching: Once the addition of isopropanol is complete and the initial vigorous reaction has ceased, slowly add methanol in a similar dropwise manner.[9]
-
Final Deactivation: After the reaction with methanol subsides, add deionized water dropwise to ensure complete deactivation of any remaining pyrophoric material.[9][12]
-
Verification: After the water addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure complete quenching.[10]
-
Disposal: The quenched platinum black can now be safely handled. Dispose of the material as hazardous waste in accordance with your institution's guidelines.[7]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Slurry Concentration | <20% wt of pyrophoric material in an inert solvent.[12] | To effectively dissipate heat and control the reaction rate. |
| Quenching Agent Addition | Slow, dropwise addition. | To control the exothermic reaction and prevent a runaway reaction. |
| Cooling | Maintain the reaction vessel in an ice bath.[9][12] | To manage the heat generated during the exothermic quenching process. |
| Stirring | Vigorous and constant stirring. | To ensure efficient mixing and heat distribution. |
Workflow for Handling Pyrophoric Platinum Black
Caption: Decision workflow for the safe handling of pyrophoric platinum black.
References
- 1. Platinum black - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. cmu.edu [cmu.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. pnnl.gov [pnnl.gov]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Optimizing Catalyst Loading for Efficient Hydrogenation
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize catalyst loading for efficient hydrogenation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during hydrogenation reactions.
| Problem | Possible Cause | Recommended Solutions |
| Low or No Conversion | 1. Insufficient Catalyst Loading: Not enough active sites for the amount of substrate. 2. Poor Catalyst Activity: The catalyst may be old, poisoned, or of low quality. 3. Inadequate Hydrogen Pressure: Insufficient hydrogen partial pressure to drive the reaction. 4. Low Reaction Temperature: The temperature is below the activation energy threshold. 5. Poor Mixing: Inefficient stirring leads to poor contact between the substrate, catalyst, and hydrogen. | 1. Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%). 2. Use Fresh/High-Quality Catalyst: Ensure the catalyst is from a reputable supplier and has been stored correctly. Consider pretreating the substrate to remove impurities if poisoning is suspected. 3. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 5 atm), ensuring the reaction vessel is properly sealed. 4. Increase Reaction Temperature: Cautiously raise the reaction temperature in 10°C increments, being mindful of potential side reactions. 5. Improve Agitation: Increase the stirring speed for better suspension of the catalyst and gas dispersion. |
| Incomplete or Stalled Reaction | 1. Catalyst Deactivation: The catalyst may have been deactivated during the reaction by impurities or coking. 2. Hydrogen Depletion: The hydrogen supply may have been consumed. | 1. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. 2. Replenish Hydrogen: Check and replenish the hydrogen supply. |
| Poor Selectivity (Formation of Byproducts) | 1. Excessive Catalyst Loading: Too many active sites can lead to over-hydrogenation or side reactions. 2. High Reaction Temperature: Higher temperatures can promote undesired reaction pathways. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to byproduct formation. | 1. Reduce Catalyst Loading: Decrease the amount of catalyst used. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature to minimize side reactions. 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Reproducibility | 1. Inconsistent Catalyst Loading: Variations in the amount of catalyst added between experiments. 2. Variable Catalyst Quality: Using different batches of catalyst with varying activity. 3. Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or stirring speed. | 1. Precise Catalyst Measurement: Ensure accurate and consistent weighing of the catalyst for each experiment. 2. Consistent Catalyst Batch: Use the same batch of catalyst for a series of related experiments. 3. Maintain Consistent Conditions: Carefully control and monitor all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a hydrogenation reaction?
A1: A good starting point for catalyst loading with 5% or 10% Palladium on carbon (Pd/C) is typically in the range of 1-2 mol% of palladium relative to the substrate. This can then be optimized based on the observed reaction rate and selectivity.
Q2: How does catalyst loading affect the reaction rate?
A2: Generally, increasing the catalyst loading leads to a faster reaction rate due to the increased number of available active sites. However, this is true only up to a certain point, after which mass transfer limitations may become the rate-limiting step.
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes, excessive catalyst loading can lead to several issues, including increased side reactions, over-hydrogenation, and difficulties in filtering the catalyst post-reaction. It also increases the overall cost of the process.
Q4: What are the signs of catalyst poisoning?
A4: A stalled or significantly slowed reaction is a primary indicator of catalyst poisoning. Common poisons for palladium catalysts include sulfur and nitrogen compounds. It is crucial to ensure the purity of the substrate, solvent, and hydrogen gas.
Q5: How can I monitor the progress of my hydrogenation reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or by measuring hydrogen uptake.
Data Presentation
Case Study: Hydrogenation of Nitrobenzene (B124822) to Aniline
The following table summarizes the effect of Pd/C catalyst loading on the conversion of nitrobenzene to aniline.
| Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) | Selectivity to Aniline (%) |
| 5 | 4 | 65 | >99 |
| 10 | 3 | 80 | >99 |
| 15 | 2.5 | 93 | >99 |
| 20 | 2.5 | >95 | >99 |
Note: Data synthesized from literature for illustrative purposes.
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Loading in the Hydrogenation of an Alkene (e.g., Cyclohexene)
This protocol outlines a systematic approach to determine the optimal catalyst loading for the hydrogenation of cyclohexene (B86901) to cyclohexane (B81311) using 10% Pd/C.
Materials:
-
Cyclohexene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Septum and needles
-
System for monitoring hydrogen uptake (optional)
-
Analytical equipment (GC or NMR)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a specific amount of 10% Pd/C catalyst (e.g., for a 1 mol% loading).
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
-
Addition of Reactants:
-
Add ethanol as the solvent.
-
Add the cyclohexene substrate to the flask.
-
-
Hydrogenation:
-
Evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is sufficient.
-
Begin vigorous stirring to ensure the catalyst is well-suspended.
-
-
Reaction Monitoring:
-
Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by withdrawing small aliquots via a syringe for analysis by GC or NMR.
-
Alternatively, monitor the reaction by observing the deflation of the hydrogen balloon.
-
-
Work-up:
-
Once the reaction is complete (as determined by the disappearance of the starting material), carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of the solvent.
-
The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
-
-
Optimization:
-
Repeat the experiment with varying catalyst loadings (e.g., 0.5 mol%, 2 mol%, 5 mol%) while keeping all other parameters (substrate concentration, temperature, pressure, stirring speed) constant.
-
Analyze the results to determine the catalyst loading that provides the best balance of reaction time, yield, and selectivity.
-
Visualizations
Troubleshooting Workflow for Hydrogenation Reactions
Caption: Troubleshooting workflow for common hydrogenation issues.
Experimental Workflow for Catalyst Loading Optimization
Caption: Experimental workflow for optimizing catalyst loading.
Technical Support Center: Addressing Mass Transfer Limitations in PtO₂ Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with platinum dioxide (PtO₂) catalyzed reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and overcome mass transfer limitations in your experiments, ensuring optimal reaction performance.
Troubleshooting Guide
This section addresses common issues encountered during PtO₂ catalyzed reactions that may be indicative of mass transfer limitations.
Issue 1: My reaction is slow or incomplete despite using a sufficient amount of PtO₂ catalyst.
Possible Cause: The reaction may be limited by the rate at which reactants are transported to the catalyst surface or products are removed, rather than the intrinsic reaction rate.
Troubleshooting Steps:
-
Increase Agitation: Inadequate stirring can lead to poor mixing and limit the contact between the substrate, hydrogen, and the catalyst.[1] Gradually increase the stirring speed and monitor the reaction rate. If the rate increases with agitation, it is a strong indication of external mass transfer limitations.
-
Optimize Catalyst Loading: While a certain amount of catalyst is necessary, an excessively high concentration can sometimes lead to agglomeration, reducing the effective surface area. Conversely, too little catalyst will naturally result in a slower reaction. Experiment with varying the catalyst loading to find the optimal concentration for your specific reaction.[2][3]
-
Evaluate Solvent Effects: The choice of solvent can significantly impact the solubility of hydrogen and the substrate, as well as the viscosity of the reaction mixture.[1][4][5] A viscous solvent can hinder the diffusion of reactants to the catalyst surface.[4] Consider using a solvent with lower viscosity or one that offers better solubility for your reactants.
-
Check for Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst, leading to reduced activity.[1][6] Ensure high-purity reagents are used and that the system is free from contaminants like sulfur or nitrogen compounds.
Issue 2: How can I definitively determine if my reaction is limited by mass transfer?
Possible Cause: Distinguishing between kinetic and mass transfer control is crucial for optimizing a reaction.
Diagnostic Experiments:
-
Varying Agitation Rate: As mentioned previously, if the reaction rate is dependent on the stirring speed, external mass transfer limitations are likely present.[7] The reaction is considered to be under kinetic control when further increases in agitation do not lead to a change in the reaction rate.
-
Catalyst Particle Size Study: Perform the reaction using catalyst particles of different sizes.[8] If the reaction rate increases as the particle size decreases, it suggests the presence of internal mass transfer limitations.[8] This is because smaller particles have a larger surface area-to-volume ratio, reducing the diffusion path length for reactants to reach the active sites within the catalyst pores.
-
Weisz-Prater Criterion: This calculation can provide a theoretical assessment of internal mass transfer limitations.[9] It compares the observed reaction rate to the rate of diffusion within the catalyst pores. A value much less than 1 suggests that internal diffusion is not limiting.
Issue 3: What are the key experimental parameters I can adjust to overcome mass transfer limitations?
Possible Cause: Once mass transfer limitations are identified, several parameters can be modified to improve the reaction rate.
Optimization Strategies:
-
Increase Hydrogen Pressure: For hydrogenations, increasing the hydrogen pressure can enhance the concentration of dissolved hydrogen in the solvent, thereby increasing the rate of its transfer to the catalyst surface.[1]
-
Elevate Reaction Temperature: Higher temperatures generally increase reaction rates and the diffusivity of reactants.[1][10] However, be mindful of potential side reactions or catalyst degradation at elevated temperatures.[1]
-
Solvent Selection: Opt for solvents with low viscosity and high solubility for both the substrate and hydrogen.[1][4]
-
Catalyst Loading and Dispersion: Use an optimal catalyst loading and ensure it is well-dispersed in the reaction medium to maximize the available catalytic surface area.
Frequently Asked Questions (FAQs)
What is mass transfer limitation in the context of PtO₂ catalysis?
In a heterogeneous catalytic system like those using PtO₂, the overall reaction involves a sequence of steps:
-
Transport of reactants from the bulk solution to the catalyst surface (external mass transfer).
-
Diffusion of reactants into the porous structure of the catalyst (internal mass transfer).
-
Adsorption of reactants onto the active sites.
-
Chemical reaction on the surface.
-
Desorption of products from the active sites.
-
Diffusion of products out of the catalyst pores.
-
Transport of products from the catalyst surface back into the bulk solution.
Mass transfer limitation occurs when the rate of any of the transport steps (1, 2, 6, or 7) is slower than the intrinsic rate of the chemical reaction (steps 3, 4, and 5).
What are the different types of mass transfer limitations?
There are two primary types of mass transfer limitations:
-
External Mass Transfer Limitation: This refers to the resistance to mass transfer in the boundary layer or film surrounding the exterior of the catalyst particle.[8] It is influenced by factors such as agitation speed and the physical properties of the fluid.
-
Internal Mass Transfer Limitation: This occurs within the porous structure of the catalyst particle.[8] The rate is limited by the diffusion of reactants and products through the intricate network of pores to and from the active sites.
How does solvent viscosity affect mass transfer?
Solvent viscosity plays a crucial role in the rate of mass transfer.[4] A higher viscosity leads to a thicker boundary layer around the catalyst particles, which slows down the diffusion of reactants to the surface, potentially causing external mass transfer limitations.[4]
Can catalyst loading impact mass transfer?
Yes, catalyst loading can influence mass transfer. At very high loadings, the catalyst particles may agglomerate, reducing the total exposed surface area and potentially creating regions of poor mixing, which can exacerbate mass transfer limitations. Conversely, at very low loadings, the reaction may be limited simply by the number of available active sites, not by mass transfer.[2]
Data on the Effect of Experimental Parameters on Reaction Rate
| Parameter | Effect on Reaction Rate | Potential for Mass Transfer Limitation | Reference |
| Stirring Speed | Increasing speed generally increases the rate up to a certain point. | High | [1][10] |
| Catalyst Loading | Rate increases with loading up to an optimal point. | Moderate | [2][3] |
| Hydrogen Pressure | Higher pressure typically increases the rate of hydrogenation. | High | [1] |
| Temperature | Higher temperature generally increases the rate. | Moderate | [1][10] |
| Solvent Viscosity | Lower viscosity generally leads to a higher rate. | High | [4] |
| Substrate Concentration | Rate can be dependent or independent of concentration. | Low to Moderate | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of Agitation Speed on Reaction Rate
-
Set up the reaction vessel with a magnetic stir bar or overhead stirrer.
-
Charge the reactor with the solvent, substrate, and PtO₂ catalyst.
-
Seal the vessel and purge with an inert gas, followed by hydrogen.
-
Set the initial stirring speed to a low value (e.g., 200 rpm).
-
Start the reaction and monitor the rate of hydrogen uptake or the disappearance of the starting material by a suitable analytical technique (e.g., GC, HPLC, TLC).
-
Once a steady rate is observed, incrementally increase the stirring speed (e.g., by 100-200 rpm).
-
At each new speed, allow the reaction to stabilize and measure the new rate.
-
Continue increasing the stirring speed until no further increase in the reaction rate is observed. This indicates that the reaction is no longer limited by external mass transfer.
Protocol 2: Evaluating the Impact of Catalyst Particle Size
-
Obtain PtO₂ catalyst samples with different average particle sizes (this may require sieving or sourcing different batches).
-
Set up parallel reactions or run sequential experiments under identical conditions (temperature, pressure, solvent, substrate concentration, and agitation speed determined to be in the kinetic regime from Protocol 1).
-
Use the same mass of catalyst for each experiment.
-
Monitor the reaction rate for each catalyst particle size.
-
If the reaction rate is significantly faster with smaller catalyst particles, this suggests that internal mass transfer is a limiting factor.
Visualizations
Caption: Steps in a heterogeneous catalytic reaction.
Caption: Troubleshooting workflow for mass transfer limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(2) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 7. aidic.it [aidic.it]
- 8. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
Technical Support Center: Regeneration of Sulfur-Poisoned Platinum Oxide Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfur-poisoned platinum oxide catalysts, such as Adams' catalyst (PtO₂).
Frequently Asked Questions (FAQs)
Q1: What is sulfur poisoning of a this compound catalyst?
Sulfur poisoning is a form of catalyst deactivation where sulfur-containing compounds strongly adsorb to the active sites on the platinum catalyst surface.[1][2] This process blocks reactants from reaching the catalytic sites, leading to a significant drop in catalytic activity and selectivity.[1][3] In the presence of oxygen, sulfur dioxide (SO₂) can be oxidized to sulfur trioxide (SO₃), which can then react with the this compound or the catalyst support (e.g., alumina) to form highly stable metal sulfates, further inhibiting the catalyst's function.[4][5][6]
Q2: How can I identify if my this compound catalyst is poisoned by sulfur?
The primary indicator of sulfur poisoning is a noticeable decrease in the catalyst's performance, such as a lower reaction rate or reduced product yield, when all other reaction parameters are optimal. To confirm sulfur poisoning, surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) can be employed to detect the presence of sulfur species on the catalyst surface.[1][7]
Q3: What are the common sources of sulfur contamination in a laboratory setting?
Sulfur contaminants can be introduced from various sources, including:
-
Reagents and Solvents: Impurities in the starting materials or solvents.
-
Feedstock: The raw materials being processed may contain sulfur compounds.
-
Apparatus: Though less common, some components in the experimental setup could potentially introduce sulfur.
Q4: Is sulfur poisoning of this compound catalysts reversible?
The reversibility of sulfur poisoning depends on the nature of the sulfur species and the regeneration method used.[7][8]
-
Reversible Poisoning: Weakly adsorbed sulfur species can often be removed under relatively mild regeneration conditions.
-
Irreversible Poisoning: The formation of stable bulk platinum sulfides or sulfates on the support material can be difficult to reverse completely, sometimes leading to permanent deactivation.[8]
Q5: What are the primary methods for regenerating a sulfur-poisoned this compound catalyst?
The main strategies for regenerating sulfur-poisoned platinum catalysts include:
-
Thermal Treatment: This involves heating the catalyst in a controlled atmosphere (oxidative, inert, or reductive) to decompose and remove sulfur compounds.[2][4]
-
Chemical Washing: This method uses specific solvents or chemical solutions to dissolve and wash away the sulfur-containing poisons.[2]
-
Reductive Treatments: A common approach involves treating the catalyst with a reducing agent, such as hydrogen or ammonia, at elevated temperatures.[9][10]
-
Electrochemical Regeneration: In this technique, an electrical potential is applied to the catalyst to induce the desorption or oxidation of sulfur species.[1][7]
Troubleshooting Guides
Issue 1: Catalyst activity is not fully restored after regeneration.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Sulfur | The regeneration conditions (temperature, time, gas flow) may be insufficient to remove all sulfur species, especially stable sulfates.[11] Increase the regeneration temperature or duration, but be mindful of potential catalyst sintering at excessively high temperatures.[3] |
| Catalyst Sintering | High regeneration temperatures can cause the small platinum particles to agglomerate, reducing the active surface area.[3] Characterize the catalyst's particle size and dispersion before and after regeneration using techniques like TEM or CO chemisorption. |
| Structural Changes to the Support | The catalyst support material (e.g., alumina) can be altered by aggressive regeneration conditions, leading to a loss of surface area. |
| Formation of Refractory Sulfur Species | Under certain reductive regeneration conditions, highly stable species like palladium sulfide (B99878) (Pd₄S in the case of palladium catalysts) can form, which are difficult to remove.[12] |
Issue 2: Catalyst activity is worse after thermal regeneration.
| Possible Cause | Troubleshooting Step |
| Runaway Exothermic Reaction | During oxidative regeneration, the burning of co-adsorbed carbonaceous deposits can lead to a rapid temperature increase, causing severe sintering of the platinum particles.[13] |
| Inadequate Atmosphere Control | The composition of the gas stream during regeneration is critical. Ensure precise control over the concentration of oxygen or reducing agents. |
Quantitative Data on Catalyst Regeneration
The effectiveness of different regeneration methods can vary significantly. The table below summarizes data on catalyst activity recovery from various studies.
| Catalyst | Poisoning Conditions | Regeneration Method | Temperature (°C) | Activity Recovery | Reference |
| Pt/SiO₂-Al₂O₃ | SO₂-containing atmosphere for 2h | Thermal in air for 10 min | 650 | Similar to pristine | [4] |
| Pd/Al₂O₃ | 100 ppm SO₂ | Reductive atmosphere | 400 | Almost fully recovered | [8] |
| Pt/Al₂O₃ | SOx exposure | NH₃ treatment | 200-350 | Significant restoration | [9] |
| Pd/Al₂O₃ | SO₂ exposure | H₂ treatment for 0.5h | 400 | Partially regenerated | [10] |
| Pt (polycrystalline) | Immersion in Na₂S solution | Potential cycling in H₂SO₄ | Room Temp | Fully recovered | [1] |
Experimental Protocols
Protocol 1: Thermal Regeneration in an Oxidizing Atmosphere
This method is suitable for removing sulfur species that can be oxidized and volatilized.
-
Preparation: Place the poisoned catalyst in a quartz tube furnace.
-
Purging: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed moisture and gases.
-
Heating Ramp: While maintaining the inert gas flow, ramp the temperature to the desired regeneration temperature (e.g., 650°C) at a controlled rate (e.g., 5-10°C/min).[4]
-
Oxidative Treatment: Once the target temperature is reached, switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O₂ in N₂) at the same flow rate. Hold at this temperature for a specified duration (e.g., 10 minutes to 2 hours).[4]
-
Cooling: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
-
Post-treatment (if necessary): The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the desired active phase.
Protocol 2: Reductive Regeneration with Hydrogen
This protocol is effective for the reduction of sulfates and other oxidized sulfur species.
-
Preparation and Purging: Follow steps 1 and 2 from Protocol 1.
-
Heating Ramp: Heat the catalyst under an inert gas flow to the target temperature (e.g., 400°C).[10]
-
Reductive Treatment: Switch the gas flow to a reducing atmosphere, such as a mixture of 5% H₂ in N₂, at a flow rate of 50-100 mL/min. Maintain this condition for 1-2 hours.[10]
-
Cooling: Cool the catalyst to room temperature under the inert gas flow.
Protocol 3: Electrochemical Regeneration
This method is performed in an electrochemical cell and is particularly useful for catalyst-coated electrodes.
-
Cell Assembly: Place the sulfur-poisoned platinum catalyst electrode in an electrochemical cell with a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode in an appropriate electrolyte (e.g., 0.5 M H₂SO₄).
-
Initial Characterization: Perform cyclic voltammetry (CV) in the electrolyte to obtain a baseline measurement of the poisoned catalyst's activity.
-
Reductive Stripping: Apply a sufficiently negative potential (e.g., -1.2 V vs. Ag/AgCl) for a set duration to reductively desorb the sulfur species.[7]
-
Post-Regeneration Analysis: Repeat the CV measurement to assess the recovery of the electrochemically active surface area.[7]
-
Rinsing and Drying: After regeneration, thoroughly rinse the electrode with deionized water and dry it before its next use.
Visualizations
Caption: Mechanism of sulfur poisoning on a this compound catalyst.
Caption: Experimental workflow for thermal regeneration.
Caption: Troubleshooting logic for catalyst regeneration.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 3. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 4. Sulfur poisoning and thermal regeneration of silica-alumina supported platinum catalyst for soot oxidation | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi-res.com [mdpi-res.com]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. Catalyst Regeneration and Continuous Reforming Issues [studfile.net]
Validation & Comparative
A Comparative Guide to Platinum Oxide and Palladium on Carbon for Catalytic Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired outcomes in chemical synthesis. This guide provides an objective comparison of two of the most widely used heterogeneous hydrogenation catalysts: platinum oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C).
This comparison delves into the performance of each catalyst across a range of hydrogenation reactions, supported by experimental data. Detailed methodologies for key experiments are provided to enable replication and further investigation.
At a Glance: Key Differences and Applications
| Feature | This compound (PtO₂) | Palladium on Carbon (Pd/C) |
| Form | Platinum(IV) oxide hydrate (B1144303) (PtO₂•H₂O), a fine, dark brown powder. It is a catalyst precursor that is reduced in situ to form highly active platinum black.[1][2] | Palladium metal dispersed on a high-surface-area activated carbon support, typically as a black powder with 5% or 10% palladium loading.[3][4] |
| Activity | Generally highly active for a wide range of functional groups. | Very active, particularly for the reduction of alkenes and alkynes, and for hydrogenolysis reactions.[4] |
| Selectivity | Often preferred for the hydrogenation of alkenes in the presence of aromatic halides to minimize dehalogenation.[5] It is also favored for the reduction of nitro compounds to amines to reduce the likelihood of hydrogenolysis.[1] Isomerization of alkenes is less likely than with palladium catalysts.[6] | Highly effective for the hydrogenolysis of benzyl (B1604629) ethers (debenzylation).[4] Its selectivity can be modulated with catalyst poisons to prevent the reduction of other sensitive functional groups.[3] |
| Safety | The dry, hydrogen-charged catalyst is highly pyrophoric and can ignite instantly in air.[7] | Also pyrophoric when dry and charged with hydrogen, especially in the presence of flammable solvents.[7] |
Performance Comparison in Hydrogenation Reactions
The choice between this compound and palladium on carbon often depends on the specific functional group being reduced and the presence of other sensitive moieties within the molecule. The following tables summarize the performance of each catalyst in the hydrogenation of various functional groups, based on available experimental data.
Hydrogenation of Alkenes
| Substrate | Catalyst | Catalyst Loading | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | 5% Pd/C | 5 mol% | 1 | 25 | 2 | >99 | [6] |
| 1-Octene | PtO₂ | 1 mol% | 1 | 25 | 1 | >99 | [8] |
| Cyclohexene | 10% Pd/C | 2 mol% | 1 | 25 | 1 | >99 | [6] |
| Cyclohexene | PtO₂ | 1 mol% | 1 | 25 | 1 | >99 | [8] |
Hydrogenation of Nitro Compounds
| Substrate | Catalyst | Catalyst Loading | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | 10% Pd/C | 1 mol% | 1 | 25 | 3 | >99 | [3] |
| Nitrobenzene | PtO₂ | 0.5 mol% | 3 | 25 | 2 | >99 | [4] |
| 4-Nitroacetophenone | 5% Pd/C | 5 mol% | 2 | 25 | 10 | 95 (to 4-aminoacetophenone) | [9] |
| 4-Nitroacetophenone | PtO₂ | 2 mol% | 3 | 25 | 4 | 96 (to 4-aminoacetophenone) | [4] |
Hydrogenolysis of Benzyl Ethers (Debenzylation)
| Substrate | Catalyst | Catalyst Loading | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl phenyl ether | 10% Pd/C | 5 mol% | 1 | 25 | 6 | >99 | [10] |
| Benzyl phenyl ether | PtO₂ | 5 mol% | 1 | 25 | 24 | ~90 | [10] |
Experimental Protocols
Detailed methodologies for representative hydrogenation reactions are provided below.
General Procedure for Hydrogenation using Palladium on Carbon
A solution of the substrate (1 mmol) in a suitable solvent (10 mL, e.g., ethanol, ethyl acetate) is placed in a flask equipped with a magnetic stir bar. The flask is purged with an inert gas (argon or nitrogen). To this solution, 10% Pd/C (1-10 mol%) is added. The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a pressurized system). The reaction mixture is stirred vigorously at the desired temperature and pressure until the reaction is complete (monitored by TLC or GC/MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the product.
Caution: Palladium on carbon that has been used for hydrogenation is pyrophoric and must be handled with care. The filter cake should not be allowed to dry and should be quenched with water immediately after filtration.
General Procedure for Hydrogenation using this compound (Adams' Catalyst)
In a hydrogenation flask, the substrate (1 mmol) is dissolved in a suitable solvent (10 mL, e.g., ethanol, acetic acid).[8] this compound (1-5 mol%) is then added to the solution.[8] The flask is connected to a hydrogenation apparatus, evacuated, and then filled with hydrogen to the desired pressure.[8] The mixture is agitated (stirred or shaken) at the desired temperature. An initial induction period may be observed as the PtO₂ is reduced to platinum black. The reaction progress is monitored by hydrogen uptake or by analytical techniques such as TLC or GC/MS. After the reaction is complete, the catalyst is removed by filtration through celite, and the solvent is removed in vacuo to afford the product.[8]
Caution: The platinum black formed during the reaction is highly pyrophoric. The filter cake must be kept wet and should be carefully quenched with water.[7]
Mechanistic Insights and Logical Workflow
The generally accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism. The key steps are outlined below.
Caption: Horiuti-Polanyi mechanism for alkene hydrogenation.
The choice of catalyst can influence the relative rates of these steps and the potential for side reactions, leading to the observed differences in selectivity. For instance, the stronger adsorption of some functional groups on platinum can prevent their displacement by other groups, leading to higher selectivity. Conversely, the propensity of palladium to facilitate hydrogenolysis makes it ideal for debenzylation reactions.
The following diagram illustrates a typical experimental workflow for a catalytic hydrogenation reaction.
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion
Both this compound and palladium on carbon are highly effective and versatile catalysts for hydrogenation. The optimal choice depends on the specific transformation required. Pd/C is often the catalyst of choice for general alkene hydrogenations and, notably, for debenzylation reactions. PtO₂, on the other hand, offers advantages in terms of selectivity, particularly in cases where hydrogenolysis or isomerization are undesirable side reactions. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in catalyst selection for hydrogenation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen [organic-chemistry.org]
- 3. future4200.com [future4200.com]
- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 9. mdpi.com [mdpi.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Guide to the Catalytic Activity of Adams' Catalyst and Raney Nickel
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalytic hydrogenation, Adams' catalyst (platinum dioxide, PtO₂) and Raney Nickel (a nickel-aluminum alloy) stand out as two of the most versatile and widely employed catalysts. Both are instrumental in the reduction of a variety of functional groups, a critical process in academic research and the industrial synthesis of fine chemicals and pharmaceuticals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Adams' Catalyst (PtO₂) | Raney Nickel |
| Composition | Platinum dioxide (activated in situ to platinum black) | Nickel-aluminum alloy (activated by leaching Al) |
| Typical Substrates | Alkenes, alkynes, aromatic rings, ketones, nitro groups.[1] | Alkenes, alkynes, aromatic rings, ketones, aldehydes, nitriles, nitro groups, desulfurization.[2][3] |
| Reactivity | Generally high activity, often effective under milder conditions (lower pressure and temperature) than Raney Nickel for certain reductions.[3] | Very high activity for a broad range of functional groups; can be less selective. |
| Selectivity | Can offer good selectivity, for instance, in the reduction of an olefin without reducing an aromatic nitro group. | Can be non-specific due to its high reactivity, but selectivity can be tuned by modifying the catalyst or reaction conditions.[2] |
| Functional Group Tolerance | Generally good, but can be sensitive to catalyst poisons. | Robust and less susceptible to poisoning by sulfur compounds, making it ideal for desulfurization reactions. |
| Handling & Safety | The dry, reduced form (platinum black) is pyrophoric.[1] | The activated form is highly pyrophoric, especially when dry, and is typically stored and handled as a slurry in water or another solvent. |
| Cost | Higher, due to the use of platinum. | More cost-effective as it is based on nickel.[2] |
Performance Comparison: Hydrogenation of Common Functional Groups
The following tables summarize experimental data for the hydrogenation of various functional groups using Adams' catalyst and Raney Nickel. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Hydrogenation of Aromatic Nitro Compounds
| Substrate | Catalyst | Reaction Conditions | Reaction Time | Yield | Reference |
| Nitrobenzene | Raney Nickel | Formic acid, Methanol, Room Temp. | 10-30 min | 80-90% | [4] |
| Nitroarenes | Platinum(IV) oxide | H₂ (gas) | Not specified | High | [1] |
| Dinitrotoluene | Raney Nickel | H₂ (gas) | Not specified | High | [2] |
Table 2: Hydrogenation of Ketones
| Substrate | Catalyst | Reaction Conditions | Selectivity/Yield | Reference |
| Acetophenone | Raney Nickel | H₂O | Low selectivity (~82%) | [5] |
| Isobutylacetophenone | Raney Nickel or Pd/C | H₂ (gas) | High yield of 1-(4-isobutylphenyl)ethanol | |
| Acetone | Raney Nickel/C | 120 °C | 99.9% conversion, 0.02 wt% MIBC byproduct | [6] |
Table 3: Hydrogenation of Aromatic Rings
| Substrate | Catalyst | Reaction Conditions | Observations | Reference |
| Benzene | Raney Nickel | H₂ (gas) | Industrial standard for cyclohexane (B81311) production | [2][3] |
| Polystyrene | Raney Nickel, Rh/C, etc. | H₂ (gas) | Can lead to polymer chain breaking | [7] |
| Benzene | Raney Nickel | 130 °C, 60 bar H₂ | High conversion | [8] |
Experimental Protocols
Preparation and Activation of Catalysts
Adams' Catalyst (Platinum Dioxide): Adams' catalyst is typically used as the commercially available platinum(IV) oxide hydrate. It is activated in situ at the start of the hydrogenation reaction by reduction with hydrogen gas to form finely divided platinum black, which is the active catalyst.
Raney Nickel: Raney Nickel is prepared from a nickel-aluminum alloy. The activation process involves leaching the aluminum from the alloy using a concentrated solution of sodium hydroxide. This creates a porous, high-surface-area nickel catalyst. Due to its pyrophoric nature, activated Raney Nickel is stored and handled as a slurry in water or a suitable solvent.
General Procedure for Catalytic Hydrogenation
Safety Note: Both activated Adams' catalyst and Raney Nickel are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.
-
Catalyst Handling: The appropriate amount of catalyst (as a slurry for Raney Nickel or powder for PtO₂) is carefully transferred to the reaction vessel under a stream of inert gas.
-
Solvent and Substrate Addition: The solvent and the substrate to be hydrogenated are added to the reaction vessel. Common solvents include ethanol, methanol, ethyl acetate, and acetic acid.
-
System Purge: The reaction system is sealed and purged several times with an inert gas, followed by purging with hydrogen gas to remove all oxygen.
-
Hydrogenation: The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is then pressurized with hydrogen to the desired level and heated if necessary. The progress of the reaction is monitored by hydrogen uptake or by analytical techniques such as TLC, GC, or NMR.
-
Work-up: Upon completion, the reaction is cooled, and the hydrogen pressure is carefully released. The system is purged with an inert gas. The catalyst is removed by filtration through a pad of celite. Caution: The filter cake must be kept wet with solvent to prevent the catalyst from igniting in the air. The filtrate is then concentrated to yield the product.
Visualizing the Process
Experimental Workflow for Catalytic Hydrogenation
Caption: A typical workflow for a laboratory-scale catalytic hydrogenation reaction.
Catalyst Selection Logic
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
Validating the Catalytic Efficacy of a New Platinum Oxide Batch: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the catalytic activity of a new batch of platinum oxide. It offers a comparative analysis against common alternative catalysts, supported by experimental data and detailed protocols for key validation reactions.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in key catalytic reactions compared to common alternatives. These values represent typical ranges observed in the literature and can serve as a benchmark for a new batch of this compound.
Table 1: Oxygen Reduction Reaction (ORR) Performance
| Catalyst | Support | Electrolyte | Current Density @ 0.9 V vs. RHE (mA/cm²) | Onset Potential (V vs. RHE) | Reference(s) |
| This compound (PtO₂) (as Pt/C) | High Surface Area Carbon | 0.1 M HClO₄ | 0.1 - 0.4 | ~0.8 | [1] |
| Palladium-based Nanosheets | Carbon | 0.1 M KOH | Varies (often lower than Pt) | Varies | [2] |
| Iron-Nitrogen-Carbon (Fe-N-C) | Carbon | 0.1 M HClO₄ | Varies (approaching Pt) | Varies | [3] |
Table 2: Carbon Monoxide (CO) Oxidation Performance
| Catalyst | Support | Reaction Temperature (°C) | Turnover Frequency (TOF) (s⁻¹) | Reference(s) |
| This compound (as Pt nanoparticles) | Al₂O₃ | 50 | ~0.02 - 0.08 (particle size dependent) | [4] |
| This compound (as Pt nanoparticles) | CeO₂ | < 0 | Activity observed, TOF varies | [5] |
| Gold (Au) Nanoparticles | TiO₂ | Varies | Can be very high, support dependent |
Table 3: Nitrobenzene (B124822) Hydrogenation Performance
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Aniline (B41778) Selectivity (%) | Reference(s) |
| This compound (PtO₂, Adams' catalyst) | Ethanol (B145695) | 25 | 0.1 | 1-3 | >99 | >98 | [6] |
| Palladium on Carbon (5% Pd/C) | Methanol | 50 | 4.0 - 6.0 | 1-2 | >99 | >99 | [7] |
| Raney Nickel | Ethanol | 25 | 0.1 | 2-4 | >99 | >95 | [3] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Oxygen Reduction Reaction (ORR) Activity Measurement using Rotating Disk Electrode (RDE)
This protocol outlines the steps to assess the electrocatalytic activity of this compound for the ORR.
1. Electrode Preparation:
- Prepare a catalyst ink by ultrasonically dispersing a known amount of the this compound catalyst (e.g., on a carbon support) in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution.
- Deposit a specific volume of the ink onto a polished glassy carbon electrode to achieve a desired catalyst loading (e.g., 20-40 µgPt/cm²).[8]
- Dry the electrode under controlled conditions (e.g., under an infrared lamp) to form a uniform catalyst film.[8]
2. Electrochemical Cell Setup:
- Use a standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a platinum wire or mesh as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.[8]
- The electrolyte should be a 0.1 M solution of perchloric acid (HClO₄).[9]
3. Measurement Procedure:
- Purge the electrolyte with high-purity argon (Ar) to remove dissolved oxygen.
- Perform cyclic voltammetry (CV) in the Ar-saturated electrolyte to clean the catalyst surface and determine the electrochemical surface area (ECSA).[8]
- Saturate the electrolyte with high-purity oxygen (O₂) by bubbling the gas for at least 30 minutes.
- Record the ORR polarization curve using linear sweep voltammetry (LSV) at a slow scan rate (e.g., 10 mV/s) while rotating the electrode at a constant speed (e.g., 1600 rpm).[8] The potential should be swept from a region of no reaction (e.g., 1.05 V vs. RHE) to a region of mass-transport limitation (e.g., 0.05 V vs. RHE).[8]
- Perform background correction by subtracting the CV recorded in the Ar-saturated electrolyte from the ORR polarization curve.[9]
4. Data Analysis:
- Determine the onset potential for the ORR.
- Calculate the kinetic current density at a specific potential (e.g., 0.9 V vs. RHE) using the Koutecký-Levich equation.
CO Oxidation Activity Measurement
This protocol describes a typical experiment to evaluate the catalytic activity of this compound for CO oxidation.
1. Catalyst Preparation:
- Press a known amount of the this compound catalyst powder into a pellet and then crush and sieve it to a specific particle size range.
- Load a packed bed of the catalyst into a microreactor (e.g., a quartz tube).
2. Experimental Setup:
- Place the microreactor in a tube furnace with a temperature controller.
- Connect gas lines for CO, O₂, and an inert gas (e.g., He or N₂) to the reactor inlet, controlled by mass flow controllers.
- Connect the reactor outlet to a gas analysis system, such as a gas chromatograph (GC) or an infrared (IR) spectrometer, to measure the concentrations of CO and CO₂.
3. Measurement Procedure:
- Pre-treat the catalyst by heating it in a flow of inert gas to a specific temperature to remove any adsorbed species.
- Cool the catalyst to the desired starting reaction temperature.
- Introduce a feed gas with a specific composition (e.g., 1% CO, 10% O₂, balance He) at a known flow rate.[10]
- Monitor the outlet gas composition as a function of temperature, typically by ramping the temperature at a controlled rate (e.g., 5 °C/min).
4. Data Analysis:
- Calculate the CO conversion at different temperatures.
- Determine the light-off temperature, which is the temperature at which 50% CO conversion is achieved.
- Calculate the turnover frequency (TOF) at a specific temperature if the number of active sites is known (can be estimated by techniques like CO chemisorption).
Hydrogenation of Nitrobenzene
This protocol details the procedure for assessing the catalytic activity of this compound in the hydrogenation of nitrobenzene to aniline.
1. Catalyst and Reagent Preparation:
- Ensure the this compound (Adams' catalyst) is a fine, dark brown powder.
- Use a suitable solvent, such as ethanol or ethyl acetate.[3][6]
- The nitrobenzene substrate should be of high purity.
2. Experimental Setup:
- Use a round-bottom flask equipped with a magnetic stir bar.
- The reaction is typically carried out under a hydrogen atmosphere, which can be supplied from a hydrogen-filled balloon for atmospheric pressure reactions.[3][11] For higher pressures, a Parr hydrogenator or a similar autoclave system is required.
3. Measurement Procedure:
- Add the solvent and the nitrobenzene to the reaction flask.
- Under an inert atmosphere (e.g., argon or nitrogen), carefully add the this compound catalyst.[3]
- Seal the flask and purge the system with hydrogen several times to remove the inert gas and create a hydrogen atmosphere.[3]
- Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
- Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Work-up and Analysis:
- Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.
- Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric after the reaction and should be kept wet during filtration.[3]
- Analyze the filtrate to determine the conversion of nitrobenzene and the selectivity to aniline using GC or High-Performance Liquid Chromatography (HPLC) with a calibrated internal standard.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key reaction pathway.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. tytlabs.co.jp [tytlabs.co.jp]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. researchgate.net [researchgate.net]
- 8. How to appropriately assess the oxygen reduction reaction activity of platinum group metal catalysts with rotating disk electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hydrogen.energy.gov [hydrogen.energy.gov]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Analysis of Fresh vs. Spent Platinum Oxide (Adams' Catalyst)
For Researchers, Scientists, and Drug Development Professionals
Platinum oxide (PtO₂), commonly known as Adams' catalyst, is a widely utilized catalyst in the pharmaceutical and fine chemical industries for hydrogenation and hydrogenolysis reactions. The performance of this catalyst diminishes over time due to various deactivation mechanisms. Understanding the physicochemical differences between the fresh and spent catalyst is crucial for process optimization, catalyst regeneration, and lifecycle management. This guide provides a detailed comparison of fresh versus spent this compound, supported by typical experimental data and characterization protocols.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key differences in the physicochemical properties of fresh and spent this compound catalysts based on common analytical techniques.
| Characteristic | Technique | Fresh this compound (PtO₂) | Spent this compound |
| Physical Appearance | Visual Inspection | Fine, dark brown to black powder | Often agglomerated, may show signs of caking or color change |
| Crystalline Structure | X-ray Diffraction (XRD) | Crystalline PtO₂ phase is typically observed. | May show the presence of metallic platinum (Pt) due to reduction during reaction, and potentially broader peaks indicating smaller crystallite size or amorphization.[1] Additional peaks from contaminants may also be present. |
| Surface Elemental Composition & Oxidation State | X-ray Photoelectron Spectroscopy (XPS) | Predominantly Pt⁴⁺ in the form of PtO₂. | A mixture of Pt⁴⁺, Pt²⁺, and metallic Pt⁰ states is common. The presence of carbon and other adsorbed species (poisons) on the surface is often detected.[2][3][4] |
| Particle Morphology and Size | Transmission Electron Microscopy (TEM) | Well-dispersed nanoparticles with a defined size range. | Particle agglomeration and sintering (growth of nanoparticles) are frequently observed, leading to a loss of active surface area.[5] |
| Surface Area and Porosity | Brunauer-Emmett-Teller (BET) Analysis | Higher specific surface area and pore volume. | Significant reduction in specific surface area and pore volume due to pore blockage by reactants, products, or byproducts (coking), and sintering of catalyst particles.[6][7][8] |
| Catalytic Activity | Reaction Kinetics | High initial reaction rate and conversion. | Reduced reaction rate and lower conversion under the same reaction conditions.[1] In some rare cases, an initial increase in activity can be observed due to an induction period where the active species is formed.[9] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to its decomposition temperature. | May show weight loss at lower temperatures due to the combustion of adsorbed organic residues (coke).[2][10] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
1. X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases present in the catalyst and to determine the average crystallite size.
-
Protocol:
-
A small amount of the catalyst powder (fresh or spent) is finely ground and mounted onto a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam (typically Cu Kα, λ = 1.54 Å) is directed at the sample.
-
The diffraction pattern is recorded over a 2θ range, for instance, from 20° to 80°, with a defined step size and scan speed.
-
The resulting diffractogram is analyzed by comparing the peak positions to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases (e.g., PtO₂, Pt).
-
The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical (oxidation) states of the elements on the catalyst surface.
-
Protocol:
-
A small amount of the catalyst powder is mounted on a sample holder using conductive tape.
-
The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
The sample surface is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Survey scans are performed to identify all the elements present on the surface.
-
High-resolution scans are then acquired for the specific elements of interest (e.g., Pt 4f, O 1s, C 1s).
-
The binding energies of the core level peaks are used to identify the oxidation states of the elements by comparison with literature values.
-
3. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the morphology, size, and dispersion of the catalyst nanoparticles.
-
Protocol:
-
A small amount of the catalyst powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication.
-
A drop of the suspension is deposited onto a TEM grid (typically a carbon-coated copper grid).
-
The solvent is allowed to evaporate completely.
-
The grid is then loaded into the TEM for analysis.
-
Images are taken at different magnifications to observe the overall morphology and individual nanoparticles.
-
Image analysis software can be used to measure the size of a statistically significant number of particles to obtain a particle size distribution.
-
4. Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Objective: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Protocol:
-
A known weight of the catalyst sample is placed in a sample tube.
-
The sample is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other volatile impurities.
-
The sample tube is then cooled, typically to liquid nitrogen temperature (77 K).
-
An inert gas, usually nitrogen, is introduced to the sample in controlled increments.
-
The amount of gas adsorbed at each pressure point is measured, generating an adsorption-desorption isotherm.
-
The BET equation is applied to the adsorption data to calculate the specific surface area. Pore volume and pore size distribution can be determined from the isotherm using methods like the Barrett-Joyner-Halenda (BJH) analysis.
-
Catalyst Deactivation and Characterization Workflow
The following diagram illustrates the typical lifecycle of a this compound catalyst and the key characterization points for fresh and spent materials.
Caption: Workflow for the characterization of fresh and spent this compound catalyst.
This comprehensive comparison and the outlined experimental protocols provide a foundational understanding for researchers and professionals working with this compound catalysts, enabling more informed decisions regarding catalyst handling, performance evaluation, and potential regeneration strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sbcat.org [sbcat.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Analyzing the Oxidation State of Platinum in PtO₂: A Comparative Guide Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of using X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of platinum in platinum dioxide (PtO₂). We will explore the experimental data, detailed methodologies, and a comparative analysis with other techniques, offering a comprehensive resource for researchers in the field.
X-ray Photoelectron Spectroscopy is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material.[1] When analyzing platinum compounds like PtO₂, XPS is particularly effective in distinguishing between different oxidation states, such as metallic platinum (Pt⁰), platinum(II) oxide (PtO), and platinum(IV) dioxide (PtO₂).
Quantitative Analysis of Platinum Oxidation States
The determination of platinum's oxidation state via XPS relies on the precise measurement of the binding energies of its core-level electrons. The Pt 4f core level spectrum, which consists of a doublet (Pt 4f₇/₂ and Pt 4f₅/₂), is typically used for this analysis.[2] Different oxidation states of platinum will exhibit a characteristic shift in their Pt 4f binding energies.
The table below summarizes the typical binding energies for the Pt 4f₇/₂ peak corresponding to different oxidation states of platinum.
| Oxidation State | Platinum Species | Pt 4f₇/₂ Binding Energy (eV) |
| 0 | Metallic Platinum (Pt) | ~71.0 - 71.5 |
| +2 | Platinum(II) Oxide (PtO) | ~72.4 - 72.8 |
| +4 | Platinum(IV) Dioxide (PtO₂) | ~74.4 - 74.9 |
Note: These values can vary slightly depending on the specific chemical environment and instrument calibration.[2][3][4]
Deconvolution of the experimental Pt 4f spectrum into its constituent peaks allows for the quantification of the relative concentrations of each platinum species present on the sample's surface.[5][6][7]
Experimental Protocol for XPS Analysis of PtO₂
A standardized protocol is crucial for obtaining reliable and reproducible XPS data.
1. Sample Preparation:
-
Ensure the PtO₂ sample is mounted on a compatible, conductive sample holder.
-
The sample surface should be as flat as possible to ensure uniform analysis.
-
Handle the sample with care to avoid surface contamination, which can interfere with the analysis.
2. Instrument Setup and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[8]
-
Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent atmospheric contamination and scattering of photoelectrons.
-
Survey Scan: An initial wide-energy range scan is performed to identify all elements present on the surface.
-
High-Resolution Scan: A high-resolution scan of the Pt 4f region (typically 70-85 eV) is then acquired to accurately determine the binding energies and perform deconvolution. A pass energy of 25 eV is suitable for high-resolution scans.[9]
-
Charge Correction: For non-conductive or poorly conductive samples, charge correction is necessary. This is typically done by referencing the adventitious carbon C 1s peak to 284.6 eV.[3]
3. Data Analysis:
-
The acquired Pt 4f high-resolution spectrum is processed using appropriate software.
-
The spectrum is deconvoluted into its component peaks (Pt⁰, Pt²⁺, Pt⁴⁺) using a combination of Gaussian-Lorentzian functions.[10]
-
The area under each peak is proportional to the concentration of that particular oxidation state on the surface.
Visualizing the XPS Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of interpreting XPS data for PtO₂ analysis.
References
- 1. XPS Technique | XPS Analysis | Materials Science | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Platinum | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. physik.fu-berlin.de [physik.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Platinum Oxide Structures with XRD Analysis
For researchers, scientists, and drug development professionals, accurate characterization of platinum-based materials is paramount. This guide provides a comparative analysis of X-ray diffraction (XRD) data for various platinum oxides, offering a crucial tool for structural confirmation. Detailed experimental protocols and visual workflows are included to support your research endeavors.
X-ray diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of materials. By bombarding a sample with X-rays and measuring the diffraction patterns, researchers can identify the specific phases of crystalline materials, such as different platinum oxides. Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint" for that specific phase. This guide compares the XRD patterns of three key platinum oxides—Platinum(II) Oxide (PtO), Platinum(IV) Oxide (α-PtO₂), and Platinum(II,IV) Oxide (Pt₃O₄)—and provides data for Palladium(II) Oxide (PdO) as a common alternative for comparison.
Comparative XRD Data for Platinum Oxides and Palladium Oxide
The following table summarizes the characteristic X-ray diffraction peaks for PtO, α-PtO₂, Pt₃O₄, and PdO. The 2θ values are calculated for Cu Kα radiation (λ = 1.5406 Å). The data for PtO and Pt₃O₄ are calculated based on their known crystal structures, while the data for α-PtO₂ and PdO are based on experimental data from the JCPDS/ICDD database.
| Material | Crystal System | Space Group | JCPDS/ICDD Card No. | 2θ (°) & (hkl) | d-spacing (Å) | Relative Intensity (%) |
| PtO (GeS-type) | Orthorhombic | Pnma | Calculated | 28.3° (111) | 3.15 | 100 |
| 32.8° (201) | 2.73 | 45 | ||||
| 47.3° (221) | 1.92 | 80 | ||||
| 58.8° (400) | 1.57 | 30 | ||||
| α-PtO₂ | Hexagonal | P-3m1 | 89-5172 | 17.7° (001) | 5.01 | 100 |
| 35.8° (100) | 2.51 | 50 | ||||
| 39.5° (101) | 2.28 | 85 | ||||
| 55.2° (110) | 1.66 | 40 | ||||
| Pt₃O₄ | Cubic | Pm-3n | Calculated | 31.5° (200) | 2.84 | 30 |
| 38.6° (210) | 2.33 | 100 | ||||
| 44.7° (211) | 2.03 | 70 | ||||
| 55.6° (220) | 1.65 | 25 | ||||
| 65.2° (310) | 1.43 | 40 | ||||
| PdO | Tetragonal | P42/mmc | 41-1107 | 33.9° (101) | 2.64 | 100 |
| 42.0° (110) | 2.15 | 20 | ||||
| 54.8° (112) | 1.67 | 45 | ||||
| 60.3° (200) | 1.53 | 15 | ||||
| 71.6° (211) | 1.32 | 25 |
Note: The relative intensities for the calculated patterns of PtO and Pt₃O₄ are estimations and may vary in experimental results.
Experimental Protocol for Powder XRD Analysis
This section outlines a detailed methodology for conducting powder X-ray diffraction analysis to identify the structure of platinum oxide samples.
1. Sample Preparation:
-
Grinding: The this compound sample should be finely ground to a homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites, which is crucial for obtaining accurate diffraction data.
-
Sample Holder: The powdered sample is then carefully packed into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions. A zero-background sample holder is recommended to minimize background noise, especially for samples with low crystallinity or small sample amounts.
2. Instrument Setup and Data Collection:
-
X-ray Source: A copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Set the X-ray generator to an appropriate voltage and current, typically 40 kV and 40 mA.
-
Scan Range (2θ): A typical scan range for platinum oxides is from 10° to 80° in 2θ.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2° per minute is generally sufficient for phase identification. For higher resolution or analysis of peak broadening, a smaller step size and slower scan speed may be necessary.
-
Data Acquisition: Initiate the data acquisition software to collect the diffraction pattern.
3. Data Analysis:
-
Phase Identification: The collected XRD pattern is then compared with standard reference patterns from the ICDD (International Centre for Diffraction Data) database or calculated patterns. Software such as X'Pert HighScore or Match! can be used for this purpose.
-
Peak Analysis: Analyze the position (2θ), intensity, and width of the diffraction peaks. The peak positions are used to determine the lattice parameters, while the peak broadening can be used to estimate the crystallite size using the Scherrer equation.
Visualizing the XRD Workflow and this compound Structures
To further clarify the experimental process and the relationships between the different this compound structures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for XRD analysis of platinum oxides.
Caption: Relationship between different this compound structures.
A Comparative Guide to the Kinetics of Hydrogenation Reactions with Adams' Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Adams' catalyst (Platinum Dioxide) in hydrogenation reactions against common alternatives such as Palladium on Carbon (Pd/C) and Raney Nickel. The information presented herein is supported by experimental data from various studies, offering insights into catalyst selection and optimization for your specific research and development needs.
Performance Comparison of Hydrogenation Catalysts
The efficiency of a hydrogenation catalyst is paramount in chemical synthesis, influencing reaction rates, selectivity, and overall yield. Below is a summary of quantitative data compiled from various kinetic studies, comparing Adams' catalyst with other widely used hydrogenation catalysts. It is important to note that a direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies, such as substrate, solvent, temperature, and pressure. The data presented here should be considered illustrative of general performance trends.
| Catalyst | Substrate | Rate Constant (k) | Turnover Frequency (TOF) (s⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) | Selectivity |
| Adams' Catalyst (PtO₂) | Benzene (B151609) | Relative rate: 18[1] | - | - | High for aromatic rings |
| α-Xylene | - | - | 18.0 (Batch A), 22.2 (Batch B)[2] | - | |
| m-Xylene | - | - | 20.5 (Batch A), 26.8 (Batch B)[2] | - | |
| Palladium on Carbon (Pd/C) | Benzene | Relative rate: 1[1] | - | - | Lower for aromatic rings vs. Pt |
| Styrene | - | 55,080 h⁻¹ (on Pd(111)) | - | High for alkenes | |
| Nitrobenzene | - | - | - | High, can be tuned with additives[3] | |
| Raney Nickel | Benzene | Relative rate: 7[1] | - | 42.95 - 92.30[1] | Good for aromatic rings |
| Nitrobenzene | Zero-order kinetics observed[4] | - | 10.58 kcal/mol (for azobenzene (B91143) formation)[5] | High, but can lead to side products[4] | |
| Ketones | - | - | 44.3 (for 2-butanone) | Varies with substrate and conditions |
Logical Relationship: Factors Influencing Hydrogenation Kinetics
The rate and selectivity of a catalytic hydrogenation reaction are influenced by a complex interplay of various factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing the kinetics of catalytic hydrogenation.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reproducible and comparable kinetic data. The following is a generalized methodology for a typical kinetic study of a hydrogenation reaction in a batch reactor.
1. Catalyst Preparation and Activation:
-
Adams' Catalyst (PtO₂): The platinum(IV) oxide hydrate (B1144303) is typically used as received. The active platinum black catalyst is formed in situ at the beginning of the hydrogenation reaction upon exposure to hydrogen.[3]
-
Palladium on Carbon (Pd/C): Commercially available Pd/C is weighed and used directly. It is often handled as a slurry in the reaction solvent to prevent ignition of the dry powder, which can be pyrophoric.
-
Raney Nickel: This catalyst is usually supplied as a slurry in water or another solvent and should be handled with care as it is pyrophoric. The required amount is typically washed with the reaction solvent before being added to the reactor.
2. Hydrogenation Reaction Setup:
-
A high-pressure batch reactor (e.g., a Parr hydrogenator) equipped with a magnetic stirrer, a pressure gauge, a gas inlet, and a sampling port is typically used.
-
The reactor is charged with the substrate, solvent, and any internal standard.
-
The catalyst is then added to the reactor. For pyrophoric catalysts like Raney Nickel and sometimes Pd/C, this is done under an inert atmosphere (e.g., nitrogen or argon).
3. Reaction Procedure and Data Collection:
-
The reactor is sealed and purged several times with low-pressure hydrogen to remove air.
-
The reactor is then pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.
-
The reaction progress is monitored by measuring the hydrogen uptake from a calibrated reservoir as a function of time.
-
For detailed kinetic analysis, aliquots of the reaction mixture are withdrawn at specific time intervals through a sampling port.
-
The reaction in the collected samples is quenched immediately (e.g., by cooling and filtering off the catalyst).
-
The composition of the samples (concentration of reactant, intermediates, and products) is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
The initial reaction rate is determined from the initial slope of the hydrogen consumption curve or the concentration profiles of the reactants and products.
-
The reaction order with respect to the substrate and hydrogen can be determined by systematically varying their initial concentrations/pressures and observing the effect on the initial reaction rate.
-
The effect of temperature on the reaction rate is studied to determine the apparent activation energy (Ea) using the Arrhenius equation.
-
Turnover Frequency (TOF) can be calculated if the number of active sites on the catalyst is known or can be estimated.
Experimental Workflow for a Kinetic Study
The following diagram illustrates a typical workflow for conducting a kinetic study of a hydrogenation reaction.
Caption: A generalized workflow for a hydrogenation kinetic study.
References
A Comparative Guide to Platinum Oxide and Other Platinum Group Metal Catalysts in Heterogeneous Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in achieving optimal performance in chemical synthesis. For hydrogenation reactions, platinum group metals (PGMs) are the catalysts of choice due to their high activity and selectivity. Among these, platinum oxide (PtO₂, Adams' catalyst) has historically been a versatile and effective catalyst. This guide provides an objective comparison of this compound against other common PGM catalysts—palladium, rhodium, and ruthenium—supported on carbon. The performance of these catalysts is evaluated based on their activity and selectivity in the hydrogenation of various functional groups, supported by experimental data from peer-reviewed literature.
Overview of Catalysts
This compound, or Adams' catalyst, is a precursor that, upon exposure to hydrogen, is reduced in situ to finely divided platinum metal (platinum black), which is the active catalytic species.[1][2] It is renowned for its effectiveness in the hydrogenation of a wide array of functional groups.[3] Other PGM catalysts, such as palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C), are also widely used and offer distinct advantages in terms of selectivity and activity for specific transformations.
Performance in Hydrogenation Reactions
The choice of catalyst can significantly influence the outcome of a hydrogenation reaction, particularly when multiple reducible functional groups are present in a molecule. The following tables summarize the performance of this compound and other PGM catalysts in the hydrogenation of alkenes, nitro compounds, and carbonyl compounds.
Note: The data presented below is a synthesis from various studies. Direct comparative studies of all listed catalysts under identical conditions are not always available. Therefore, it is crucial to consider the specific experimental conditions when comparing catalyst performance.
Table 1: Hydrogenation of Alkenes
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| PtO₂ (Adams') | Cholesterol | THF/Acetic Acid | Room Temp | 1 | - | >95 | Not Specified | [4] |
| Pd/C | 1-Pentene | Not Specified | 70-80 | 1 | - | ~100 | Not Specified | [5] |
| Rh/C | Alkenones | p-Xylene | 140 | Inert atm. | 1 | Gradual increase | Aromatic products | [6] |
| Ru/C | Alkenones | p-Xylene | 140 | Inert atm. | 1 | Lower than Pt/C, Pd/C | Aromatic products | [6] |
Table 2: Hydrogenation of Nitro Compounds
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Amine (%) | Reference |
| Pt-based | o-Chloronitrobenzene | Not Specified | Not Specified | Not Specified | - | High | Can produce byproducts | [7] |
| Pd/C | o-Chloronitrobenzene | Not Specified | 150 | 0.5-1.2 | 1-30 | 79-100 | 79-100 | [7] |
| Pd-Pt/C | p-Nitroaniline | Water | 80 | 3.0 | 0.5 | 98.7 | High | [8] |
| Ru-based | Nitrobenzene | Not Specified | Not Specified | Not Specified | - | High | High | [9] |
Table 3: Hydrogenation of Carbonyl Compounds (Ketones)
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| Pt/C | Alkenones | p-Xylene | 140 | Inert atm. | 1 | ~84 | Product dependent | [6] |
| Pd(0)EnCat™ 30NP | 4-Methoxyacetophenone | Ethanol (B145695) | Room Temp | 1 (H₂ balloon) | Overnight | 94-95 | High | [10] |
| Rh/C | Alkenones | p-Xylene | 140 | Inert atm. | 1 | Gradual increase | Product dependent | [6] |
| Co-based | α,β-Unsaturated Aldehydes | Not Specified | Not Specified | Not Specified | - | High | >90 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalytic hydrogenation using Adams' catalyst and Palladium on Carbon.
3.1. Hydrogenation of Cholesterol using Adams' Catalyst (PtO₂)[4]
-
Apparatus: Micro-hydrogenation apparatus.
-
Materials: Cholesterol (purified by recrystallization from ethanol), Tetrahydrofuran (THF), Acetic acid, Adams' catalyst (PtO₂).
-
Procedure:
-
In a hydrogenation flask (F1), place THF (10 ml), acetic acid (1 drop), and accurately weighed purified cholesterol (≤80 mg).
-
In a second flask (F2), place a similar volume of THF and acetic acid only, to act as a blank for monitoring solvent vapor pressure changes.
-
Add Adams' catalyst to flask F1.
-
Connect the flasks to the micro-hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture and monitor the uptake of hydrogen using the gas burette.
-
The reaction is complete when hydrogen uptake ceases.
-
Filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure to obtain the product.
-
3.2. Hydrogenation of Aryl Ketones using Pd(0)EnCat™ 30NP[10]
-
Apparatus: Standard laboratory glassware, hydrogen balloon.
-
Materials: Aryl ketone substrate (e.g., 4-methoxyacetophenone), Ethanol, Pd(0)EnCat™ 30NP (10 mol%).
-
Procedure:
-
Dissolve the substrate (1 mmol) in ethanol (10 ml) in a reaction flask.
-
Add the Pd(0)EnCat™ 30NP catalyst (10 mol%).
-
Degas the mixture twice under vacuum and refill with hydrogen each time.
-
Connect the reaction mixture to a double-layer balloon of hydrogen.
-
Stir the reaction at room temperature overnight.
-
Filter off the catalyst and wash with ethanol.
-
Concentrate the filtrate to obtain the crude product.
-
Analyze the conversion by ¹H-NMR.
-
Visualizing Catalytic Processes
4.1. Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for selecting and evaluating a catalyst for a specific hydrogenation reaction.
Caption: Workflow for hydrogenation catalyst screening.
4.2. Simplified Catalytic Cycle for Alkene Hydrogenation
This diagram outlines the fundamental steps involved in the heterogeneous catalytic hydrogenation of an alkene on a metal surface.
Caption: Simplified alkene hydrogenation cycle.
Summary and Recommendations
-
This compound (Adams' Catalyst): A highly active and versatile catalyst for a broad range of functional groups. It is particularly effective for the hydrogenation of alkenes and can be advantageous in reductions where hydrogenolysis is to be avoided.[1]
-
Palladium on Carbon (Pd/C): The most widely used hydrogenation catalyst, known for its high activity in reducing alkenes, alkynes, and nitro groups.[8][12] It can, however, promote hydrogenolysis in sensitive substrates.
-
Rhodium on Carbon (Rh/C): Often employed for the hydrogenation of aromatic rings, which is challenging for Pt and Pd catalysts under mild conditions.[6]
-
Ruthenium on Carbon (Ru/C): Exhibits unique selectivity in certain reactions and is a cost-effective alternative, though generally less active than other PGMs for many standard hydrogenations.[6][9]
The selection of the optimal catalyst is highly dependent on the specific substrate and the desired transformation. For general-purpose, high-activity hydrogenation, both PtO₂ and Pd/C are excellent starting points. For substrates with functional groups susceptible to hydrogenolysis, PtO₂ may offer superior selectivity. For the reduction of aromatic systems, Rh/C is often the catalyst of choice. Empirical screening of catalysts and optimization of reaction conditions remain the most effective strategy for achieving desired outcomes in catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Adams' Catalyst and the Heterogeneous Hydrogenation of Cholesterol | Ambeed [ambeed.com]
- 4. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Selectivity of PtO₂ (Adams' Catalyst) and Lindlar's Catalyst in Alkyne Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selective reduction of alkynes to alkenes is a foundational transformation. The choice of catalyst is paramount in directing the stereochemical outcome of this reaction, with platinum(IV) oxide (PtO₂, Adams' catalyst) and Lindlar's catalyst being two of the most prominent reagents for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for their specific synthetic needs.
At a Glance: Performance Comparison
The primary distinction between PtO₂ and Lindlar's catalyst lies in their selectivity. While both can facilitate the syn-addition of hydrogen across a triple bond to yield a cis-alkene, their propensity for over-reduction to the corresponding alkane differs significantly. Lindlar's catalyst is specifically designed for partial hydrogenation, whereas PtO₂ is a highly active catalyst that can promote complete reduction.
| Catalyst | Substrate | Product(s) | Yield (%) | Selectivity (%) | Reaction Conditions |
| Lindlar's Catalyst | Internal Alkyne | cis-Alkene | 85 - 98 | >95 (Z-isomer) | H₂ (1 atm), Room Temperature, Various Solvents (e.g., Hexane, EtOAc, EtOH) |
| PtO₂ (Adams' Catalyst) | Phenylacetylene | Styrene | High | >80 | 50°C, 0.4 MPa H₂, 1,4-dioxane |
| PtO₂ (Adams' Catalyst) | Internal Alkyne | cis-Alkene, Alkane | Variable | Lower for cis-alkene | H₂ (1 atm), Room Temperature, Ethanol or Acetic Acid |
Delving Deeper: Catalyst Characteristics and Mechanism
PtO₂ (Adams' Catalyst): A Highly Active Hydrogenation Catalyst
Platinum(IV) oxide, a precursor to the active platinum black catalyst, is a versatile and highly active hydrogenation catalyst.[1][2] Upon exposure to hydrogen, PtO₂ is reduced in situ to finely divided platinum metal, which serves as the active catalytic surface.[3][4] While capable of catalyzing the hydrogenation of a wide range of functional groups, its high activity often leads to the complete reduction of alkynes to alkanes.[5] However, under carefully controlled conditions, it can be used for the semi-hydrogenation of alkynes to cis-alkenes via syn-addition.[1]
Lindlar's Catalyst: The Specialist in cis-Alkene Synthesis
Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and "poisoned" with lead acetate (B1210297) and quinoline (B57606).[6][7] This deliberate deactivation, or poisoning, of the palladium surface is the key to its selectivity.[8] The lead acetate reduces the catalyst's activity, preventing the further reduction of the initially formed alkene to an alkane.[8][9] Quinoline is also thought to contribute to this selectivity.[7] The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.[9]
Visualizing the Reaction Pathway
The choice of catalyst directly dictates the potential reaction products, as illustrated in the following diagram.
Caption: Catalyst-dependent hydrogenation pathways of an alkyne.
Experimental Protocols
Below are detailed methodologies for the hydrogenation of an internal alkyne using both PtO₂ and Lindlar's catalyst.
Procedure 1: Hydrogenation of an Internal Alkyne using PtO₂ (Adams' Catalyst)
Objective: To reduce an internal alkyne to the corresponding alkane. Note: selective reduction to the cis-alkene is possible but requires careful monitoring.
Materials:
-
Internal alkyne
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Catalyst Pre-activation (optional but recommended): In a reaction flask suitable for hydrogenation, add PtO₂ (typically 1-5 mol% relative to the substrate).
-
Solvent and Substrate Addition: Add the solvent (ethanol or acetic acid) to the flask containing the catalyst. Then, add the internal alkyne to the mixture.
-
Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask via a needle. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material and the formation of the alkane product will be observed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum black catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake remains wet with solvent during filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product. Further purification can be achieved by distillation or column chromatography if necessary.
Procedure 2: Selective Hydrogenation of an Internal Alkyne using Lindlar's Catalyst
Objective: To selectively reduce an internal alkyne to the corresponding cis-alkene.
Materials:
-
Internal alkyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (optional, as a further deactivator)
-
Solvent (e.g., hexane, ethyl acetate, or ethanol)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (typically a balloon setup is sufficient)
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Catalyst and Solvent: To a round-bottom flask, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). Add the chosen solvent.
-
Substrate Addition: Add the internal alkyne to the suspension. If desired, a small amount of quinoline can be added to further enhance selectivity.
-
Hydrogenation Setup: Equip the flask with a magnetic stir bar and a septum.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Hydrogen Introduction: Introduce hydrogen gas via a balloon attached to a needle inserted through the septum.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction closely by TLC or GC to prevent over-reduction, although Lindlar's catalyst is designed to minimize this. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the alkyne has been consumed, replace the hydrogen atmosphere with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue is the crude cis-alkene, which can be purified by column chromatography or distillation if required.
Concluding Remarks
The choice between PtO₂ and Lindlar's catalyst for alkyne hydrogenation is dictated by the desired synthetic outcome. For the complete reduction of an alkyne to an alkane, the high activity of PtO₂ makes it an excellent choice. Conversely, for the stereoselective synthesis of cis-alkenes, the poisoned nature of Lindlar's catalyst provides exceptional selectivity, reliably halting the hydrogenation at the alkene stage. Understanding the distinct reactivity profiles of these catalysts is crucial for the successful execution of these important transformations in a research and development setting.
References
- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
Safety Operating Guide
Proper Disposal of Platinum Oxide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of platinum oxide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is critical not only for safety but also for environmental responsibility and potential economic recovery of this precious metal.
Immediate Safety and Handling Precautions
This compound is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[1] It may also cause allergic skin reactions and serious eye irritation.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Respiratory Protection: A NIOSH/MSHA approved respirator is recommended, especially where dust may be generated.[3]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
Handling and Storage:
-
Store this compound in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and incompatible substances such as organic solvents and metal powders.[2][3]
-
Keep the container tightly closed when not in use.[4]
-
Use only in a chemical fume hood.[3]
Step-by-Step Disposal and Spill Management Plan
Proper disposal of this compound is not merely about discarding the material; it involves a systematic process of containment, labeling, and transfer to a certified hazardous waste facility or a recycling service.
On-Site Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
Minor Spills:
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Carefully sweep or vacuum the spilled solid material.[3][4] Avoid raising dust. For wet spills, absorb with an inert material (e.g., sand or earth).
-
Collect: Place the contained material into a suitable, labeled, and sealed container for hazardous waste.[1][4]
-
Decontaminate: Clean the spill area with water, collecting the cleaning water for disposal as hazardous waste.[5]
Major Spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Ventilate: If safe to do so, ensure the fume hood is operational.
-
Secure the Area: Prevent entry to the contaminated area until professional cleanup is complete.
Operational Disposal Plan
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing and reactions.
-
-
Waste Accumulation and Labeling:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "Platinum (IV) Oxide"
-
The associated hazards (e.g., Oxidizer, Irritant)
-
The accumulation start date
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel and away from general work areas.
-
-
Arrange for Disposal:
-
Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), contact your institution's EHS department to arrange for pickup.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for transportation and final disposal.
-
Recycling: The Preferred Disposal Route
Due to the high economic value of platinum, recycling is the most sustainable and often cost-effective disposal option. Spent platinum catalysts can be sent to specialized refineries that recover the precious metal.
-
Pyrometallurgical Processes: These involve high-temperature smelting to separate the platinum from the catalyst support.
-
Hydrometallurgical Processes: These use chemical solutions, such as acid leaching, to dissolve and extract the platinum.[6]
Contact a certified precious metal recycling company to inquire about their services for spent platinum catalysts.[7] They can provide guidance on packaging and shipping requirements.
Quantitative Data for Hazardous Waste Classification
While specific regulations may vary, the United States Environmental Protection Agency (EPA) has established concentration limits for certain heavy metals for a waste to be classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Although platinum is not one of the eight RCRA metals, these limits for other heavy metals provide a useful reference for understanding hazardous waste regulations. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine these limits.
| Metal | EPA Hazardous Waste Code | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Barium | D005 | 100.0 |
| Cadmium | D006 | 1.0 |
| Chromium | D007 | 5.0 |
| Lead | D008 | 5.0 |
| Mercury | D009 | 0.2 |
| Selenium | D010 | 1.0 |
| Silver | D011 | 5.0 |
| Data sourced from EPA regulations.[8][9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and contribute to a more sustainable scientific community. Always consult your institution's specific waste management policies and your local, state, and federal regulations for complete guidance.
References
- 1. alsglobal.com [alsglobal.com]
- 2. actatecnologia.eu [actatecnologia.eu]
- 3. CN105400962A - Method for recycling platinum group metal from waste catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters [mdpi.com]
- 6. saimm.co.za [saimm.co.za]
- 7. youtube.com [youtube.com]
- 8. actenviro.com [actenviro.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
